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  • Product: n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride
  • CAS: 5441-60-1

Core Science & Biosynthesis

Foundational

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride This guide provides a comprehensive overview of a reliable and commonly employed pathway for the synthesis of n-Methyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

This guide provides a comprehensive overview of a reliable and commonly employed pathway for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Tailored for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, procedural details, and critical safety considerations of the synthesis. The chosen methodology, reductive amination, is a cornerstone of modern organic synthesis for its efficiency and selectivity in C-N bond formation.

Introduction and Strategic Overview

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of a nitro group on the aromatic ring makes it a valuable intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules, where the nitro group can be further transformed into an amine or other functional groups.

The most direct and widely adopted strategy for the synthesis of this target molecule is the one-pot reductive amination of 2-nitrobenzaldehyde with methylamine.[1][2] This method involves two key transformations in a single reaction vessel:

  • Imine Formation: The condensation of 2-nitrobenzaldehyde with methylamine to form an intermediate N-methyl-(2-nitrobenzylidene)imine (a Schiff base).

  • In-situ Reduction: The selective reduction of the imine C=N double bond to a single bond, yielding the desired secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

This approach is favored for its operational simplicity and good yields. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the nitro group or the starting aldehyde.[3]

Mechanistic Insights and Reagent Selection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to form the iminium ion, which is then reduced.

Causality in Reagent Selection:
  • Substrates:

    • 2-Nitrobenzaldehyde: The electrophilic carbonyl source. It is readily available through the oxidation of 2-nitrotoluene.[4][5]

    • Methylamine Hydrochloride (CH₃NH₂·HCl): The amine source. Using the hydrochloride salt is often more convenient for handling and weighing than using the gaseous free amine. The salt can be neutralized in situ or used directly, as the reaction equilibrium can be driven by the subsequent reduction step.

  • Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice for this transformation.[3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is a milder hydride donor. Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[3] This selectivity prevents the wasteful conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol. Caution is required as NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids.

  • Solvent:

    • Methanol (MeOH): An excellent solvent for this reaction as it readily dissolves the starting materials and the reducing agent. It also participates in the protonation steps of the mechanism.

The overall reaction pathway is depicted below.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base N-(2-nitrobenzylidene)methanimine (Imine Intermediate) 2-Nitrobenzaldehyde->Schiff_Base + CH₃NH₂ Methylamine Methylamine Free_Amine n-Methyl-1-(2-nitrophenyl)methanamine Schiff_Base->Free_Amine + [H⁻] (from NaBH₃CN) HCl_Salt n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Free_Amine->HCl_Salt + HCl

Caption: Overall synthesis pathway from 2-nitrobenzaldehyde.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • 2-Nitrobenzaldehyde

  • Methylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq).

    • Dissolve the solids in methanol (approx. 5-10 mL per gram of aldehyde).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction:

    • Slowly add sodium cyanoborohydride (1.2 eq) to the stirring solution in small portions. Note: Gas evolution may occur.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding water.

    • Reduce the volume of the solvent using a rotary evaporator to remove most of the methanol.

    • Add dichloromethane (DCM) to the aqueous residue and transfer the mixture to a separatory funnel.

    • Neutralize any excess acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine (n-Methyl-1-(2-nitrophenyl)methanamine) as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine oil in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

start Start reagents Dissolve 2-Nitrobenzaldehyde and Methylamine HCl in Methanol start->reagents stir1 Stir for 30-60 min (Imine Formation) reagents->stir1 add_nabh3cn Add NaBH₃CN in portions stir1->add_nabh3cn stir2 Stir for 12-24h (Reduction) add_nabh3cn->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete workup Quench with H₂O Remove Methanol monitor->workup Complete extract Extract with DCM Wash with NaHCO₃ & Brine workup->extract dry Dry over MgSO₄ Filter & Concentrate extract->dry free_amine Obtain Crude Free Amine dry->free_amine salt_form Dissolve in Et₂O Add HCl solution free_amine->salt_form isolate Filter Precipitate Wash & Dry salt_form->isolate end Final Product: n-Methyl-1-(2-nitrophenyl)methanamine HCl isolate->end

Caption: Experimental workflow for the synthesis.

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyDataSource
Chemical Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6]
Appearance Off-white to pale yellow crystalline powder[7]
Melting Point 247 °C[8]
Purity (Typical) >97%[9]

Analytical Techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C-H, NO₂, Ar-H).

  • Mass Spectrometry: To confirm the molecular weight of the corresponding free base.

  • Melting Point Analysis: To assess the purity of the final product.

Critical Safety Considerations

Adherence to safety protocols is essential due to the hazardous nature of the chemicals involved.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release poisonous hydrogen cyanide (HCN) gas if exposed to acidic conditions. Handle only in a fume hood and avoid acidification during the reaction.[3]

  • 2-Nitrobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • Methanol: Flammable and toxic. Can cause blindness or death if ingested.

  • Dichloromethane (DCM): A suspected carcinogen and a volatile solvent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

References

  • ResearchGate. Reductive amination of nitrobenzene with different aldehydes. N/A.
  • ChemicalBook. Benzenemethanamine, N-(2-methyl-4-nitrophenyl)- synthesis. N/A.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2020-04-15). [Link]

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. N/A. [Link]

  • PMC - NIH. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020-04-15). [Link]

  • LookChem. N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. N/A. [Link]

  • Mol-Instincts. N,N-dimethyl(4-nitrophenyl)methanamine. (2025-05-20). [Link]

  • YouTube. All About Reductive Amination. (2019-01-23). [Link]

  • ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025-08-07). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). N/A. [Link]

  • PubChem. N,N-dimethyl-1-(4-methyl-2-nitrophenyl)methanamine. N/A. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. N/A. [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. N/A.
  • Pearson+. Show how to synthesize the following amines from the indicated st.... N/A. [Link]

  • Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. N/A. [Link]

  • Google Patents. US5783734A - Process for preparing N-methyl-N'-nitroguanidine. N/A.
  • Organic Chemistry Portal. Sodium cyanoborohydride. N/A. [Link]

  • Google Patents. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride. N/A.
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline. N/A.
  • Organic Syntheses Procedure. nitrones for intramolecular 1,3-dipolar cycloadditions. N/A. [Link]

  • Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro. N/A. [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025-08-06). [Link]

  • Oakwood Chemical. (2-Nitrophenyl)methanamine hydrochloride. N/A. [Link]

  • ChemBK. (2-Nitrophenyl)methanamine hydrochloride. (2024-04-09). [Link]

  • Google Patents.
  • Organic Syntheses Procedure. o-NITROBENZALDEHYDE. N/A. [Link]

  • European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016-08-31). [Link]

Sources

Exploratory

chemical properties of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

An In-depth Technical Guide to the Chemical Properties of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Introduction n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, also known as N-Methyl-2-nitrobenzylamine hy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Introduction

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, also known as N-Methyl-2-nitrobenzylamine hydrochloride, is a specialty chemical of significant interest to researchers in organic synthesis and drug development. Its structure incorporates a secondary amine and, critically, the 2-nitrobenzyl moiety. This ortho-nitrobenzyl group is a well-established photolabile protecting group, allowing for the "caging" of the amine functionality. Upon irradiation with UV light, the molecule undergoes a predictable cleavage reaction, releasing the free N-methyl benzylamine derivative and a 2-nitrosobenzaldehyde byproduct. This property enables the precise spatial and temporal control over the release of the active amine, a powerful tool in chemical biology and pharmacology.

This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, spectroscopic analysis, core reactivity, and safe handling procedures for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, tailored for professionals in the scientific research community.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 5441-60-1[1]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2]
IUPAC Name N-methyl-1-(2-nitrophenyl)methanamine;hydrochloride[3]
Synonyms N-Methyl-2-nitrobenzylamine hydrochloride, N-methyl-N-(2-nitrobenzyl)amine HCl[1]
Appearance Inferred: White to pale yellow crystalline solidInferred from
Melting Point Not experimentally published. The parent compound, 2-nitrobenzylamine hydrochloride, melts at 247 °C (dec.).
Boiling Point 251.4 °C at 760 mmHg (for free base)[1]
Density 1.162 g/cm³ (for free base)[1]
Solubility Not experimentally published. Expected to be soluble in water, methanol, and DMSO based on its hydrochloride salt form and data for analogous compounds.
Storage Conditions Store at 2-8°C under an inert atmosphere. Keep in a dry, dark, and well-ventilated place.[4]

Synthesis Protocol

While a specific published synthesis for this exact molecule is scarce, a reliable protocol can be designed based on well-established methodologies for the N-methylation of benzylamines. The following two-step procedure starts from the commercially available 2-nitrobenzylamine hydrochloride.

Causality of Experimental Choices: This method is chosen for its high efficiency and control. The first step, formylation, protects the primary amine to prevent over-methylation (i.e., formation of a quaternary ammonium salt). The formyl group is then easily methylated in the second step using a strong base and methyl iodide. The final step is a simple acid hydrolysis to remove the formyl group and yield the desired secondary amine hydrochloride salt.

Step 2.1: Synthesis Workflow Diagram

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Acid Hydrolysis A 2-Nitrobenzylamine HCl P1 N-(2-Nitrobenzyl)formamide A->P1 Reflux B Ethyl Formate (Solvent/Reagent) B->P1 C Triethylamine (Base) C->P1 P2 N-Methyl-N-(2-nitrobenzyl)formamide P1->P2 0°C to RT D Sodium Hydride (NaH) D->P2 E Dry THF (Solvent) E->P2 F Methyl Iodide (CH3I) F->P2 PF n-Methyl-1-(2-nitrophenyl)methanamine HCl P2->PF Reflux G Hydrochloric Acid (aq) G->PF H Ethanol (Solvent) H->PF

Caption: Synthesis workflow for n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Step 2.2: Detailed Methodology

Step 1: N-Formylation of 2-Nitrobenzylamine

  • To a round-bottom flask, add 2-nitrobenzylamine hydrochloride (1.0 eq).

  • Add triethylamine (1.1 eq) and an excess of ethyl formate, which serves as both reagent and solvent.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and triethylamine hydrochloride under reduced pressure.

  • The resulting crude N-(2-nitrobenzyl)formamide can be purified by crystallization or used directly in the next step.

Step 2: N-Methylation of N-(2-Nitrobenzyl)formamide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(2-nitrobenzyl)formamide (1.0 eq) in dry THF dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude N-methyl-N-(2-nitrobenzyl)formamide.

Step 3: Acid Hydrolysis to Final Product

  • Dissolve the crude N-methyl-N-(2-nitrobenzyl)formamide in ethanol.

  • Add an excess of aqueous hydrochloric acid (e.g., 3M HCl).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the solution to room temperature and then place it in an ice bath to facilitate crystallization of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry to yield n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Spectroscopic Analysis (Predicted)

As experimental spectra for this specific compound are not available in public databases, this section provides a predicted analysis based on the known spectra of its precursors (2-nitrobenzylamine) and fundamental principles of spectroscopy. This serves as a guide for researchers to verify their synthesized product.

¹H NMR Spectroscopy

(Predicted for a solution in DMSO-d₆)

  • Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.5-8.2 ppm. The proton ortho to the nitro group (on C6) will be the most deshielded.

  • Benzylic Protons (-CH₂-): A singlet or a sharp multiplet is expected around δ 4.3-4.5 ppm. In the hydrochloride salt form, coupling to the adjacent N-H proton might cause splitting.

  • N-Methyl Protons (-NH-CH₃): A singlet or doublet is expected around δ 2.6-2.8 ppm. It will likely be a doublet due to coupling with the N-H proton.

  • Amine Proton (-NH-): A broad singlet is expected at a high chemical shift, likely > δ 9.0 ppm, characteristic of an ammonium proton.

¹³C NMR Spectroscopy

(Predicted for a solution in DMSO-d₆)

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 125-150 ppm. The carbon bearing the nitro group (C2) and the carbon bearing the aminomethyl group (C1) will be key identifiers.

  • Benzylic Carbon (-CH₂-): Expected around δ 50-55 ppm.

  • N-Methyl Carbon (-CH₃): Expected around δ 33-38 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band from 2700-3000 cm⁻¹ is characteristic of the secondary ammonium salt (R₂NH₂⁺).

  • NO₂ Stretch (Asymmetric): A strong, sharp peak around 1520-1530 cm⁻¹.

  • NO₂ Stretch (Symmetric): A strong, sharp peak around 1340-1350 cm⁻¹.

  • C-N Stretch: Found in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Reactivity and Mechanism: Photolytic Cleavage

The defining chemical property of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is the photolability of the 2-nitrobenzyl group. This functionality acts as a "photocage," rendering the amine inactive until it is released by UV light.

Mechanism Insight: The process is initiated by the absorption of a UV photon (typically in the 340-360 nm range), which excites the nitro group. This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon. The resulting aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the cleavage of the carbon-nitrogen bond. The final products are the uncaged secondary amine and 2-nitrosobenzaldehyde. This mechanism allows for a clean and efficient release of the target molecule with high temporal and spatial resolution.[5]

Photolytic Cleavage Mechanism Diagram

G A Start: N-Methyl-2-nitrobenzylamine B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Final Products: 2-Nitrosobenzaldehyde + Methylbenzylamine D->E C-N Bond Cleavage

References

Foundational

A Senior Application Scientist's Technical Guide to N-(2-Hydroxyethyl)piperazine (CAS 5441-60-1)

Authored For: Drug Development Professionals, Researchers, and Scientists From the Desk of: A Senior Application Scientist Abstract: Beyond the CAS Number N-(2-Hydroxyethyl)piperazine, identified by CAS number 103-76-4,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Researchers, and Scientists From the Desk of: A Senior Application Scientist

Abstract: Beyond the CAS Number

N-(2-Hydroxyethyl)piperazine, identified by CAS number 103-76-4, is a heterocyclic organic compound that serves as a cornerstone in numerous scientific and industrial applications. While its primary identity is that of a substituted piperazine, its true value lies in its bifunctional nature—possessing both a nucleophilic secondary amine and a reactive primary alcohol. This unique structural arrangement makes it an exceptionally versatile building block and functional reagent. This guide moves beyond a simple recitation of properties to provide an in-depth, field-proven perspective on its synthesis, core applications, and the underlying chemical principles that make it indispensable in pharmaceutical development and advanced research. We will explore its critical role as a chemical intermediate, its utility in formulating biological buffers, and provide actionable protocols for its practical application in the laboratory.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of N-(2-Hydroxyethyl)piperazine is paramount to leveraging its full potential. The interplay between its piperazine ring and the hydroxyethyl substituent dictates its solubility, reactivity, and utility.

Chemical Structure

The molecule consists of a central six-membered piperazine ring, a saturated heterocycle containing two nitrogen atoms at positions 1 and 4. One nitrogen is substituted with a 2-hydroxyethyl group (-CH₂CH₂OH), leaving the other nitrogen as a secondary amine. This structure is the foundation of its chemical personality.

Caption: Chemical Structure of N-(2-Hydroxyethyl)piperazine.

Key Physicochemical Data

The properties summarized below are critical for predicting its behavior in various solvents, reaction conditions, and biological systems. Its miscibility in water is a particularly noteworthy feature, driven by the hydrophilic nature of the hydroxyl group and the nitrogen atoms.[1][2][3][4]

PropertyValueReference(s)
CAS Number 103-76-4[2][5]
Molecular Formula C₆H₁₄N₂O[1][2][6]
Molecular Weight 130.19 g/mol [1][2][6]
Appearance Clear, colorless to pale yellow oily liquid[1][2][5]
Melting Point -38.5 °C[1][2][6]
Boiling Point 246 °C (lit.)[1][2]
Density 1.061 g/mL at 25 °C (lit.)[1][2]
Flash Point >110 °C (>230 °F)[1][2]
Water Solubility Miscible[1][2][3]
pKa 14.96 ± 0.10 (Predicted)[1][5][6]
Refractive Index n20/D 1.506 (lit.)[1][2]

Synthesis Pathways: A Brief Mechanistic Overview

While end-users typically procure this chemical, understanding its synthesis provides insight into potential impurities and reaction characteristics. Common industrial synthesis routes include:

  • Reaction of Piperazine with Ethylene Oxide: This is a direct and efficient method where the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of the ethylene oxide ring, followed by protonation to yield the final product.[7]

  • Reductive Alkylation and Cyclization: A patented method involves the reaction of monoethanolamine and diethanolamine in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst.[8][9] This process avoids using piperazine as a direct reactant.[9]

  • Reaction with 2-Bromoethanol: Piperazine can also be alkylated using 2-bromoethanol.[7]

These methods highlight the compound's role as a product of fundamental organic reactions, underscoring the reactivity of the piperazine and ethanolamine synthons.

Core Applications in Research and Development

The utility of N-(2-Hydroxyethyl)piperazine is extensive, but its most significant impact is felt in the pharmaceutical and life science sectors.

Pharmaceutical Synthesis: A Versatile Intermediate

The compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly neuroleptic agents used to treat conditions like schizophrenia.[1][2][5][7][10] Its bifunctional nature is the key. The secondary amine provides a reactive site for N-alkylation or N-arylation to build the core scaffold of a drug molecule, while the hydroxyl group can be used for further functionalization or to improve solubility and pharmacokinetic properties.[10]

For example, it is a known intermediate for the synthesis of Fluphenazine, an antipsychotic medication.[6] The piperazine moiety is a well-established pharmacophore that can impart desirable properties like improved bioavailability and central nervous system penetration.[10]

Caption: Generalized workflow for API synthesis.

Biological Buffers: The Precursor to HEPES

While N-(2-Hydroxyethyl)piperazine itself can act as a buffer, its most famous role in this context is as the precursor to HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), one of Good's buffers. HEPES is widely used in cell culture media, biochemical assays, and electron microscopy because it has a pKa of ~7.5 at 20°C, making it an excellent buffer for maintaining physiological pH.[11] It is preferred in many applications because it is considered less toxic to cells than many other buffers and does not significantly interfere with many biological reactions.[11][12]

Causality: The efficacy of HEPES stems from its zwitterionic nature at physiological pH. The sulfonic acid group is deprotonated (anionic), while one of the piperazine nitrogens is protonated (cationic). This structure minimizes interference with biological membranes and processes. N-(2-Hydroxyethyl)piperazine forms the structural backbone onto which the ethanesulfonic acid group is added to create HEPES.

Industrial Applications

Beyond the laboratory, this compound is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers.[2][4][7]

Experimental Protocol: Preparation of a 1 M HEPES Buffer Stock Solution

This protocol details the preparation of a standard 1 M HEPES buffer solution, a common stock reagent in molecular biology and cell culture labs. The principle is to dissolve the free acid form of HEPES and adjust the pH using a strong base to create the desired buffering range.

Materials:

  • HEPES (Free Acid, MW: 238.3 g/mol )

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a 1 L volumetric flask

  • 0.22 µm sterile filter unit

Step-by-Step Methodology:

  • Weighing: Accurately weigh 238.30 grams of HEPES free acid.[13]

  • Dissolving: Add the HEPES powder to a beaker containing approximately 750 mL of dH₂O. Place the beaker on a stir plate with a stir bar and stir until the powder is fully dissolved.[13] The solution will be acidic at this stage.

  • pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH. The goal is to reach the desired pH, typically between 7.0 and 8.0 for most biological applications.[13] Be cautious, as the pH will change rapidly near the pKa.

  • Final Volume Adjustment: Once the target pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of dH₂O and add the rinsate to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.[13]

  • Sterilization: For cell culture or other sensitive applications, sterilize the buffer by passing it through a 0.22 µm filter unit into a sterile container.[12][13] Autoclaving is also a possible method.[11][13]

  • Storage: Store the 1 M stock solution at 4°C.[13] For long-term storage, it can be stored in aliquots at -20°C.[12]

Caption: Step-by-step workflow for 1 M HEPES buffer preparation.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of N-(2-Hydroxyethyl)piperazine is crucial. It is classified as an irritant and can cause skin irritation and serious eye damage.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14][15]

  • Handling: Use in a well-ventilated area to avoid inhalation.[14] Wash hands thoroughly after handling.[14][15] Avoid contact with eyes, skin, and clothing.[14]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin: Flush skin with plenty of water. Remove contaminated clothing.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[14][15] Keep the container tightly closed when not in use.[14][15]

Conclusion

N-(2-Hydroxyethyl)piperazine (CAS 103-76-4) is a quintessential example of a versatile chemical scaffold. Its value to researchers and drug development professionals is rooted in its dual functionality, which allows it to serve as a key intermediate in the complex synthesis of pharmaceuticals and as a foundational component for creating robust biological buffering systems. A thorough understanding of its properties, applications, and handling protocols enables scientists to utilize this compound effectively and safely, advancing research from the synthesis bench to the cell culture hood.

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  • N-(2-Hydroxyethyl)piperazine: A Versatile Chemical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. 7

  • HEPES (H6147) - Product Information Sheet . Sigma-Aldrich. 11

  • 1-(2-Hydroxyethyl)piperazine | 103-76-4 . ChemicalBook.

  • Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price . Haihang Industry. 6

  • Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A . PubChem. 8

  • N-(2-Hydroxyethyl)piperazine . Nama Group. 3

  • N-(2-Hydroxyethyl) Piperazine . Mallak Specialties Pvt Ltd. 4

  • Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid) . Carl ROTH. 17

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  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. 20

  • Synthesis of 2-(2-hydroxyethyl)piperazine . PrepChem.com. 21

  • 1,4-Bis(2-hydroxyethyl)piperazine . Chem-Impex. 22

  • US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine . Google Patents.

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  • N-Methyl-2-nitronenzenemethanamine monohydrochloride . Cymitquimica. 23

  • N- (2-Hydroxyethyl) Piperazine . Zhengzhou Alfa Chemical Co.,Ltd. 5

  • Hydroxyethylpiperazine . Shanghai Yearn Chemical Science-Tech Co., Ltd.

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  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Semantic Scholar. [URL]([Link]

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Exploratory

literature review of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

An In-Depth Technical Guide to n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride This guide provides a comprehensive technical overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS No. 5441-60-1), a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

This guide provides a comprehensive technical overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS No. 5441-60-1), a compound of interest for researchers in synthetic chemistry and drug development. The document details its physicochemical properties, outlines a robust synthetic protocol, discusses analytical characterization methods, and provides essential safety and handling procedures.

Core Compound Identity and Physicochemical Properties

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of an ortho-nitro group on the phenyl ring significantly influences its electronic properties and chemical reactivity, making it a potentially valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.

Key identifiers and properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 5441-60-1[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[2][4]
Molecular Weight 202.64 g/mol [2][4][5]
Appearance Yellow-Green Crystalline Solid[4]
Melting Point ~200 °C (392 °F)[4]
Boiling Point (Free Base) 251.4 °C at 760 mmHg[1][3]
Density (Free Base) 1.162 g/cm³[1]
SMILES CNCC1=CC=CC=C1[O-].Cl[1][3]
InChI Key NCDRLRZMVFXZPA-UHFFFAOYSA-N[1][5]

Synthesis and Purification Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting and derivative preparation. A common and reliable method for its preparation is the reductive amination of 2-nitrobenzaldehyde with methylamine, followed by conversion to the hydrochloride salt. This approach is favored for its high efficiency and the commercial availability of starting materials.

Rationale for Synthetic Approach

Reductive amination is a cornerstone of amine synthesis. The process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation because it is mild enough not to reduce the starting aldehyde, yet reactive enough to reduce the intermediate iminium ion. Its tolerance for slightly acidic conditions, which catalyze imine formation, makes it a one-pot-friendly reagent. Furthermore, this method avoids the handling of more hazardous reagents and the high pressures often required by alternative methods.

Proposed Synthetic Workflow Diagram

G cluster_synthesis Part A: Synthesis of Free Base cluster_salt Part B: Hydrochloride Salt Formation A 2-Nitrobenzaldehyde + Methylamine Solution B Reaction Vessel with Stirring (Solvent: Dichloromethane) A->B C Imine/Iminium Ion Formation (Acid Catalyst: Acetic Acid) B->C Stir at RT D In-situ Reduction (Reducing Agent: NaBH(OAc)₃) C->D Add STAB E Aqueous Work-up & Extraction D->E Quench reaction F Purification (Column Chromatography) E->F G n-Methyl-1-(2-nitrophenyl)methanamine (Free Base) F->G H Dissolve Free Base (Solvent: Diethyl Ether) G->H Proceed to Salt Formation I Add HCl in Ether (Dropwise, with stirring) H->I J Precipitation of Salt I->J K Filtration and Drying J->K L n-Methyl-1-(2-nitrophenyl)methanamine HCl (Final Product) K->L

Caption: Proposed two-part workflow for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Step-by-Step Experimental Protocol

Part A: Synthesis of the Free Base

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 eq) and dissolve in dichloromethane (DCM, ~0.2 M).

  • Amine Addition: Add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF) to the flask, followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure free base.

Part B: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry under vacuum to yield n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

TechniqueExpected Results and Interpretation
¹H NMR Aromatic Protons: Expect complex multiplets in the ~7.5-8.2 ppm range, characteristic of an ortho-disubstituted benzene ring. The proton ortho to the nitro group will be the most downfield. Benzyl Protons (-CH₂-): A singlet or AB quartet around 4.0-4.5 ppm. Methyl Protons (-CH₃): A singlet around 2.5-3.0 ppm. Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O. Expert Insight: Due to the ortho-substitution, restricted rotation around the C-N bond (rotamers) may cause significant broadening of the benzyl and methyl signals at room temperature, a known phenomenon in similar structures. Variable temperature NMR may be required to resolve sharp signals.
¹³C NMR Expect 8 distinct carbon signals. The aromatic carbons will appear between ~120-150 ppm. The carbon bearing the nitro group will be highly deshielded. The benzyl carbon (-CH₂) should appear around 45-55 ppm, and the methyl carbon (-CH₃) around 30-40 ppm.[6]
FT-IR N-H Stretch: A broad band in the 2400-3000 cm⁻¹ region is characteristic of an amine salt. C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) stretches. N-O Stretch (Nitro Group): Two strong, characteristic bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
Mass Spectrometry (ESI+) The molecular ion peak should correspond to the free base [M+H]⁺ at an m/z of approximately 167.1, corresponding to the formula C₈H₁₁N₂O₂⁺. Common fragmentation patterns would involve the loss of the nitro group or cleavage of the benzyl C-N bond.
Melting Point A sharp melting point around 200 °C indicates high purity.[4] A broad melting range suggests the presence of impurities.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

Hazard Identification

Based on available safety data sheets (SDS), n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is not classified as hazardous under US OSHA Hazard Communication Standard 2024.[4] However, related compounds can cause skin and eye irritation.[7] Prudent laboratory practice is required.

  • Incompatible Materials: Strong acids, acid chlorides, and acid anhydrides.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Recommended Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][7]

  • Handling Practices: Avoid formation and inhalation of dust.[4] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Keep away from heat and sources of ignition.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

  • For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.[2]

Potential Applications and Future Research Directions

While specific applications for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride are not widely documented in peer-reviewed literature, its structure suggests several avenues for research:

  • Medicinal Chemistry: The nitrophenyl motif is present in various pharmacologically active compounds. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of drug candidates. The para-substituted analog, N-methyl-1-(4-nitrophenyl)methanamine, has been investigated in models of neurodegeneration.[9]

  • Photocleavable Protecting Groups: Ortho-nitrobenzyl groups are classic photolabile protecting groups in organic synthesis. This compound could serve as a precursor for creating novel photo-cages for amines, acids, or other functional groups.

  • Materials Science: Aromatic amines are key components in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could be exploited to develop materials with unique electronic or optical properties.

Further research is needed to fully explore the synthetic utility and potential applications of this compound.

References

  • Alfa Chemistry. CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine.

  • Fisher Scientific. SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.

  • Sigma-Aldrich. SAFETY DATA SHEET - Nitrogen mustard hydrochloride.

  • Sigma-Aldrich. SAFETY DATA SHEET - N-Methyl-N'-nitro-N-nitrosoguanidine.

  • Angene Chemical. Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride.

  • BLDpharm. 5441-60-1|N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • CymitQuimica. N-Methyl-1-(2-nitrophenyl)methanamine.

  • Enamine. Safety Data Sheet.

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • ChemScene. 24835-08-3 | (2-Nitrophenyl)methanamine hydrochloride.

  • Benchchem. N-methyl-1-(4-nitrophenyl)methanamine hydrochloride | 19499-60-6.

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine.

  • CymitQuimica. N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • Matrix Fine Chemicals. 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 24835-08-3.

  • Sigma-Aldrich. N-Methyl-1-(4-nitrophenyl)methanamine.

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

  • Nampalli, S. et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

  • YouTube. IR and NMR combo Packet Video Key.

  • Alfa Chemistry. CAS 19499-60-6 N-Methyl-4-nitrobenzylamine hydrochloride.

  • Oakwood Chemical. (2-Nitrophenyl)methanamine hydrochloride.

  • Holzgrabe, U. NMR spectroscopy in pharmacy.

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA).

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Foundational

An In-depth Technical Guide to n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Historical Context

This technical guide provides a comprehensive overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a significant chemical intermediate. The focus is on its synthesis, physicochemical properties, and the histo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a significant chemical intermediate. The focus is on its synthesis, physicochemical properties, and the historical development of the chemical reactions that enable its preparation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Historical Context

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, with CAS number 5441-60-1, is a secondary amine that serves as a versatile building block in organic synthesis. While a specific "discovery" paper for this compound is not prominent in the scientific literature, its existence is a direct result of the development of robust and predictable reactions for the formation of carbon-nitrogen bonds. The history of this compound is therefore intrinsically linked to the evolution of synthetic methodologies for creating secondary amines, particularly reductive amination and N-alkylation.

The early 20th century saw significant advancements in catalytic hydrogenation and the use of reducing agents, which laid the groundwork for modern reductive amination techniques. These methods provide a highly efficient means of preparing amines from carbonyl compounds and other amines or ammonia. The direct synthesis of secondary amines through methods like the one-pot reductive amination of aldehydes with nitroarenes has become a cornerstone of medicinal and industrial chemistry, prized for its efficiency and selectivity.[1] This approach avoids many of the challenges associated with older methods, such as over-alkylation, which was a common issue in the direct alkylation of amines.

Physicochemical Properties

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is typically a solid material. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in aqueous reaction media compared to its free base form.

PropertyValueSource
CAS Number 5441-60-1
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol Calculated
Boiling Point 251.4°C at 760 mmHg
Density 1.162 g/cm³
Flash Point 105.8°C

Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

The most logical and efficient laboratory-scale synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is through the reductive amination of 2-nitrobenzaldehyde with methylamine, followed by salt formation with hydrochloric acid. This method is highly favored due to its directness and the typically high yields achieved.

Experimental Protocol: Reductive Amination

Objective: To synthesize n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride from 2-nitrobenzaldehyde and methylamine.

Reagents and Materials:

  • 2-Nitrobenzaldehyde

  • Methylamine (40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated or as a solution in diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Imine Formation:

    • In a clean, dry round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution (1.1 equivalents) to the cooled solution while stirring. The color of the solution may change, indicating the formation of the imine intermediate.

    • Allow the reaction to stir at room temperature for 1-2 hours to ensure complete imine formation.

  • Reduction of the Imine:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC).

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-Methyl-1-(2-nitrophenyl)methanamine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (in diethyl ether or a concentrated aqueous solution dropwise) until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the nitro group. A more powerful reducing agent like lithium aluminum hydride could potentially reduce the nitro group as well. Sodium triacetoxyborohydride is an even milder and more selective alternative, often preferred for reductive aminations.

  • Solvent: Methanol is a good solvent for both the aldehyde and the imine intermediate and is compatible with sodium borohydride.

  • Temperature Control: The initial cooling during the addition of methylamine and sodium borohydride helps to control the exothermic nature of the reactions and prevent side reactions.

  • Salt Formation: The conversion to the hydrochloride salt is crucial for improving the stability and handling of the final product. It also provides a straightforward method for purification via crystallization.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 2-Nitrobenzaldehyde->Imine Intermediate Methanol, RT Methylamine Methylamine Methylamine->Imine Intermediate n-Methyl-1-(2-nitrophenyl)methanamine (Free Base) n-Methyl-1-(2-nitrophenyl)methanamine (Free Base) Imine Intermediate->n-Methyl-1-(2-nitrophenyl)methanamine (Free Base) Methanol Reducing Agent Sodium Borohydride Reducing Agent->n-Methyl-1-(2-nitrophenyl)methanamine (Free Base) Final Product n-Methyl-1-(2-nitrophenyl)methanamine HCl n-Methyl-1-(2-nitrophenyl)methanamine (Free Base)->Final Product Diethyl Ether Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Final Product

Caption: Synthetic workflow for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Potential Applications and Future Directions

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is primarily used as an intermediate in the synthesis of more complex molecules. The presence of the nitro group and the secondary amine allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be used to construct heterocyclic systems or participate in coupling reactions. The secondary amine can also be further functionalized.

Given its structure, this compound could be a precursor for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Further research could explore its utility in the development of novel compounds with therapeutic potential.

References

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. [Link]

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Exploratory

Spectral Data Analysis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride using fun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for professionals in research and drug development, this document moves beyond a simple data summary. It delves into the rationale behind spectral interpretation, connecting observed data to the underlying molecular structure and functional groups. We will explore detailed methodologies, interpret spectral features, and present an integrated workflow demonstrating how these techniques synergize to provide unambiguous structural confirmation.

Introduction and Molecular Overview

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its structure comprises a benzene ring substituted with a nitro group and a methylaminomethyl group, which is present as a hydrochloride salt. The precise characterization of such molecules is fundamental in pharmaceutical development, chemical synthesis, and quality control, ensuring identity, purity, and stability.

The molecular structure presents several key features for spectroscopic analysis:

  • An aromatic system with four non-equivalent protons.

  • A powerful electron-withdrawing nitro group (-NO₂) ortho to the side chain.

  • A benzylic methylene group (-CH₂-) .

  • A secondary amine protonated to form a hydrochloride salt (-NH₂⁺CH₃ Cl⁻) .

  • A methyl group (-CH₃) attached to the nitrogen.

Each of these components will generate characteristic signals in NMR, IR, and MS, allowing for a detailed structural puzzle to be pieced together.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, offering direct evidence of molecular weight and connectivity.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The hydrochloride salt is polar and should be readily soluble.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, operated in positive ion mode. ESI is the method of choice for pre-charged or easily ionizable polar molecules like amine salts.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Interpretation of Mass Spectra

The free base, n-Methyl-1-(2-nitrophenyl)methanamine, has a molecular formula of C₈H₁₀N₂O₂ and a monoisotopic mass of approximately 166.07 g/mol . In positive mode ESI-MS, we expect to observe the protonated molecule, [M+H]⁺, where M is the free base.

  • Molecular Ion: The parent ion is expected at m/z ≈ 167 . This peak confirms the molecular weight of the free base.

  • Fragmentation Analysis: Collision-Induced Dissociation (CID) of the m/z 167 ion reveals the molecule's structure. The fragmentation of protonated benzylamines is well-documented and often involves cleavage of the benzylic C-N bond.[1][2] The primary fragmentation pathways are outlined below.

Proposed Fragmentation Pathway

G parent Parent Ion [M+H]⁺ m/z = 167 frag1 2-Nitrobenzyl Cation m/z = 136 parent->frag1 - CH₃NH₂ frag3 Methyliminium Ion m/z = 31 parent->frag3 - C₇H₅NO₂ frag2 Tropylium-like Ion m/z = 90 frag1->frag2 - NO₂

Caption: Proposed ESI-MS fragmentation pathway for protonated n-Methyl-1-(2-nitrophenyl)methanamine.

The primary fragmentation event is the heterolytic cleavage of the C-N bond, expelling a neutral methylamine molecule to yield the stable 2-nitrobenzyl cation at m/z 136 .[3] This cation can subsequently lose the nitro group (NO₂) to form a fragment at m/z 90 . An alternative fragmentation could involve the formation of a methyliminium ion at m/z 31 .

Data Summary: Mass Spectrometry
m/z (Predicted)Proposed Fragment StructureNotes
167[C₈H₁₀N₂O₂ + H]⁺Protonated molecular ion (parent ion)
136[C₇H₆NO₂]⁺2-Nitrobenzyl cation; loss of methylamine
90[C₇H₆]⁺Loss of NO₂ from m/z 136
31[CH₅N]⁺Methyliminium ion

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet
  • Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of an amine salt is distinct from that of a free amine.[4] The key is the presence of the R₂NH₂⁺ group.

  • N-H Stretching: A very broad and strong absorption band is expected in the 2700-3200 cm⁻¹ region. This is characteristic of the N-H stretches within the secondary ammonium cation (R₂NH₂⁺) and is often one of the most prominent features in the spectrum.[4]

  • Aromatic C-H Stretching: A sharp peak or series of peaks will appear just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretching: Absorptions from the methylene (-CH₂-) and methyl (-CH₃) groups will be visible in the 2850-3000 cm⁻¹ range.

  • Nitro Group (-NO₂) Asymmetric & Symmetric Stretching: Two very strong and sharp bands are the hallmark of a nitro group. These are expected at approximately 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[5]

  • N-H Bending: The bending vibration for the R₂NH₂⁺ group typically appears in the 1560-1620 cm⁻¹ region.[4]

  • Aromatic C=C Stretching: One or more medium-intensity bands will be present in the 1450-1600 cm⁻¹ range.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
2700-3200R₂NH₂⁺N-H StretchStrong, very broad
> 3000Ar-HC-H StretchMedium, sharp
2850-3000Alkyl C-HC-H StretchMedium
1560-1620R₂NH₂⁺N-H BendMedium to strong
1520-1560Ar-NO₂Asymmetric N-O StretchVery strong, sharp
1340-1380Ar-NO₂Symmetric N-O StretchVery strong, sharp
1450-1600Aromatic RingC=C StretchMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the hydrochloride salt well and its residual proton peak does not interfere with most signals.

  • Deuterium Exchange (Optional but Recommended): To confirm the identity of the N-H protons, acquire a second ¹H NMR spectrum after adding a drop of deuterium oxide (D₂O) to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.[7][8]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for each unique proton environment.

  • Aromatic Protons (4H): Due to the ortho-nitro substitution, the four aromatic protons are chemically non-equivalent and will appear as a complex set of multiplets in the downfield region, typically between δ 7.5-8.2 ppm . The strong electron-withdrawing effect of the nitro group deshields these protons significantly.

  • N-H Protons (2H): The two protons on the nitrogen (from the -NH₂⁺CH₃ group) are expected to appear as a broad singlet. In DMSO-d₆, this signal can be quite downfield, potentially in the δ 9.0-10.0 ppm range, due to hydrogen bonding with the solvent and the positive charge. This peak will disappear upon D₂O exchange.

  • Benzylic Protons (-CH₂-) (2H): These protons are adjacent to the aromatic ring and the nitrogen. They will likely appear as a singlet or a closely coupled multiplet around δ 4.0-4.5 ppm .

  • Methyl Protons (-CH₃) (3H): The methyl group attached to the nitrogen is expected to be a singlet (or a triplet if coupled to the N-H protons) around δ 2.6-3.0 ppm .

Data Summary: ¹H NMR (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.0-10.0Broad Singlet2H-NH₂ ⁺-
7.5-8.2Multiplet4HAromatic H
4.0-4.5Singlet/Triplet2HAr-CH₂ -N
2.6-3.0Singlet/Triplet3HN-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the unique carbon environments.

  • Aromatic Carbons (6C): Six distinct signals are expected in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) will be highly deshielded.

  • Benzylic Carbon (-CH₂-) (1C): This signal is expected around δ 45-55 ppm .

  • Methyl Carbon (-CH₃) (1C): This aliphatic carbon will appear the most upfield, likely in the δ 30-40 ppm range.

Data Summary: ¹³C NMR (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
120-150Aromatic C
45-55Ar-C H₂-N
30-40N-C H₃

Integrated Analytical Workflow

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together, they offer unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for structural elucidation using MS, IR, and NMR.

Conclusion

The structural elucidation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a clear example of the power of modern analytical chemistry. Mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy unequivocally identifies the critical functional groups, particularly the secondary ammonium salt and the nitro group. Finally, ¹H and ¹³C NMR spectroscopy maps out the complete carbon-hydrogen skeleton, confirming the connectivity and substitution pattern of the molecule. By integrating the data from these three orthogonal techniques, we can achieve a high-confidence, unambiguous confirmation of the compound's identity and structure, a critical requirement in all fields of chemical and pharmaceutical science.

References

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available from: [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • Institut Polytechnique de Paris. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]

  • ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • SpectraBase. 2-Nitrobenzylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 2-Nitrobenzylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • The Chem Libre. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Available from: [Link]

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Available from: [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine. Available from: [Link]

  • NIST WebBook. Methanamine, hydrochloride. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Matrix Fine Chemicals. 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 24835-08-3. Available from: [Link]

  • PubMed. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Agilent. Uses of Derivative Spectroscopy. Available from: [Link]

  • PubChemLite. (2-nitrophenyl)methanamine hydrochloride (C7H8N2O2). Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

Abstract The determination of a compound's solubility profile is a cornerstone of modern drug development, influencing everything from formulation and bioavailability to process chemistry and purification. This technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a compound's solubility profile is a cornerstone of modern drug development, influencing everything from formulation and bioavailability to process chemistry and purification. This technical guide provides an in-depth analysis of the solubility characteristics of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS: 5441-60-1). As a secondary amine hydrochloride salt, its solubility is governed by a complex interplay of its intrinsic physicochemical properties and the nature of the solvent system. This document, intended for researchers, chemists, and formulation scientists, details the theoretical principles underpinning its solubility, presents robust, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offers an expected solubility profile in a range of pharmaceutically relevant solvents. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and comprehensive resource for professionals working with this and structurally related molecules.

Introduction to the Analyte and the Importance of Solubility

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1] It directly impacts a drug candidate's journey from the laboratory to the clinic, influencing bioassay accuracy, formulation strategies for in vivo dosing, and intestinal absorption.[1] An inadequate solubility profile can lead to poor bioavailability, variable dosing, and ultimately, the failure of an otherwise promising therapeutic agent.[2] Therefore, a thorough understanding and systematic characterization of a compound's solubility in various media are indispensable for informed decision-making throughout the development lifecycle.[3]

Physicochemical Profile of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a secondary amine salt. The presence of the hydrochloride moiety signifies that the basic nitrogen atom is protonated, forming an ionic salt that is expected to exhibit significantly different solubility behavior compared to its corresponding free base.

Table 1: Key Physicochemical Properties of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

PropertyValueSource
CAS Number 5441-60-1[4][5]
Molecular Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6]
Structure A secondary amine protonated by hydrochloric acid.[7]
Synonyms N-methyl-N-(2-nitrobenzyl)amine hydrochloride[5]
Predicted pKa (To be determined experimentally) - Expected to be in the range of 8-10 for the secondary amine.
Predicted logP (To be determined experimentally) - The free base is moderately lipophilic.

The key structural features influencing solubility are the polar nitro group, the aromatic ring, and, most importantly, the ionizable secondary amine, which is present as a hydrochloride salt.

Guiding Principles of Solubility

The Interplay of Polarity: "Like Dissolves Like"

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent. Solvents are broadly classified based on their polarity, which is often indicated by their dielectric constant.[8][9]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[9] They are highly effective at solvating both cations and anions, making them excellent candidates for dissolving ionic salts like amine hydrochlorides.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile have large dipole moments but lack O-H or N-H bonds.[10] They can accept hydrogen bonds and solvate cations well, but they are less effective at solvating anions.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and consist of bonds between atoms with similar electronegativities.[9] They primarily interact through weak van der Waals forces and are generally poor solvents for polar or ionic compounds.

The Decisive Influence of pH on Amine Hydrochloride Solubility

For an ionizable compound like n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, pH is the most critical factor determining its aqueous solubility. The compound exists in equilibrium between its charged (protonated) and neutral (free base) forms.

R₂NH₂⁺Cl⁻ (soluble salt) ⇌ R₂NH (less soluble free base) + H⁺ + Cl⁻

According to Le Châtelier's principle, in an acidic to neutral aqueous environment (low pH), the equilibrium is shifted to the left, favoring the highly water-soluble protonated salt form.[11] As the pH increases (addition of a base), the H⁺ concentration decreases, driving the equilibrium to the right. This results in the formation of the neutral, less polar free base, which has significantly lower aqueous solubility and will often precipitate out of solution.[12] Therefore, this compound is expected to be most soluble in acidic media and least soluble in alkaline media.

Strategic Solvent Selection for Profiling

The choice of solvents for a solubility profile should be strategic, encompassing a range of polarities and functional classes relevant to pharmaceutical processing.[13] The selection is also guided by safety, health, and environmental (SHE) considerations, with regulatory bodies classifying solvents based on their toxicity.[14][15]

Table 2: A Representative Panel of Solvents for Solubility Profiling

SolventTypePolarityICH Class[14]Rationale for Inclusion
0.1 M HCl (pH 1) Aqueous BufferPolar ProticN/ASimulates gastric fluid; maximum salt solubility expected.
Phosphate Buffer (pH 7.4) Aqueous BufferPolar ProticN/ASimulates physiological pH; relevant for bioavailability.
Water Polar ProticHighN/AUniversal benchmark solvent.
Methanol Polar ProticHigh2Common process solvent for reactions and crystallization.
Ethanol Polar ProticHigh3Safer process solvent, often used in formulations.
Isopropanol (IPA) Polar ProticMedium3Common recrystallization and cleaning solvent.
Acetonitrile Polar AproticHigh2Common solvent for synthesis and HPLC analysis.
Acetone Polar AproticMedium3Versatile solvent for extractions and cleaning.
Dimethyl Sulfoxide (DMSO) Polar AproticHighN/A (often limited)High dissolving power, used for stock solutions.[2]
Tetrahydrofuran (THF) Borderline Polar AproticMedium2Common reaction solvent.
Dichloromethane (DCM) Borderline Polar AproticMedium2Common extraction and reaction solvent.
Toluene Non-PolarLow2Representative aromatic hydrocarbon solvent.
Hexane Non-PolarLow2Representative aliphatic hydrocarbon anti-solvent.

Experimental Methodologies for Solubility Determination

Two primary methods are employed to measure solubility, each with a specific purpose in the drug development pipeline.[2]

Equilibrium (Thermodynamic) Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining the true thermodynamic solubility of a compound at equilibrium.[16] It is crucial for pre-formulation studies and provides the most accurate and reliable data.

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach a state of thermodynamic equilibrium between the undissolved solid and the saturated solution.[1] The concentration of the compound in the filtered supernatant is then quantified.

  • Preparation: Add an excess amount of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 1-2 mL) in a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; 24 to 72 hours is typical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is crucial to avoid overestimation of solubility.[17]

  • Sample Preparation for Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution of the compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL using the quantified concentration and the dilution factor.

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge or Settle B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a large number of compounds.[2] They measure the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO).

This method does not measure true equilibrium. Instead, it identifies the point of precipitation, providing a rapid but often overestimated measure of solubility compared to the thermodynamic value.[2] It is valuable for ranking compounds and identifying potential solubility liabilities early on.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate to create a range of final concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitate formed using techniques like nephelometry (light scattering) or by analyzing the clarified supernatant via UV spectroscopy or LC-MS.[1]

KineticSolubility_Workflow A Prepare High Conc. Stock in DMSO B Add Stock to Aqueous Buffer in Plate A->B C Incubate (1-2 hours) B->C D Measure Precipitation (e.g., Nephelometry) C->D E Determine Kinetic Solubility Limit D->E

Caption: General Workflow for Kinetic Solubility Assays.

Analytical Quantification by HPLC-UV

For accurate quantification, a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.[17]

Table 3: Example HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to keep the amine protonated and ensures sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 10 minutesA standard gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at 254 nmAromatic nitro compounds typically have strong absorbance in this region.

Expected Solubility Profile and Interpretation

While experimental determination is essential, a scientifically-grounded prediction of the solubility profile can be made based on the compound's structure. The following table presents the expected solubility of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Table 4: Expected Thermodynamic Solubility Profile of n-Methyl-1-(2-nitrophenyl)methanamine HCl at 25°C

SolventExpected Solubility (mg/mL)Qualitative ClassificationInterpretation
0.1 M HCl (pH 1) > 100Very SolubleThe compound is fully protonated and stable. The common ion effect from Cl⁻ is negligible at this concentration.[18]
Phosphate Buffer (pH 7.4) 10 - 30SolubleThe compound is still predominantly in its protonated, soluble form, but approaching the pKa of the free base.
Water > 50Freely SolubleAs a salt of a strong acid and weak base, it dissolves readily in water, producing a slightly acidic solution.
Methanol > 100Very SolubleThe high polarity and hydrogen-bonding capacity of methanol effectively solvate the ionic salt.
Ethanol 20 - 50SolubleGood solubility due to its polar protic nature, though slightly less effective than methanol.
Isopropanol (IPA) 1 - 10Sparingly SolubleLower polarity compared to methanol/ethanol reduces its capacity to dissolve the ionic salt.
Acetonitrile 5 - 15SolubleThe high polarity allows for good dissolution of the salt.
Acetone < 1Slightly SolubleModerate polarity but less effective at solvating the ionic components compared to protic or highly polar aprotic solvents.
Dimethyl Sulfoxide (DMSO) > 100Very SolubleThe very high polarity of DMSO makes it an excellent solvent for a wide range of compounds, including salts.
Tetrahydrofuran (THF) < 0.1Very Slightly SolubleInsufficient polarity to effectively dissolve the ionic salt.
Dichloromethane (DCM) < 0.1InsolubleThe low polarity is unable to overcome the crystal lattice energy of the salt.
Toluene < 0.01InsolubleNon-polar solvent; negligible interaction with the ionic solute.
Hexane < 0.01InsolubleNon-polar anti-solvent; expected to cause precipitation.

Conclusion and Practical Implications

The solubility profile of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is dominated by its nature as an ionic salt. It is expected to exhibit high solubility in polar protic solvents and aqueous acidic solutions, with solubility decreasing significantly as the pH rises and in less polar solvents.

  • For Formulation Scientists: The high aqueous solubility in acidic and neutral conditions is advantageous for developing oral dosage forms. However, the sharp decrease in solubility at higher pH suggests a potential for precipitation in the intestine, which must be considered.

  • For Process Chemists: Methanol, ethanol, and acetonitrile are viable solvents for reaction and purification steps. Non-polar solvents like hexane or toluene would be effective anti-solvents for inducing crystallization.

  • For Analytical Scientists: The compound's good solubility in common HPLC mobile phase components (water, acetonitrile, methanol) simplifies analytical method development.

This comprehensive guide provides the theoretical framework and practical methodologies required to thoroughly characterize the solubility of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, enabling scientifically-driven progress in its development.

References

Exploratory

stability and storage conditions for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Introduction n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS No. 5441-60-1) is a chemical compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Introduction

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS No. 5441-60-1) is a chemical compound of interest in various research and development sectors.[1][2][3] Its structure, featuring a secondary amine hydrochloride and an ortho-substituted nitrophenyl group, dictates its unique chemical behavior, including its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's stability is not merely academic; it is a critical prerequisite for ensuring the integrity of starting materials, the reproducibility of experimental outcomes, and the long-term viability of stored samples. This guide provides a detailed examination of the factors influencing the stability of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, offers field-proven storage and handling protocols, and outlines potential degradation pathways to empower users with the knowledge to maintain compound quality.

Section 1: Core Chemical Characteristics and Their Impact on Stability

The stability of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is best understood by dissecting the contributions of its primary functional groups: the hydrochloride salt of the secondary amine and the nitroaromatic ring.

The Stabilizing Role of the Hydrochloride Salt The conversion of the parent N-methyl-1-(2-nitrophenyl)methanamine free base into its hydrochloride salt is a deliberate and crucial chemical modification. In its salt form, the nitrogen atom of the secondary amine is protonated, forming a quaternary ammonium cation. This protonation significantly reduces the nucleophilicity of the nitrogen atom, thereby inhibiting a range of potential degradation reactions, such as intramolecular cyclization or oxidation.[4] Generally, hydrochloride salts exhibit greater physical stability, including lower hygroscopicity (the tendency to absorb moisture from the air) and often a more stable crystalline structure compared to their corresponding free bases.[4][5] This enhanced stability makes the compound easier to handle, weigh accurately, and store.[5]

The Reactive Potential of the Nitroaromatic Moiety While the hydrochloride salt confers stability to the amine, the nitroaromatic portion of the molecule introduces a different set of considerations. Nitroaromatic compounds are known for their energetic nature and can be susceptible to specific degradation pathways.[6] The strong electron-withdrawing properties of the nitro group can influence the reactivity of the entire molecule. Furthermore, these compounds can be sensitive to light and may undergo thermal decomposition at elevated temperatures.[7] The presence of impurities can also significantly lower the thermal stability of nitro compounds, making purity a key factor in long-term storage.[7]

A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Property Value Source(s)
CAS Number 5441-60-1 [1][2][3]
Molecular Formula C8H11ClN2O2 [1]
Molecular Weight 202.64 g/mol [1]
Appearance White to light yellow crystalline solid [8]
Boiling Point 251.4°C at 760 mmHg (of free base) [2][3]

| Flash Point | 105.8°C (of free base) |[2][3] |

Section 2: Optimal Storage and Handling Protocols

Based on data from chemical suppliers and general best practices for analogous compounds, a multi-faceted approach is required to ensure the long-term stability of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. The core principle is the exclusion of environmental factors that can initiate degradation: moisture, oxygen, light, and excessive heat.

Table 2: Recommended Storage Conditions

Parameter Condition Rationale Source(s)
Temperature 2-8°C (Refrigerated) Slows the rate of potential decomposition reactions. [1][9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the amine and other moieties. [1][10][11][12]
Moisture Tightly sealed container in a dry environment (e.g., desiccator) Minimizes hygroscopicity and prevents hydrolysis. [10][13]

| Light | Protect from light (Amber vial or stored in the dark) | Prevents photochemical degradation initiated by UV/Vis light absorption. |[9][10] |

Step-by-Step Handling Protocol To maintain the integrity of the compound during use, the following self-validating protocol should be followed:

  • Acclimatization: Before opening, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Controlled Environment: Whenever possible, handle the compound in a controlled, low-humidity environment. An inert atmosphere glove box is ideal for preventing exposure to both oxygen and moisture.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, as outlined in the Safety Data Sheet (SDS).[13]

  • Minimize Exposure: Open the container only for the minimum time required to dispense the material.

  • Secure Storage: Immediately after dispensing, securely reseal the container. If possible, purge the headspace with an inert gas like argon or nitrogen before tightening the cap.

  • Prompt Return: Return the resealed container to the recommended storage conditions (2-8°C, dark) without delay.

Section 3: Potential Degradation Pathways

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. The structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride suggests several plausible routes of decomposition under stress conditions.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation. This can occur via exposure to atmospheric oxygen, a process that may be accelerated by light or trace metal impurities. Potential products include the corresponding N-oxide or N-dealkylation to yield 1-(2-nitrophenyl)methanamine.[14][15]

  • Nitro Group Reduction: A common transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[16][17] This can be initiated by various reducing agents or certain microbial contaminants.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could lead to hydrolytic degradation.

  • Photodegradation: The nitroaromatic ring absorbs ultraviolet light, which can provide the energy to initiate decomposition reactions, leading to a complex mixture of degradants.

The following diagram illustrates the primary potential degradation pathways.

G cluster_stress Stress Conditions parent n-Methyl-1-(2-nitrophenyl)methanamine HCl (Parent Compound) n_oxide N-Oxide Derivative parent->n_oxide O₂ amino n-Methyl-1-(2-aminophenyl)methanamine HCl (Nitro Reduction Product) parent->amino [H] dealkylated 1-(2-nitrophenyl)methanamine HCl (Dealkylation Product) parent->dealkylated -CH₂ Oxidation\n(Air, H₂O₂) Oxidation (Air, H₂O₂) Oxidation\n(Air, H₂O₂)->n_oxide Reduction\n(Reducing Agents) Reduction (Reducing Agents) Reduction\n(Reducing Agents)->amino Dealkylation\n(Oxidative/Thermal) Dealkylation (Oxidative/Thermal) Dealkylation\n(Oxidative/Thermal)->dealkylated

Caption: Potential degradation pathways for n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Section 4: Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is a cornerstone of stability assessment. It provides invaluable insight into the intrinsic stability of a molecule and is essential for developing a stability-indicating analytical method.[4]

Objective: To identify likely degradation products and validate an analytical method (e.g., HPLC) that can resolve the parent compound from all significant degradants.

Methodology:

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Application of Stress Conditions: Aliquot the stock solution into separate, appropriate containers for each stress condition. A non-stressed control sample, protected from light and stored at 2-8°C, must be included.

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat the solution at 60-80°C for a defined period (e.g., 2, 8, 24 hours).[4]

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Heat the solution at 60-80°C for the same time points.[4]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for the same time points.[4]

    • Thermal Degradation (Solution): Heat a solution of the compound at 60-80°C, protected from light.

    • Thermal Degradation (Solid State): Place the solid compound in an oven at a high temperature (e.g., 80°C).[4]

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Sample Quenching and Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze immediately using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage of remaining parent compound in each stressed sample relative to the control.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Perform a peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants. This confirms the method is "stability-indicating."

    • If using LC-MS, determine the mass of the major degradation products to aid in their identification and confirm the proposed degradation pathways.

Conclusion

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a compound whose stability is governed by a balance between the robust nature of its hydrochloride salt and the inherent reactivity of its secondary amine and nitroaromatic functionalities. While reasonably stable under ideal conditions, it is susceptible to degradation from oxidation, light, and moisture. Adherence to the recommended storage conditions—refrigerated (2-8°C), under an inert atmosphere, protected from light, and in a dry environment —is the single most effective strategy for preserving the compound's purity and ensuring the validity of research outcomes.

References

  • BLDpharm. N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.
  • Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Sigma-Aldrich. SAFETY DATA SHEET - Mechlorethamine hydrochloride.
  • AK Scientific, Inc. (2-Fluoro-5-nitrophenyl)
  • Sigma-Aldrich. SAFETY DATA SHEET - N-Methyl-N'-nitro-N-nitrosoguanidine.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ChemScene. (2-Nitrophenyl)methanamine hydrochloride.
  • Roylan Developments. Compound storage made simple.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • BLDpharm. (2-Nitrophenyl)methanamine hydrochloride.
  • Angene Chemical. Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride.
  • Namera, A., et al. (2015).
  • Benchchem. N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.
  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.
  • Alfa Chemistry. CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine.
  • Cambridge University Press. (2009).
  • Gustin, J. L. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Sigma-Aldrich. N-Methyl-1-(4-nitrophenyl)methanamine.
  • ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride.
  • Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS 5441-60-1)

A Technical Guide on Properties, Safe Handling, and a General Protocol for Nitro Group Reduction Introduction n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant p...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on Properties, Safe Handling, and a General Protocol for Nitro Group Reduction

Introduction

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant potential as a building block in synthetic organic chemistry. Its structure, featuring a secondary amine and a reducible nitro group positioned ortho on the benzene ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds and complex molecular architectures. This is particularly relevant for researchers in medicinal chemistry and drug development, where the resulting ortho-amino benzylamine scaffold can be elaborated into novel pharmaceutical candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It consolidates the known physicochemical properties, outlines rigorous safety and handling protocols, and provides a detailed, representative experimental procedure for a common and useful transformation: the catalytic hydrogenation of the nitro group.

Physicochemical Properties & Specifications

Sourcing a compound with well-defined properties is the foundation of reproducible research. The key specifications for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride are summarized below, based on data from various chemical suppliers.

PropertyValueReference(s)
CAS Number 5441-60-1[1][2]
Molecular Formula C₈H₁₁ClN₂O₂ (as HCl salt); C₈H₁₀N₂O₂ (free base)[3][4]
Molecular Weight 202.64 g/mol [3]
Appearance Yellow to Green Crystalline Solid[3]
Melting Point ~200 °C / 392 °F[3]
Boiling Point 251.4 °C at 760 mmHg (data for free base)[1][4]
Density 1.162 g/cm³ (data for free base)[1][4]
Storage Conditions Store at 2-8°C under an inert atmosphere.[5]

Safety, Handling, and Storage (EHS)

Adherence to strict safety protocols is mandatory when working with any chemical intermediate. The following guidelines are synthesized from publicly available Safety Data Sheets (SDS).[5][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

  • Respiratory Protection: Work in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[5] If dust formation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary.

Handling and Incompatibilities
  • General Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. After handling, wash hands and face thoroughly.

  • Dust Control: Avoid the formation and accumulation of dust, as fine particles may form combustible mixtures in the air.

  • Incompatible Materials: Keep away from strong acids, acid chlorides, and acid anhydrides, as these may react exothermically with the amine functionality.[3]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5]

  • Security: Store in a locked-up or otherwise secured area accessible only to qualified personnel.

First Aid and Disposal
  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3][5]

    • In case of skin contact: Wash off with soap and plenty of water.[5]

    • If inhaled: Move the person to fresh air.[5]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

    • In all cases of exposure, seek medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.

Representative Application: Catalytic Reduction of the Nitro Group

The transformation of an aromatic nitro group into a primary amine is one of the most fundamental and reliable reactions in organic synthesis.[7][8] This reduction converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group, opening up new avenues for further molecular elaboration.[7] The resulting product, N¹-methylbenzene-1,2-diamine, is a valuable precursor for synthesizing benzodiazepines, benzimidazoles, and other biologically active heterocycles.

The following protocol details a general procedure for the catalytic hydrogenation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride using palladium on carbon (Pd/C), a widely used and efficient catalyst for this purpose.[8]

General Reaction Scheme

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride → N¹-methylbenzene-1,2-diamine dihydrochloride

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Substrate - Pd/C Catalyst - Solvent (MeOH) vessel Prepare Hydrogenation Vessel reagents->vessel charge Charge Vessel with Substrate and Solvent vessel->charge purge_N2 Purge with Nitrogen (x3) charge->purge_N2 add_cat Add Pd/C Catalyst purge_N2->add_cat purge_H2 Purge with Hydrogen (x3) add_cat->purge_H2 run_rxn Run Reaction under H₂ Atmosphere (Monitor by TLC/LC-MS) purge_H2->run_rxn vent Vent H₂ & Purge with N₂ run_rxn->vent filter Filter through Celite (Keep Catalyst Wet) vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol

Note: This is a general protocol and must be adapted and optimized for specific laboratory equipment and reaction scales. All operations should be performed in a chemical fume hood.

Materials:

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • Palladium on carbon (10% w/w, 50% wet with water is recommended for safety)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas source with a regulator

  • Nitrogen (N₂) or Argon (Ar) gas source

  • Celite® (diatomaceous earth)

  • Hydrogenation vessel (e.g., Parr shaker apparatus or a heavy-walled flask with a three-way stopcock and H₂ balloon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a suitable hydrogenation vessel, add n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq).

    • Add methanol as the solvent (a concentration of 0.1–0.5 M is a good starting point). Stir until the solid is fully dissolved.

  • Inerting the Atmosphere (Critical Safety Step):

    • Seal the reaction vessel.

    • Evacuate the atmosphere inside the vessel using a vacuum pump and backfill with an inert gas (N₂ or Ar).

    • Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.

    • Rationale: This step is crucial to prevent the formation of an explosive mixture of hydrogen and oxygen in the presence of a highly active catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 1–5 mol% of palladium relative to the substrate). If using the 50% wet catalyst, account for the water content when weighing.

    • Rationale: Adding the catalyst under an inert atmosphere prevents the dry catalyst, which can be pyrophoric, from igniting upon contact with air or solvent vapors.

  • Hydrogenation:

    • Again, evacuate the vessel and backfill, this time with hydrogen gas. Repeat this cycle three times to replace the inert atmosphere with hydrogen.

    • Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi for a Parr apparatus or use a balloon for atmospheric pressure) and begin vigorous stirring.

    • The reaction is typically exothermic; monitor the temperature if conducting on a large scale.

    • Monitor the reaction progress by checking for the consumption of hydrogen (via pressure drop) or by periodically taking aliquots for analysis (TLC or LC-MS) after safely venting and re-purging the system.

    • Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction rate.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with inert gas.

    • Safety Note: The catalyst is now highly active and pyrophoric. Do not allow it to dry in the air.

    • Prepare a small pad of Celite in a Büchner funnel and wet it with methanol.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure all product is collected. Keep the Celite pad wet throughout the filtration.

    • Rationale: Filtering through Celite removes the fine, black catalyst particles. Keeping the catalyst wet with solvent prevents it from igniting upon exposure to air.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid, the dihydrochloride salt of the product, can be purified further by recrystallization from an appropriate solvent system (e.g., methanol/ether).

Product Validation

The identity and purity of the final product, N¹-methylbenzene-1,2-diamine dihydrochloride, should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of N-H stretches.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines.
  • Blaser, H. U., et al. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ResearchGate. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (2-Nitrophenyl)methanamine hydrochloride. [Link]

  • LookChem. (n.d.). n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. [Link]

Sources

Application

The Strategic Utility of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride in the Synthesis of Heterocyclic Pharmacophores

Introduction: In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. n-Methyl-1-(2-nitrophenyl)methanami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride emerges as a versatile and highly valuable building block, particularly for the synthesis of nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents. The presence of an ortho-nitro group in conjunction with a secondary amine provides a unique chemical handle for a variety of transformations, most notably reductive cyclization reactions, enabling access to privileged scaffolds in medicinal chemistry such as benzodiazepines, quinazolines, and benzimidazoles.

This technical guide provides an in-depth exploration of the applications of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its conversion into key pharmaceutical intermediates, and showcase its potential in the synthesis of bioactive molecules.

Chemical Profile and Reactivity

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a salt of a secondary benzylic amine bearing a nitro group at the ortho position of the phenyl ring. This specific arrangement of functional groups dictates its reactivity profile, making it an ideal precursor for intramolecular cyclization reactions upon reduction of the nitro group.

PropertyValueSource
CAS Number 5441-60-1
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Appearance Off-white to yellow crystalline solidSupplier Data
Solubility Soluble in water and methanolGeneral Knowledge

The key to unlocking the synthetic potential of this molecule lies in the reduction of the nitro group to an amine. This transformation generates a transient ortho-diaminobenzene derivative, which can readily undergo intramolecular condensation with a suitable electrophile, often introduced via the secondary amine.

Application in the Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. The 1,4-benzodiazepine core is a common feature in many anxiolytic, sedative, and anticonvulsant drugs. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride can serve as a key starting material for the synthesis of N-methylated benzodiazepine derivatives.

Conceptual Workflow for Benzodiazepine Synthesis

The general strategy involves the acylation of the secondary amine followed by reductive cyclization.

workflow A n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride B Acylation with α-halo acyl chloride A->B C N-Acyl Intermediate B->C D Reductive Cyclization (e.g., SnCl2/HCl or H2/Pd-C) C->D E 1,4-Benzodiazepine-2-one Scaffold D->E

Caption: Synthetic workflow for 1,4-benzodiazepine-2-one synthesis.

Protocol 1: Synthesis of 1-Methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one

This protocol outlines a two-step synthesis of a model N-methylated benzodiazepine-2-one.

Step 1: Acylation - Synthesis of 2-chloro-N-methyl-N-(2-nitrobenzyl)acetamide

  • Reagents and Materials:

    • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • Suspend n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine to the suspension with vigorous stirring.

    • In a separate dropping funnel, dissolve chloroacetyl chloride in anhydrous DCM.

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Reagents and Materials:

    • 2-chloro-N-methyl-N-(2-nitrobenzyl)acetamide (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Reflux condenser

  • Procedure:

    • Dissolve the N-acyl intermediate in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

    • Heat the reaction mixture to reflux for 2-4 hours. The reduction of the nitro group and subsequent intramolecular cyclization occurs.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous NaOH solution to pH 8-9.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the desired 1,4-benzodiazepine-2-one.

Application in the Synthesis of Quinazoline Derivatives

Quinazolines and their fused analogs are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and kinase inhibitory properties.[1] The ortho-disposed functional groups in the reduced form of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride make it a suitable precursor for the synthesis of dihydroquinazoline derivatives.

Conceptual Pathway to Dihydroquinazolines

This pathway involves the reaction of the in-situ generated ortho-diaminobenzene derivative with an aldehyde or its equivalent.

quinazoline cluster_0 Reductive Amination & Cyclization A n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride B Reduction of Nitro Group (e.g., Fe/HCl) A->B C In-situ generated o-phenylenediamine derivative B->C D Reaction with Aldehyde (R-CHO) C->D E Dihydroquinazoline Scaffold D->E

Caption: Synthesis of a dihydroquinazoline scaffold.

Protocol 2: Synthesis of 2-Aryl-3-methyl-1,2,3,4-tetrahydroquinazolines

This one-pot protocol describes the synthesis of a dihydroquinazoline derivative.

  • Reagents and Materials:

    • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

    • Ethanol/Water (4:1 mixture)

    • Reflux condenser

  • Procedure:

    • To a stirred suspension of iron powder in an ethanol/water mixture, add ammonium chloride.

    • Heat the mixture to reflux.

    • Add a solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in ethanol to the refluxing mixture portion-wise.

    • After the addition is complete, continue refluxing for 1-2 hours to ensure complete reduction of the nitro group.

    • Add the aromatic aldehyde to the reaction mixture.

    • Continue to reflux for an additional 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the desired 2-aryl-3-methyl-1,2,3,4-tetrahydroquinazoline.

Application in the Synthesis of Benzimidazole-Based Kinase Inhibitors

Benzimidazoles are a prominent scaffold in many kinase inhibitors, which are a cornerstone of modern cancer therapy. By first reducing the nitro group and then performing a cyclocondensation with a carboxylic acid or its derivative, n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride can be a precursor to N-substituted benzimidazoles.

General Strategy for Benzimidazole Synthesis

benzimidazole node1 n-Methyl-1-(2-nitrophenyl)methanamine HCl Step 1: Reduction (H₂, Pd/C) node2 N-Methyl-1-(2-aminophenyl)methanamine Step 2: Cyclocondensation (R-COOH, polyphosphoric acid) node1->node2 node3 2-Substituted-1-(methylaminomethyl)benzimidazole Potential Kinase Inhibitor Scaffold node2->node3

Caption: Pathway to a potential kinase inhibitor scaffold.

Protocol 3: Synthesis of 1-(N-Methylaminomethyl)-2-phenyl-1H-benzimidazole

This protocol details the synthesis of a core benzimidazole structure.

Step 1: Reduction to N-Methyl-1-(2-aminophenyl)methanamine

  • Reagents and Materials:

    • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5 mol%)

    • Methanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through celite to remove the catalyst, washing the celite with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Step 2: Cyclocondensation

  • Reagents and Materials:

    • Crude N-Methyl-1-(2-aminophenyl)methanamine (1.0 eq)

    • Benzoic acid (1.1 eq)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Combine the crude diamine and benzoic acid in a flask.

    • Add polyphosphoric acid to the mixture.

    • Heat the reaction mixture to 150-160 °C for 4-6 hours with stirring.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated ammonium hydroxide solution.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain the desired benzimidazole derivative.

Conclusion

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a strategically important starting material that provides efficient access to a variety of pharmaceutically relevant heterocyclic scaffolds. Its unique ortho-disposition of a reducible nitro group and a reactive secondary amine allows for the facile construction of benzodiazepines, quinazolines, and benzimidazoles through well-established synthetic transformations. The protocols outlined in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this versatile building block in the discovery and synthesis of novel therapeutic agents. The ability to readily introduce molecular diversity through the choice of acylating agents, aldehydes, or carboxylic acids in the cyclization step further enhances its utility in medicinal chemistry programs.

References

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

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Method

Application Notes and Protocols for the Quantification of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Abstract This document provides a comprehensive guide to the analytical quantification of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a compound of interest in pharmaceutical research and development. In the abs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of established compendial methods, this application note details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation in accordance with international standards. The aim is to equip researchers with the necessary tools to accurately and reliably quantify this analyte in various sample matrices.

Introduction: The Analytical Challenge

N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol [1]. Its structure, featuring a secondary amine and a nitroaromatic group, presents specific analytical considerations. The amine group can lead to poor peak shape in chromatography due to its basicity, while the nitroaromatic moiety provides a strong chromophore, making it suitable for UV-Vis detection[2][3].

The accurate quantification of this and similar compounds is critical in drug development for purity assessment, stability testing, and pharmacokinetic studies. This guide provides a starting point for developing and validating analytical methods tailored to specific research needs, emphasizing the principles of scientific integrity and adherence to regulatory expectations. All proposed methods should be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose[4][5][6][7][8].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of pharmaceutical compounds. For N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a reversed-phase HPLC method is proposed. To address the potential for peak tailing associated with the amine group, two approaches are considered: the use of a suitable buffer in the mobile phase or a derivatization step. Derivatization can improve chromatographic behavior and enhance detection sensitivity[9][10][11].

Rationale for Method Selection

A reversed-phase HPLC method is chosen for its robustness and wide applicability. The use of a C18 column is a common starting point for the separation of moderately polar compounds. The UV detector is selected due to the presence of the nitroaromatic chromophore, which is expected to have a strong absorbance in the UV region.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D HPLC System C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer component)

  • 0.45 µm syringe filters

2.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

2.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride reference standard and dissolve in 10 mL of diluent (50:50 Methanol:Water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

2.3.5. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polarity and potential thermal lability of N-Methyl-1-(2-nitrophenyl)methanamine, derivatization is often necessary to improve its volatility and chromatographic performance[12][13].

Rationale for Method Selection

GC-MS is selected for its high resolving power and the structural information provided by the mass spectrometer, which enhances selectivity. A derivatization step using a silylating agent is proposed to block the active amine proton, thereby reducing polarity and improving peak shape.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Incubate C->D E GC-MS System D->E F Inject Sample E->F G Separation on GC Column F->G H MS Detection (SIM/Scan) G->H I Integrate Ion Chromatogram H->I J Construct Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for GC-MS analysis.

Detailed Protocol: GC-MS

3.3.1. Materials and Reagents

  • N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

3.3.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

3.3.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Injection Mode Splitless (1 µL)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

3.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Derivatization:

    • Pipette 100 µL of each calibration standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3.3.5. Data Analysis

  • Identify the characteristic ions of the derivatized analyte.

  • In SIM mode, monitor these specific ions for quantification.

  • Construct a calibration curve and determine the sample concentrations as described for the HPLC method.

UV-Vis Spectrophotometry

For a simpler, high-throughput, but less specific quantification, UV-Vis spectrophotometry can be employed. This method relies on the inherent UV absorbance of the nitroaromatic group in the molecule[2][3][14].

Rationale for Method Selection

This method is chosen for its simplicity, speed, and cost-effectiveness. It is suitable for the analysis of pure substances or simple formulations where interfering substances are not present.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to appropriate concentration B->C D UV-Vis Spectrophotometer C->D E Scan for λmax D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G H Quantify Concentration (Beer-Lambert Law) G->H

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol: UV-Vis Spectrophotometry

4.3.1. Materials and Reagents

  • N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride reference standard

  • Methanol (UV grade) or other suitable transparent solvent

4.3.2. Instrumentation

  • UV-Vis spectrophotometer (double beam recommended)

4.3.3. Measurement Parameters

ParameterSetting
Scan Range 200-400 nm
λmax To be determined experimentally (expect ~250-270 nm)
Blank Methanol
Cuvette 1 cm quartz cuvette

4.3.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution using methanol.

  • Sample Preparation: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.

4.3.5. Data Analysis

  • Determine λmax: Scan the highest concentration standard across the UV range to find the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of all standards and samples at the determined λmax.

  • Calibration Curve: Plot absorbance versus concentration for the standards.

  • Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the samples.

Method Validation

All analytical methods intended for use in a regulated environment must be validated to demonstrate their suitability for the intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines[6][7][8].

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.[5]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be subject to a full validation to ensure the generation of reliable and accurate data, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • MDPI. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
  • Alfa Chemistry. CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine.
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • National Institutes of Health. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ResearchGate. Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
  • BLDpharm. 5441-60-1|N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.
  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • CymitQuimica. N-Methyl-1-(2-nitrophenyl)methanamine.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.
  • MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:....
  • Restek. Methylamine: CAS # 74-89-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • Hilaris Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • ChemScene. 24835-08-3 | (2-Nitrophenyl)methanamine hydrochloride.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • ResearchGate. (2025, August 7). Gas chromatography of amines as various derivatives | Request PDF.
  • MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Sigma-Aldrich. Melamine Analysis via GC-MS.
  • ResearchGate. (2025, October 22). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.
  • BLDpharm. 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine.
  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine.

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Application

The Strategic Utility of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride in Heterocyclic Synthesis: A Guide for Researchers

This document provides a comprehensive overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a key chemical intermediate, with a focus on its application in the synthesis of N-substituted benzimidazoles. This...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a key chemical intermediate, with a focus on its application in the synthesis of N-substituted benzimidazoles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and critical safety information.

Introduction: Unveiling a Versatile Building Block

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, with CAS Number 5441-60-1, is a valuable reagent in organic synthesis.[1][2] Its structure, featuring a nitro group ortho to an N-methylaminomethyl substituent on a benzene ring, makes it an ideal precursor for the construction of various heterocyclic systems, most notably 1-methyl-1H-benzo[d]imidazole. The hydrochloride salt form enhances its stability and handling properties, making it a convenient starting material for multi-step syntheses.

The strategic importance of this intermediate lies in its ability to undergo reductive cyclization. This powerful transformation allows for the efficient construction of the benzimidazole core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including antiviral and anticancer agents.[3][4][5] This guide will delve into the mechanistic underpinnings of this transformation and provide practical, field-tested protocols for its successful implementation.

Table 1: Physicochemical Properties of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

PropertyValueReference
CAS Number 5441-60-1[1]
Molecular Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6]
Appearance SolidN/A
Boiling Point 251.4 °C at 760 mmHg (of free base)[1]
Flash Point 105.8 °C (of free base)[1]

The Core Transformation: Reductive Cyclization to 1-Methylbenzimidazole

The primary application of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is its conversion to 1-methyl-1H-benzo[d]imidazole. This reaction proceeds via a reductive cyclization pathway. The process involves two key steps that occur in a single pot:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂).

  • Intramolecular Cyclization: The newly formed amino group undergoes an intramolecular condensation with the adjacent N-methylaminomethyl side chain, leading to the formation of the imidazole ring fused to the benzene ring.

Various reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective choice. Another widely used method involves the use of iron powder in an acidic medium, such as acetic acid.

Mechanistic Insight

The choice of reducing agent and reaction conditions is critical for achieving high yields and purity. The mechanism, while seemingly straightforward, involves several intermediates. In the case of SnCl₂ reduction, the nitro group is stepwise reduced to nitroso, hydroxylamino, and finally the amino group. The acidic environment protonates the intermediates, facilitating the reduction process. Once the ortho-amino group is formed, the intramolecular cyclization is typically rapid.

Figure 1: General workflow for the reductive cyclization.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1-methyl-1H-benzo[d]imidazole from n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Cyclization using Tin(II) Chloride

This protocol is a robust and widely applicable method for the reductive cyclization of nitroarenes.

Materials:

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This step should be performed in an ice bath as it is highly exothermic. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-methyl-1H-benzo[d]imidazole can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reductive Cyclization using Iron in Acetic Acid

This method offers a more environmentally benign alternative to tin-based reagents.

Materials:

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • Iron powder (Fe)

  • Glacial acetic acid

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 eq) and iron powder (approx. 5-10 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the excess iron. Carefully neutralize the filtrate with a saturated sodium carbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase to yield the crude product, which can be purified as described in Protocol 1.

Characterization of the Product: 1-Methyl-1H-benzo[d]imidazole

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 2: Spectroscopic Data for 1-Methyl-1H-benzo[d]imidazole

TechniqueExpected DataReference
¹H NMR (DMSO-d₆)δ 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H)[7]
¹³C NMR (DMSO-d₆)δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96[7]
Mass Spec (m/z) 132 (M+)[7]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents. The ability to efficiently synthesize N-substituted benzimidazoles, such as 1-methyl-1H-benzo[d]imidazole, from readily available intermediates like n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is of significant interest to medicinal chemists.

Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including:

  • Antiviral activity: N-substituted benzimidazoles have been investigated for their potential to inhibit various viruses.[3]

  • Anticancer activity: The benzimidazole core is present in several anticancer agents, including PARP inhibitors, which are crucial in the treatment of certain cancers with DNA repair deficiencies.[8][9]

  • Antimicrobial properties: Benzimidazole-containing compounds have shown efficacy against various bacterial and fungal strains.[4]

The synthesis of libraries of 1-substituted benzimidazoles allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Figure 2: Application workflow in drug discovery.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride was not available, the safety information for the closely related (2-Nitrophenyl)methanamine hydrochloride (CAS 24835-08-3) provides essential guidance.[10]

Hazard Statements (based on related compounds):

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Handle in accordance with good industrial hygiene and safety practices.[10]

  • Use personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.

  • All manipulations should be performed in a chemical fume hood.

Conclusion

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a strategically important chemical intermediate that provides a reliable and efficient route to 1-methyl-1H-benzo[d]imidazole and its derivatives. The reductive cyclization protocols outlined in this guide, coupled with a thorough understanding of the underlying chemistry and safety precautions, will empower researchers to effectively utilize this versatile building block in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

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  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database.

  • Supplementary Information.

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.

  • Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.

  • 1-Methylimidazole(616-47-7) 13C NMR spectrum. ChemicalBook.

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  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate.

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. Angene Chemical.

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH.

  • N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. Benchchem.

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. LookChem.

  • One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. Universität Freiburg.

  • CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine. Alfa Chemistry.

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.

  • 24835-08-3[(2-Nitrophenyl)methanamine hydrochloride]. Acmec Biochemical.

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH.

  • 5441-60-1|N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. BLDpharm.

  • 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 24835-08-3. Matrix Fine Chemicals.

  • Design, Synthesis and Crystal Structure of the Antitumor Agent N1-(2-(4-Methoxy-2-nitrophenoxy)-2-dimethyl acyloxymethyl)-5-fluorouracil. ResearchGate.

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  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.

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  • Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. Impactfactor.

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Method

Application Notes and Protocols: Reaction Kinetics of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Abstract This technical guide provides a comprehensive overview of the methodologies for studying the reaction kinetics of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Tailored for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for studying the reaction kinetics of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of various analytical techniques. While specific kinetic data for this compound is not extensively published, this guide establishes a robust framework for its investigation by drawing upon established principles of physical organic chemistry and data from analogous structures. Protocols for UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and stopped-flow spectroscopy are detailed, empowering researchers to elucidate reaction mechanisms, determine rate constants, and understand the stability of this important chemical intermediate.

Introduction: The Significance of Kinetic Analysis

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted nitroaromatic amine, a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position, making the molecule susceptible to a variety of chemical transformations.

A thorough understanding of the reaction kinetics of this compound is paramount for:

  • Process Optimization: Ensuring efficient and safe synthesis by controlling reaction rates, minimizing side-product formation, and maximizing yield.

  • Stability Assessment: Determining the shelf-life and degradation pathways under various storage and handling conditions.

  • Mechanism Elucidation: Gaining fundamental insights into how the molecule reacts, which is crucial for designing novel synthetic routes and predicting its behavior in different chemical environments.

  • Drug Development: In a pharmaceutical context, understanding the metabolic fate and potential reactivity with biological nucleophiles is essential for assessing efficacy and toxicity.

This guide will focus on two primary areas of kinetic investigation: thermal decomposition and reactions with nucleophiles, providing the theoretical background and practical protocols to study these processes.

Theoretical Framework: Predicting Reactivity

The reactivity of n-Methyl-1-(2-nitrophenyl)methanamine is primarily governed by the electronic properties of the nitro group and the steric environment of the substituents.

Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is often a complex, autocatalytic process initiated by the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule.[1][2] Subsequent reactions can involve intramolecular cyclization, condensation, and the formation of various gaseous products.[3] For n-Methyl-1-(2-nitrophenyl)methanamine, the proximity of the methylamino group to the nitro group may allow for intramolecular interactions that influence the decomposition pathway.

cluster_decomp Proposed Thermal Decomposition Initiation Reactant n-Methyl-1-(2-nitrophenyl)methanamine TS1 Transition State (C-NO₂ Bond Lengthening) Reactant->TS1 Δ (Heat) Intermediate1 Benzylic Radical + •NO₂ TS1->Intermediate1 C-NO₂ Homolysis Products Complex Degradation Products (e.g., H₂O, CO₂, N₂) Intermediate1->Products Autocatalytic Cascade

Caption: Proposed initiation step for the thermal decomposition of n-Methyl-1-(2-nitrophenyl)methanamine.

Nucleophilic Reactions

The electron-deficient aromatic ring, activated by the ortho-nitro group, is susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly if a leaving group is present on the ring. However, in the absence of a leaving group, reactions with nucleophiles are more likely to occur at the benzylic carbon or involve the amine functionality. Strong nucleophiles can add to the aromatic ring, forming a transient Meisenheimer-like complex. The kinetics of such reactions provide insight into the electronic stabilization of these intermediates.[4]

The amine group itself can act as a nucleophile, but under certain conditions, it can also be a target for reactions. The kinetics of reactions with various nucleophiles can be studied to build a comprehensive reactivity profile.

Analytical Methodologies and Protocols

The choice of analytical technique for kinetic studies depends on the timescale of the reaction and the physicochemical properties of the reactants and products.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a powerful and accessible technique for monitoring reactions that involve a change in chromophores. Nitroaromatic compounds typically have strong UV absorbance, and any reaction that alters the conjugation of the aromatic system will result in a measurable change in the absorbance spectrum.[5][6]

Application: Suitable for monitoring slower reactions, such as thermal decomposition at moderate temperatures or reactions with weak nucleophiles.

Protocol: Kinetic Analysis of Thermal Decomposition by UV-Vis Spectrophotometry

  • Preparation of Stock Solution: Prepare a stock solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride of known concentration (e.g., 1 mM) in a suitable, high-boiling point, and transparent solvent (e.g., dimethyl sulfoxide, DMSO).

  • Wavelength Scan: Record the UV-Vis spectrum of the initial solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run: a. Place a cuvette containing the reactant solution in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer set to the desired reaction temperature (e.g., 80 °C). b. Immediately start monitoring the absorbance at λmax as a function of time. c. Collect data until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis: a. Plot Absorbance vs. Time. b. Determine the reaction order by fitting the data to integrated rate laws (zero, first, or second order). For many decompositions, a pseudo-first-order model is a good starting point. c. The observed rate constant (kobs) can be calculated from the slope of the linearized plot (e.g., ln(Absorbance) vs. Time for a first-order reaction). d. Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

cluster_uvvis UV-Vis Kinetic Workflow A Prepare Stock Solution B Determine λmax A->B C Set Reaction Temperature B->C D Monitor Absorbance vs. Time C->D E Plot Kinetic Data D->E F Determine Rate Law and k_obs E->F G Arrhenius Plot (from multiple temps) F->G H Calculate Activation Energy (Ea) G->H

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for monitoring reaction kinetics by separating and quantifying the reactant, intermediates, and products over time.[7][8] It is particularly useful for complex reactions where multiple species are present simultaneously.

Application: Ideal for monitoring reactions with moderate rates, allowing for the quenching of aliquots at specific time points. It provides more detailed information than UV-Vis by separating all components.

Protocol: Reaction Monitoring by HPLC

  • Method Development: a. Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the starting material, n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, from expected products and any internal standard. b. The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid to ensure good peak shape.[9] c. Use a UV detector set to a wavelength where all components of interest absorb.

  • Kinetic Run: a. Set up the reaction in a temperature-controlled vessel. b. At timed intervals (t=0, 1, 2, 5, 10, 20... minutes), withdraw a small aliquot of the reaction mixture. c. Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase or by adding a quenching agent.

  • Sample Analysis: a. Inject the quenched aliquots into the HPLC system. b. Record the peak areas of the reactant and product(s) at each time point.

  • Data Analysis: a. Convert peak areas to concentrations using a calibration curve. b. Plot the concentration of the reactant and product(s) as a function of time. c. Determine the rate law and rate constants by fitting the concentration vs. time data to the appropriate integrated rate equations.

ParameterHPLC Method Details
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Stopped-Flow Spectroscopy

For very fast reactions (on the millisecond to second timescale), such as the reaction of n-Methyl-1-(2-nitrophenyl)methanamine with strong nucleophiles, conventional techniques are too slow. Stopped-flow spectroscopy allows for the rapid mixing of reactants and immediate monitoring of the reaction.[10][11][12][13]

Application: Investigating the kinetics of fast reactions, such as those with strong nucleophiles or rapid degradation under harsh conditions.

Protocol: Stopped-Flow Kinetic Analysis

  • Instrument Setup: a. Use a stopped-flow instrument coupled with a UV-Vis or fluorescence detector. b. Load the two reactant solutions into separate syringes in the instrument. For example, syringe A contains n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a buffered solution, and syringe B contains the nucleophile (e.g., sodium hydroxide) in the same buffer.

  • Kinetic Run: a. The instrument rapidly injects and mixes the two solutions in a mixing chamber, and the mixture flows into an observation cell. b. The flow is abruptly stopped, and the detector starts acquiring data (e.g., absorbance at a specific wavelength) as a function of time, typically over milliseconds to seconds.

  • Data Analysis: a. The resulting kinetic trace (Absorbance vs. Time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) using the instrument's software. b. This fitting directly yields the observed rate constant (kobs). c. By varying the concentration of the nucleophile (in excess), a plot of kobs vs. [Nucleophile] can be generated to determine the second-order rate constant.

cluster_stoppedflow Stopped-Flow Experimental Logic ReactantA Syringe A: Substrate Solution Mixing Rapid Mixing Chamber ReactantA->Mixing ReactantB Syringe B: Nucleophile Solution ReactantB->Mixing Observation Observation Cell (UV-Vis Monitoring) Mixing->Observation Stopping Stop Syringe & Data Trigger Observation->Stopping Analysis Kinetic Trace (Abs vs. Time) Stopping->Analysis Triggers Result Calculate k_obs Analysis->Result

Caption: Logical flow of a stopped-flow kinetics experiment.

Data Interpretation and Mechanistic Insights

The kinetic data obtained from these methods can be used to deduce the reaction mechanism. For instance:

  • Reaction Order: The dependence of the reaction rate on the concentration of each reactant provides clues about the number of molecules involved in the rate-determining step.

  • Activation Parameters: The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) derived from temperature-dependent studies can provide information about the transition state. For example, a large negative ΔS‡ might suggest an ordered, associative transition state.[14]

  • Linear Free-Energy Relationships: By studying the reaction with a series of substituted nucleophiles or related substrates, Hammett or Brønsted plots can be constructed to probe the electronic demands of the transition state.

Conclusion

References

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  • Stopped-flow. Wikipedia. [Link]

  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.gov. [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

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  • Rapid reaction kinetics (Stopped-Flow). University of York. [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Royal Society of Chemistry. [Link]

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  • KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. International Journal of Research and Analytical Reviews. [Link]

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Application

Application Note: n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride as a Versatile Precursor for Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Pre-functionalized Building Block Nitrogen-containing heterocyclic scaffolds are fundamental components of countless...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Pre-functionalized Building Block

Nitrogen-containing heterocyclic scaffolds are fundamental components of countless pharmaceuticals, agrochemicals, and materials. Their synthesis often relies on robust, high-yield reactions from readily available starting materials. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride emerges as a highly valuable building block for this purpose. Its structure is strategically pre-organized for intramolecular cyclization, featuring two key functionalities in an ortho relationship:

  • A nitro group , which serves as a masked amino group that can be unmasked under reductive conditions.

  • An adjacent N-methylaminomethyl side chain , which acts as a tethered nucleophile.

This specific arrangement facilitates the construction of fused heterocyclic systems, primarily through reductive cyclization pathways. This application note provides a technical guide to the properties of this reagent and detailed protocols for its conversion into two distinct and medicinally relevant heterocyclic cores: tetrahydroquinoxalines and indazoles.

Physicochemical & Handling Data

Proper handling and storage are critical for maintaining the integrity of the building block. The hydrochloride salt enhances stability and solubility in polar solvents compared to the free base.

PropertyValueReference(s)
CAS Number 5441-60-1[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3]
Appearance Off-white to pale yellow crystalline powder
Boiling Point 251.4°C at 760 mmHg (free base)[1][2]
Solubility Soluble in water, methanol, and DMSO
Storage Store at 2-8°C in a dry, inert atmosphere[3]

Core Synthetic Strategy: Reductive Cyclization Pathways

The central theme for utilizing this building block is the reduction of the nitro group, which generates a highly reactive intermediate (an amino or a nitrene species) that immediately undergoes an intramolecular reaction with the neighboring side chain to forge a new heterocyclic ring. The choice of reducing agent and reaction conditions dictates the final product.

G cluster_main General Reductive Cyclization Workflow Start n-Methyl-1-(2-nitrophenyl) methanamine HCl Reduction Reduction of Nitro Group Start->Reduction Reagent (e.g., Pd/C, H₂ or SnCl₂ or P(OEt)₃) Intermediate Reactive Intermediate (e.g., Diamine, Nitrene) Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Heterocycle (e.g., Tetrahydroquinoxaline, Indazole) Cyclization->Product G cluster_reaction Protocol 1: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxaline start_mol <[NO₂]-[C₆H₄]-[CH₂NHCH₃]> · HCl step1_reagents 1) Pd/C, H₂ Methanol, rt start_mol->step1_reagents diamine_mol <[NH₂]-[C₆H₄]-[CH₂NHCH₃]> step1_reagents->diamine_mol Reduction step2_reagents 2) Formaldehyde (37% aq.) Reflux diamine_mol->step2_reagents final_product <4-Methyl-1,2,3,4-tetrahydroquinoxaline> step2_reagents->final_product Cyclization

Caption: Reaction scheme for tetrahydroquinoxaline synthesis.

Detailed Step-by-Step Protocol:
  • Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 g, 4.93 mmol) and methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~50 mg) to the suspension.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or H₂ line). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reduction is typically complete within 2-4 hours.

  • Filtration: Once the starting material is consumed, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol (2 x 5 mL).

  • Cyclization: Transfer the filtrate to a 100 mL round-bottom flask. Add aqueous formaldehyde (37% wt, 0.44 mL, 5.92 mmol, 1.2 equiv).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 1 hour.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methyl-1,2,3,4-tetrahydroquinoxaline.

Application Protocol 2: Synthesis of 1-Methyl-1H-indazole via Cadogan Reductive Cyclization

This protocol employs a classic and powerful one-pot reaction to construct the five-membered indazole ring. The Cadogan reaction utilizes a trivalent phosphorus reagent, such as triethyl phosphite, which acts as both an oxygen scavenger and a cyclization promoter. [4]This method is particularly effective for forming N-N or N-C bonds in a single, thermally-driven step.

Causality & Expertise: The reaction is believed to proceed through the deoxygenation of the nitro group to a highly reactive nitrene intermediate. [5][6]This electron-deficient nitrene then undergoes rapid intramolecular cyclization by attacking the nucleophilic nitrogen of the side chain, forming the stable five-membered indazole ring. [7]Triethyl phosphite serves as the reductant and is converted to triethyl phosphate in the process. The high temperatures are necessary to drive the deoxygenation steps. [4]

G cluster_reaction Protocol 2: Synthesis of 1-Methyl-1H-indazole start_mol <[NO₂]-[C₆H₄]-[CH₂NHCH₃]> · HCl reagents P(OEt)₃ High Temp (e.g., 160°C) start_mol->reagents intermediate [ [N]-Nitrene Intermediate ] reagents->intermediate Deoxygenative Reduction final_product <1-Methyl-1H-indazole> intermediate->final_product Intramolecular Cyclization

Caption: Proposed mechanism for Cadogan indazole synthesis.

Detailed Step-by-Step Protocol:
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.0 g, 4.93 mmol). Note: The free base, prepared by neutralization, can also be used.

  • Reagent Addition: Add an excess of triethyl phosphite (P(OEt)₃, ~5-10 equivalents, e.g., 4.3 mL, 24.65 mmol). Triethyl phosphite can serve as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to a high temperature (typically 150-160°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3-6 hours. A significant color change is often observed.

  • Workup: After cooling to room temperature, carefully remove the excess triethyl phosphite under high vacuum.

  • Purification: The resulting crude residue is purified directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-methyl-1H-indazole.

Conclusion

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a potent and versatile building block for constructing nitrogen-containing heterocycles. By selecting the appropriate reductive cyclization strategy, researchers can readily access distinct and valuable molecular scaffolds. The two protocols detailed herein—catalytic hydrogenation followed by condensation to form six-membered tetrahydroquinoxalines, and the one-pot Cadogan cyclization to yield five-membered indazoles—highlight the synthetic flexibility afforded by this strategically designed precursor. These robust methodologies provide reliable pathways for applications in medicinal chemistry and materials science.

References

  • Molina, P., Espinosa, A., & Arques, A. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(7), 7855–7864. [Link]

  • Zhu, J. S. (2018). Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling. DSpace@MIT. [Link]

  • Zhu, J. S. (2018). Studies on a Catalytic Cadogan Cyclization by P"n/Pv=O Redox Cycling. DSpace@MIT. [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2021). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 23(15), 5889–5893. [Link]

  • Goudar, N., Mali, S. S., Basha, S. S., & Singh, M. S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7566. [Link]

  • Wikipedia contributors. (2023). Cadogan–Sundberg indole synthesis. Wikipedia. [Link]

  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

  • Huang, H., et al. (2021). Visible-light-driven Cadogan reaction. Tetrahedron Letters, 79, 153245. [Link]

  • Wang, C., et al. (2019). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Communications, 55(64), 9527-9530. [Link]

  • Request PDF. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. [Link]

  • Sawant, D., Kumar, R., Maulik, P. R., & Kundu, B. (2006). Unprecedented SnCl2-mediated cyclization of nitro arenes via N-N bond formation. Organic Letters, 8(8), 1525–1528. [Link]

  • ResearchGate. (n.d.). Synthesis of indazole-based molecules. [Link]

  • Zor, C., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 4, 844-853. [Link]

  • Request PDF. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • eScholarship. (n.d.). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. [Link]

  • Request PDF. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. [Link]

  • LookChem. (n.d.). n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. [Link]

  • ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. [Link]

  • Sawant, D., Kumar, R., Maulik, P. R., & Kundu, B. (2006). Unprecedented SnCl2-Mediated Cyclization of Nitro Arenes via N−N Bond Formation. Organic Letters, 8(8), 1525-1528. [Link]

  • Ashenhurst, J. (2023). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

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  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. [Link]

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Method

Application Notes and Protocols: The Strategic Role of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the applications and strategic importance of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and it...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the applications and strategic importance of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and its foundational analogue, 2-nitrobenzylamine hydrochloride, in the field of medicinal chemistry. We will explore its function as a versatile synthetic intermediate, its application as a photolabile protecting group, and its role in the synthesis of targeted therapeutic agents.

Introduction: A Versatile Scaffold in Drug Discovery

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride belongs to the 2-nitrobenzylamine class of compounds, a scaffold of significant interest in medicinal chemistry. The strategic placement of the nitro group at the ortho-position to the aminomethyl substituent imparts unique chemical properties that are highly valuable in several advanced applications. While specific literature on the N-methylated derivative is focused on its availability as a chemical intermediate, the broader class, particularly 2-nitrobenzylamine hydrochloride, is well-documented as a crucial building block in organic synthesis and a key component in the development of photolabile "caged" compounds.[1]

The primary roles of this scaffold can be categorized as:

  • A Versatile Synthetic Intermediate: It serves as a foundational reactant for constructing complex molecular architectures, including heterocyclic systems and scaffolds for targeted inhibitors.[2]

  • A Photolabile Protecting Group: The 2-nitrobenzyl moiety is renowned for its ability to be cleaved by UV light, enabling the controlled release of bioactive molecules in biological systems.[1]

  • A Precursor to Bioactive Molecules: This compound is a key starting material for synthesizing scaffolds used in the development of novel anticoagulant drugs.[1]

Physicochemical Properties and Characterization

Accurate characterization is fundamental to the successful application of any chemical reagent. Below is a summary of the key physicochemical properties for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and its parent compound, 2-nitrobenzylamine hydrochloride.

Propertyn-Methyl-1-(2-nitrophenyl)methanamine hydrochloride2-Nitrobenzylamine hydrochloride
Molecular Formula C₈H₁₁ClN₂O₂[3]C₇H₉ClN₂O₂[4][5]
Molecular Weight 202.64 g/mol [3]188.61 g/mol [4][5]
CAS Number 5441-60-1[3]24835-08-3[1][2][5]
Appearance Solid[6]Solid
Melting Point Not specified247 °C (decomposes)
SMILES O=[O-].[H]Cl[3]Cl.NCC1=CC=CC=C1=O[7]
InChI Key Not readily availableBASJTVIZZDEQBJ-UHFFFAOYSA-N

Note: Data is compiled from various chemical supplier and database sources.

Core Applications in Medicinal Chemistry

Application as a Versatile Synthetic Intermediate

The 2-nitrobenzylamine scaffold is a cornerstone in the synthesis of diverse and complex organic molecules relevant to pharmacology.

  • Synthesis of Tetrahydroisoquinolines: This compound is a key reactant in Heck-aza-Michael reactions to produce tetrahydroisoquinolines, a privileged scaffold in many natural products and pharmaceuticals.[1]

  • Precursor for Factor Xa Inhibitors: It is instrumental in forming the aminomethylphenylamine scaffold, which is the core of potent and specific Factor Xa inhibitors.[1][2] Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for modern anticoagulant therapies.[1]

  • Synthesis of Novel Enzyme Inhibitors: The scaffold is used to synthesize squaryliamides that have been investigated for their potential as mannosyltransferase inhibitors.[2]

  • Development of Advanced Materials: It is also involved in the creation of fluorescent two-photon absorption benzothiadiazole dyes, which have applications in bio-imaging and diagnostics.[1][2]

G cluster_0 Resulting Scaffolds & Molecules A n-Methyl-1-(2-nitrophenyl) methanamine HCl B Heck-aza-Michael Reaction A->B C Multi-step Synthesis A->C D Coupling Reactions A->D E Tetrahydroisoquinolines B->E F Factor Xa Inhibitor Scaffolds C->F G Squaryliamides C->G H Fluorescent Dyes D->H

Caption: Synthetic pathways originating from the 2-nitrobenzylamine core.

Application as a Photolabile Protecting Group

One of the most sophisticated applications of the 2-nitrobenzylamine scaffold is its use as a photolabile protecting group (PPG), often referred to as a "caging" group.

The Causality Behind Photocleavage: The ortho-nitrobenzyl group possesses a unique photochemical reactivity. Upon irradiation with UV light (typically ~350 nm), the nitro group abstracts a proton from the adjacent benzylic carbon, initiating a rearrangement that ultimately leads to the cleavage of the carbon-nitrogen bond. This process releases the "caged" molecule, in this case, the N-methylamine, and generates a 2-nitrosobenzaldehyde byproduct. The ortho-position of the nitro group is crucial, providing significantly faster photo-release kinetics compared to its meta or para isomers.[1]

This "caging" strategy allows for the creation of drug conjugates that remain inert until activated by light.[1] This enables researchers to deliver and release active compounds with remarkable spatial and temporal precision, a powerful tool in neurochemical research for studying the controlled release of neurotransmitter precursors and investigating neuronal signaling pathways.[1]

G A Caged Compound (Inactive) (R-NH-CH₂-Ph-NO₂) B UV Light (hv) ~350 nm A->B Irradiation C Released Active Molecule (R-NH-CH₃) + 2-Nitrosobenzaldehyde B->C Cleavage

Caption: Workflow of photocleavage for controlled drug release.

Protocols: A Representative Synthetic Application

While a specific, validated protocol for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is not detailed in the available literature, we can construct a representative protocol for its use in an N-alkylation reaction to form a more complex secondary amine. This protocol is based on standard organic chemistry principles where this reagent would serve as the electrophile precursor after deprotonation of a nucleophile.

Objective: Synthesis of a substituted N-benzyl-N-methylamine derivative.

Materials:

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • A primary or secondary amine (R-NH₂) as the nucleophile

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add the nucleophilic amine (1.0 equivalent).

    • Rationale: An inert atmosphere prevents side reactions with oxygen or moisture.

  • Solvent Addition: Dissolve the amine in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates ions and is stable under these reaction conditions.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Rationale: DIPEA is a sterically hindered base that deprotonates the nucleophile without competing in the alkylation reaction. An excess ensures complete deprotonation.

  • Addition of the Electrophile: In a separate flask, dissolve n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

    • Rationale: Using a slight excess of the alkylating agent helps drive the reaction to completion. Dropwise addition controls any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Reaction time and temperature are optimized based on the reactivity of the specific nucleophile. Monitoring ensures the reaction is stopped once the starting material is consumed.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and quench with water. b. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated product.

    • Rationale: This standard aqueous work-up removes the DMF solvent and inorganic salts. Purification by chromatography is necessary to isolate the product from unreacted starting materials and byproducts.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Relevance

Some research has indicated that 2-nitrobenzylamine hydrochloride may possess cancer-fighting properties by inhibiting the synthesis of proteins required for the proliferation of cancer cells.[4] It has been suggested that this compound could be useful for treating cancers that are resistant to standard chemotherapy or radiation.[4] While these findings are promising, they are preliminary and require further investigation. The biological activity of the N-methylated derivative, n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, would need to be independently evaluated, as N-methylation can significantly alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

Conclusion

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, as part of the broader 2-nitrobenzylamine class, is a chemical tool of significant strategic value in medicinal chemistry. Its utility extends from being a fundamental building block for complex, biologically active molecules like Factor Xa inhibitors to enabling advanced, light-controlled release of therapeutic agents and research probes. Understanding the unique reactivity imparted by the ortho-nitrobenzyl group allows researchers and drug development professionals to leverage this scaffold in the design of novel therapeutics and sophisticated biological experiments.

References

  • 2-Nitrobenzylamine hydrochloride | 24835-08-3. (n.d.). Benchchem.
  • 2-Nitrobenzylamine 24835-08-3. (n.d.). Sigma-Aldrich.
  • 2-NITROBENZYLAMINE HYDROCHLORIDE | 24835-08-3. (n.d.). ChemicalBook.
  • 2-Nitrobenzylamine hydrochloride | 24835-08-3 | FN69987. (n.d.). Biosynth.
  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. (n.d.). LookChem.
  • 2-Nitrobenzylamine hydrochloride | CAS 24835-08-3. (n.d.). Santa Cruz Biotechnology.
  • 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 24835-08-3. (n.d.). Matrix Fine Chemicals.
  • N-Methyl-1-(2-nitrophenyl)methanamine. (n.d.). CymitQuimica.
  • 5441-60-1|N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. (n.d.). BLDpharm.

Sources

Application

Application Notes and Protocols: Safe Laboratory Handling of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Abstract This document provides a comprehensive guide to the safe handling, use, storage, and disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a laboratory setting. As a novel or specialized chemical in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, use, storage, and disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a laboratory setting. As a novel or specialized chemical intermediate, this compound lacks extensive published safety data. Therefore, this guide is built upon a foundational risk assessment derived from its chemical structure, specifically the hazards associated with its functional groups: the 2-nitrophenyl moiety, the secondary amine, and its hydrochloride salt form. These protocols are designed for researchers, chemists, and drug development professionals to establish a self-validating system of safety and experimental integrity.

Introduction and Structural Hazard Analysis

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its reactivity and toxicological profile are primarily dictated by the interplay of its constituent functional groups. A proactive hazard assessment is crucial before any experimental work commences.

  • 2-Nitrophenyl Group: The presence of a nitro group on an aromatic ring is a significant structural alert. Nitroaromatic compounds are often associated with potential mutagenicity and can be skin sensitizers. The nitro group also imparts a degree of oxidative instability, and while the hydrochloride salt form mitigates the risk of explosive decomposition, it should not be subjected to high temperatures, strong shocks, or incompatible reducing agents.

  • Secondary Amine: The secondary amine function imparts basicity to the parent molecule and can be a source of chemical incompatibility. Amines as a class can be corrosive or irritating to the skin, eyes, and respiratory tract.

  • Hydrochloride Salt: This salt form typically renders the compound a crystalline solid at room temperature. This increases the risk of aerosolization and inhalation during handling. Hydrochloride salts of amines can be acidic upon hydrolysis and are often respiratory irritants.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) is not available, a presumptive hazard classification can be formulated based on analogous compounds and functional group analysis. This information should be used for laboratory labeling and risk assessments.

Hazard Category GHS Pictogram Hazard Statement (Presumptive) Precautionary Statement (Examples)
Acute Toxicity (Oral/Dermal/Inhalation)

H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection.
Skin Corrosion/Irritation

H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation

H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitization

H317: May cause an allergic skin reaction.P272: Contaminated work clothing should not be allowed out of the workplace.
Specific Target Organ Toxicity

H373: May cause damage to organs through prolonged or repeated exposure.P314: Get medical advice/attention if you feel unwell.

Experimental Protocols: From Receipt to Disposal

The following protocols are designed to create a safe and controlled environment for working with n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Pre-Experiment Safety Protocol
  • Designate a Work Area: All work with this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood.

  • Assemble Personal Protective Equipment (PPE): Before entering the designated area, don the following mandatory PPE:

    • Eye Protection: Chemical splash goggles are required. Safety glasses are not sufficient.

    • Gloves: Nitrile gloves are the minimum requirement. Given the potential for skin sensitization, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat, fully buttoned.

    • Footwear: Fully enclosed, chemical-resistant shoes.

  • Prepare Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed. Verify the location of a Class ABC fire extinguisher. Prepare a spill kit appropriate for solid chemical spills.

Protocol for Weighing and Handling the Solid Compound

Causality: The primary risks during this stage are the inhalation of fine powder and dermal exposure. The use of a fume hood and specific handling techniques mitigates these risks.

  • Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

  • Tare the balance.

  • Using a clean spatula, carefully transfer the required amount of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride from the stock bottle to the weigh boat.

  • Technique Insight: Avoid any sudden movements that could create airborne dust. If the solid is clumpy, gently break it apart within the container; do not crush it in a way that generates dust.

  • Once the desired mass is obtained, securely cap the stock bottle.

  • Clean the spatula with an appropriate solvent (e.g., ethanol) onto a chemical waste wipe.

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood start 1. Don PPE weigh 2. Place weigh boat on tared balance start->weigh Verify hood sash is at correct height transfer 3. Carefully transfer solid with spatula weigh->transfer cap 4. Securely cap stock bottle transfer->cap Minimize dust generation clean 5. Clean spatula into waste cap->clean proceed 6. Proceed to Solubilization clean->proceed Spill_Response_Workflow spill Spill Occurs! alert 1. Alert & Evacuate Immediate Area spill->alert ppe 2. Don Full PPE (Double Gloves, Goggles) alert->ppe contain 3. Cover Spill Gently with Absorbent ppe->contain collect 4. Scoop Material into Labeled Waste Container contain->collect Use non-sparking tools decon 5. Decontaminate Area with Wet Wipes collect->decon dispose 6. Dispose of all Contaminated Materials decon->dispose report 7. Report to Supervisor dispose->report

Caption: Emergency Response Protocol for a Solid Spill.

Waste Disposal Protocol
  • All waste, including contaminated PPE, wipes, and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The label must include the full chemical name: "n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride".

  • Disposal must follow all local, state, and federal environmental regulations. Do not dispose of this chemical down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • Title: The ECHA C&L Inventory - Nitrobenzene Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: PubChem - 2-Nitroaniline - Compound Summary Source: National Center for Biotechnology Information URL: [Link]

  • Title: OSHA Hazard Communication - Amines Source: U.S. Department of Labor, Occupational Safety and Health Administration URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Welcome to the technical support center for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of n-Methyl-1-(2-nitrophenyl)methanamine is a cornerstone reaction, typically achieved via the reductive amination of 2-nitrobenzaldehyde with methylamine. This process involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][2][3] While conceptually straightforward, achieving high yield and purity requires careful control over several critical parameters. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several potential sources. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Imine Formation The equilibrium between the aldehyde/ketone and the imine must be shifted towards the imine for the reaction to proceed efficiently.[1] Inadequate imine formation before the reduction step is a common culprit for low yields.

  • Troubleshooting Steps:

    • Monitor Imine Formation: Before adding the reducing agent, monitor the reaction by Thin Layer Chromatography (TLC).[4][5] Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot indicates complete (or near-complete) imine formation.[5][6]

    • Extend Reaction Time: Allow the 2-nitrobenzaldehyde and methylamine to stir together for a longer period (e.g., 1-2 hours) before introducing the reducing agent.[7]

    • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote the dehydration step required for imine formation.[7][8] Be cautious, as a very low pH can accelerate the reduction of the aldehyde itself by certain reducing agents.[1][9]

Potential Cause 2: Suboptimal Reducing Agent The choice and handling of the reducing agent are critical.

  • Troubleshooting Steps:

    • Select a Mild, Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[8][10][11] It is milder than sodium borohydride (NaBH₄) and selectively reduces the imine in the presence of the aldehyde, minimizing the formation of 2-nitrobenzyl alcohol as a byproduct.[1][7][8]

    • Ensure Reagent Activity: Hydride reagents can degrade upon exposure to moisture.[10][11] Use a fresh bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator.

    • Staged Addition (if using NaBH₄): If NaBH(OAc)₃ is unavailable and you must use NaBH₄, it is crucial to add it only after confirming complete imine formation via TLC. NaBH₄ readily reduces aldehydes, and its premature addition will lead to the undesired alcohol byproduct.[1][10]

Potential Cause 3: Inappropriate Solvent The solvent plays a crucial role in both imine formation and the reduction step.

  • Troubleshooting Steps:

    • Use Aprotic Solvents with NaBH(OAc)₃: Sodium triacetoxyborohydride is sensitive to water and not highly compatible with protic solvents like methanol.[10][11] The preferred solvent is an aprotic one, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8][11]

    • Use Protic Solvents with NaBH₄: If using sodium borohydride, methanol or ethanol are common and effective solvents.[10]

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the main reaction pathway and key decision points for troubleshooting low yield.

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Troubleshooting Aldehyde 2-Nitrobenzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation (+ H₂O) Amine Methylamine Amine->Imine Product n-Methyl-1-(2-nitrophenyl)methanamine Imine->Product Reduction LowYield Low Yield? Imine->LowYield Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product CheckImine Monitor imine formation (TLC). Add catalytic acid? LowYield->CheckImine Yes CheckReducer Use fresh, selective reducer (NaBH(OAc)₃)? CheckImine->CheckReducer If imine formation is slow CheckSolvent Solvent compatible with reducer? CheckReducer->CheckSolvent If side products form

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of 2-nitrobenzyl alcohol as a byproduct. How can I prevent this?

Answer:

The formation of 2-nitrobenzyl alcohol is a classic sign that the aldehyde starting material is being reduced directly. This competing reaction significantly reduces the yield of the desired amine.

  • Primary Cause: The reducing agent is not selective enough or is being added prematurely. This is particularly common when using strong reducing agents like sodium borohydride (NaBH₄) before the imine has fully formed.[7][10]

  • Solution:

    • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the most effective solution. NaBH(OAc)₃ is a milder and more sterically hindered reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[1][8][11] This high selectivity is the primary reason it is preferred for one-pot reductive aminations.[11]

    • Optimize pH: If using a less selective reagent like sodium cyanoborohydride (NaBH₃CN), the pH must be carefully controlled. At lower pH (3-4), aldehyde reduction is favored, while at a slightly acidic to neutral pH (5-7), imine reduction is favored.[1][9][12]

    • Slow Addition of Reductant: Adding the reducing agent slowly, especially at a reduced temperature (e.g., 0 °C), can help favor the reduction of the imine as it is formed, minimizing the amount of time the reductant is exposed to unreacted aldehyde.

Question 3: My final product is difficult to purify. What are the common impurities and the best purification strategy?

Answer:

Purification challenges often arise from unreacted starting materials or the formation of closely related side products.

Common Impurities:

  • Unreacted 2-nitrobenzaldehyde: Has a different polarity from the amine product.

  • 2-nitrobenzyl alcohol: A common byproduct, as discussed above.

  • N,N-dialkylated amine: A tertiary amine formed if the product (a secondary amine) reacts again with the aldehyde and is subsequently reduced.

Purification Strategy:

  • Aqueous Workup (Acid-Base Extraction): This is a highly effective first step.

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic catalysts.

    • Perform an acid extraction: Wash the organic layer with dilute HCl (e.g., 1M). The desired amine product, being basic, will be protonated and move into the aqueous layer as the hydrochloride salt. The neutral impurities (aldehyde, alcohol) will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then basify it with a base (e.g., NaOH) to a high pH (~10-12). This deprotonates the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.

  • Crystallization: The final hydrochloride salt is typically a crystalline solid. After workup and conversion back to the free base, it can be dissolved in a suitable solvent (like isopropanol or ether) and treated with HCl (e.g., HCl in ether) to precipitate the pure n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride salt.

  • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the definitive method.[7] A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the components generally follows: Aldehyde < Amine < Alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of reductive amination? A1: Reductive amination is a two-stage process.[1][2]

  • Imine Formation: The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration (loss of a water molecule), typically catalyzed by a weak acid, to form a C=N double bond, which is the imine (or its protonated form, the iminium ion).[1]

  • Reduction: A hydride reducing agent (like NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the double bond to a single bond and forming the final amine product.[1]

Reductive Amination Mechanism

G Aldehyde 2-Nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Imine Imine Intermediate Hemiaminal->Imine - H₂O Product Final Amine Imine->Product + [H⁻] (Reducer)

Caption: The two-stage mechanism of reductive amination.

Q2: How do I choose the right stoichiometry of reagents? A2: The stoichiometry is key to maximizing yield and minimizing side reactions.

ReagentMolar Equivalents (relative to aldehyde)Rationale
2-Nitrobenzaldehyde 1.0Limiting Reagent
Methylamine 1.1 - 1.5A slight excess helps drive the imine formation equilibrium forward.
Sodium Triacetoxyborohydride 1.2 - 1.5An excess is required to ensure complete reduction of the imine intermediate.
Acetic Acid (optional) 0.1 (catalytic)Used to catalyze imine formation, especially with less reactive substrates.[8]

Q3: What are the critical safety precautions for this synthesis? A3: Safety is paramount.

  • Reagents: 2-nitrobenzaldehyde is an irritant. Methylamine is a flammable and corrosive gas/solution. Sodium triacetoxyborohydride is water-reactive and can release flammable hydrogen gas. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reaction: The reaction can be exothermic, especially during the addition of the reducing agent. Maintain controlled addition rates and consider using an ice bath for cooling.

  • Quenching: Quench the reaction carefully by slowly adding water or a saturated aqueous solution (like sodium bicarbonate) to decompose any remaining hydride reagent.

Q4: How can I monitor the reaction progress effectively? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[4][5]

  • Setup: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: Spot three lanes: the starting aldehyde (reactant), the reaction mixture, and a "co-spot" containing both the reactant and the reaction mixture.[5]

  • Analysis: Visualize the plate under UV light. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared from the reaction mixture lane, and a new spot for the product has appeared.[6]

References

Optimization

Technical Support Center: Purification of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Here is the technical support center for the purification challenges of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Welcome to the technical support guide for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification challenges of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Welcome to the technical support guide for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The unique structure of this compound, featuring a basic secondary amine, a hydrochloride salt, and an electron-withdrawing nitro group, presents specific purification challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and consistent results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a question-and-answer format.

Question 1: My product is streaking severely on a standard silica gel column. Why is this happening and how can I fix it?

Answer:

This is the most common issue when purifying basic amines on standard silica gel.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, essentially causing it to "stick" to the column. This leads to poor elution, broad peaks, and significant streaking, often resulting in poor separation and low recovery.[1][2][3]

  • Solutions:

    • Mobile Phase Modification: Neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonia in your solvent system (e.g., Dichloromethane/Methanol/TEA).[2] This small, volatile base will preferentially bind to the acidic sites, allowing your compound to travel through the column more uniformly.

    • Use a Modified Stationary Phase: A more robust solution is to switch to a different stationary phase.[3]

      • Amine-Functionalized Silica: These columns have a basic surface, which repels the basic amine and prevents the unwanted strong interaction. This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate and results in much sharper peaks.[3][4]

      • Basic Alumina: Alumina is another alternative stationary phase that can be used for the purification of basic compounds.

Question 2: I'm experiencing low yield after recrystallization. What are the key parameters to optimize?

Answer:

Low recovery during recrystallization is typically due to an inappropriate choice of solvent or suboptimal procedural execution. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[5]

  • Causality & Optimization:

    • Solvent Selection is Critical: As a hydrochloride salt, your compound is polar. Good starting points are polar protic solvents like ethanol, isopropanol, or methanol. You may also explore mixtures, such as ethanol/water or isopropanol/ethyl acetate.[5] Avoid using too much solvent, as this will keep your product dissolved even after cooling. The key is to use the minimum amount of hot solvent required to fully dissolve the compound.[5]

    • Cooling Rate: Rapid cooling (e.g., immediately placing the hot flask in an ice bath) can cause the compound to "crash out" of solution as a fine powder, trapping impurities. A slow, gradual cooling process to room temperature, followed by a period in an ice bath, promotes the formation of larger, purer crystals.[5]

    • Precipitation vs. Crystallization: Ensure you are achieving crystallization, not just precipitation. If the solution becomes cloudy immediately upon the slightest cooling, it may be supersaturated or the solvent may be inappropriate.

    • pH Control: Since it is a salt, the pH of the solution can affect its solubility. Ensure the solvent is not basic, which could neutralize the hydrochloride and precipitate the free amine, altering its solubility characteristics.

Question 3: The final product is off-color (yellow to brown), even after purification. What is the cause and how can I prevent it?

Answer:

Discoloration in nitro-aromatic compounds is common and can stem from several sources.

  • Causality:

    • Residual Nitrating Agents: If the synthesis involved a nitration step, residual acidic impurities or colored byproducts can persist.

    • Oxidation/Degradation: Aromatic amines and benzylamines can be susceptible to air oxidation, which often forms colored impurities. The presence of the nitro group can also make the molecule susceptible to certain degradation pathways, especially under light or heat.

    • N-Nitrosamine Formation: While less common under typical purification conditions, trace nitrite sources reacting with the secondary amine under acidic conditions could theoretically form N-nitrosamine impurities, which can be colored.[6][7]

  • Solutions:

    • Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The carbon will adsorb many colored, non-polar impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

    • Work in an Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

    • Check pH: Ensure that the material is not exposed to strongly basic conditions, which can sometimes lead to the formation of colored side products with nitro-aromatics.

Question 4: I'm having trouble scaling up my purification process. The purity I achieved in the lab isn't replicating on a larger scale. Why?

Answer:

Scaling up purification is rarely a linear process.[8] Physical and chemical parameters change non-linearly with size, impacting efficiency.[9][10]

  • Causality & Key Considerations:

    • Heat and Mass Transfer: Large-scale reactors have a lower surface-area-to-volume ratio than lab flasks, making both heating and cooling less efficient.[9] This can lead to localized temperature gradients, potentially causing impurity formation or affecting crystallization kinetics.

    • Mixing Efficiency: Achieving homogenous mixing in a large vessel is more challenging. In chromatography, this can affect how the sample is loaded onto the column. In recrystallization, it can lead to uneven cooling and saturation.[9]

    • Chromatography Column Packing: Packing a large-diameter chromatography column to achieve the same bed density and flow characteristics as a small one is difficult. Wall effects, which are present in small columns, are less pronounced in larger columns, which can alter separation performance.[11]

    • Drying: Removing solvents from a large mass of crystals can be difficult. Solvents trapped within the crystal lattice during a rapid crystallization at scale are harder to remove.[8]

  • Solutions:

    • Process Risk Assessment: Before scaling, perform a risk assessment (e.g., FMEA) to identify critical process parameters that might change with scale.[12]

    • Linear Velocity in Chromatography: When scaling up column chromatography, aim to keep the linear flow rate constant, not the volumetric flow rate. This is achieved by increasing the column diameter while keeping the bed height the same.[11]

    • Controlled Crystallization: Implement controlled cooling profiles in the reactor to ensure slow, consistent crystal growth. Use appropriate agitation to maintain a uniform slurry.

    • Robust Method Development: Develop a purification method in the lab that has a wide "design space." This means it should work well even with minor variations in parameters like temperature, concentration, and time.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the recommended storage conditions for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride?

Answer: To maintain long-term purity and stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (argon or nitrogen) is recommended to prevent potential long-term oxidation.[13] Given its nature as a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Question 2: What is the best set of analytical techniques to confirm the purity of my final product?

Answer: No single technique can definitively determine purity. An orthogonal approach, using methods based on different principles, is the gold standard.[14]

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for assessing chromatographic purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile (often with a modifier like TFA or formic acid to improve peak shape) can separate the main compound from process-related impurities. Purity is reported as an area percentage.[14]

  • qNMR (Quantitative Nuclear Magnetic Resonance): ¹H NMR confirms the structure and can be used for quantitative analysis. By integrating the product's peaks against a certified internal standard of known concentration, an absolute purity value can be determined.

  • Mass Spectrometry (MS): Confirms the molecular weight and identity of the compound.[14]

  • Elemental Analysis: Confirms the correct elemental composition (C, H, N, Cl) for the hydrochloride salt, which can help detect inorganic impurities.[14]

Question 3: Are there any specific stability concerns with this molecule?

Answer: Yes, the 2-nitrobenzylamine structure has known chemical properties that affect its stability.

  • Photolability: The 2-nitrobenzyl group is a well-known photolabile protecting group.[15] Exposure to UV light can cause intramolecular rearrangement and cleavage, leading to degradation. Therefore, all work and storage should be done while minimizing exposure to direct light.

  • Potential for Hemiaminal Formation: In the presence of aldehydes or ketones (which could be impurities or degradation products), primary or secondary amines can form unstable hemiaminals. While the electron-withdrawing nitro group can influence stability, it is a potential reaction pathway to be aware of.[16][17]

  • Thermal Stability: As a salt, it likely has better thermal stability than its free base. However, like many organic compounds, it will decompose at high temperatures. A melting point determination can also serve as a rough indicator of purity and decomposition.

Question 4: Would it be better to purify the free base form and then convert it to the hydrochloride salt as the final step?

Answer: This is a very common and often effective strategy in organic synthesis.

  • Pros:

    • The free base (n-Methyl-1-(2-nitrophenyl)methanamine) is less polar than the salt. This may make it more amenable to purification by standard silica gel chromatography (with a modified mobile phase) as it will be more soluble in common organic solvents.

    • Impurities that are non-basic can sometimes be easily removed from the free base with a simple acid-base workup/extraction before final purification.

  • Cons:

    • It adds an extra step to the process (salt formation).

    • The free base may be less stable (e.g., an oil, more prone to oxidation) than the crystalline, solid hydrochloride salt.

    • The salt formation step itself must be clean to avoid introducing impurities (e.g., excess HCl).

The choice depends on the nature of the impurities. If the main impurities are non-basic, purifying the free base first is often advantageous.

Part 3: Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying the title compound via recrystallization.

  • Solvent Selection: Begin by testing solvent systems on a small scale. Good candidates include isopropanol (IPA), ethanol, or an ethanol/water mixture. The goal is to find a system that requires a minimal amount of hot solvent for dissolution.

  • Dissolution: In an Erlenmeyer flask equipped with a stir bar, add the crude n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Add a small amount of the chosen solvent (e.g., IPA).

  • Heating: Gently heat the mixture on a hot plate with stirring to the solvent's boiling point. Add more hot solvent portion-wise until the solid just dissolves completely. Crucially, do not add a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • (Optional) Hot Filtration: If carbon was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

This protocol is for separating the title compound from closely related impurities.

  • TLC Method Development: Develop a separation method using amine-functionalized TLC plates.[4] Test solvent systems such as hexane/ethyl acetate or dichloromethane/ethyl acetate. The target Rf value for the product should be between 0.2 and 0.4 for optimal separation.

  • Column Packing: Dry-pack an appropriately sized amine-functionalized silica flash column.

  • Equilibration: Equilibrate the column with the starting mobile phase (the less polar solvent mixture) for at least 5 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the compound onto a small amount of silica gel (or amine-silica), dry it, and load the resulting powder onto the top of the column (dry loading).

  • Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Part 4: Data & Visualization

Table 1: Comparison of Common Purification Techniques
TechniquePrincipleProsConsBest For
Recrystallization Differential solubility at varying temperaturesHigh purity for crystalline solids; scalable; cost-effectiveCan have low yield; not effective for oily products or impurities with similar solubilityRemoving impurities with different polarity/solubility profiles
Silica Gel Chromatography Differential partitioning based on polarityHigh resolution for complex mixturesCan be slow and costly; problematic for basic amines due to strong interactions[1]Separating compounds of very similar structure
Amine-Silica Chromatography Partitioning on a basic surfaceExcellent for basic amines; sharp peaks; simpler solvents[3]More expensive stationary phase than standard silicaPurification of basic compounds that perform poorly on silica
Acid-Base Extraction Differential solubility in aqueous/organic phases based on pHFast; removes acidic or neutral impurities effectivelyDoes not remove basic impurities; generates aqueous wasteInitial cleanup to remove non-basic impurities from the free base
Diagram 1: Workflow for Selecting a Purification Strategy

Purification_Workflow start Crude Product n-Methyl-1-(2-nitrophenyl)methanamine HCl is_solid Is crude product a solid? start->is_solid check_impurities Assess Impurity Profile (TLC, HPLC, NMR) acid_base Consider Free-Basing & Acid-Base Extraction check_impurities->acid_base Non-basic impurities present chromatography Proceed to Chromatography check_impurities->chromatography Closely related impurities is_solid->check_impurities No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes check_purity1 Check Purity > 99%? recrystallize->check_purity1 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes acid_base->chromatography chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Diagram 2: Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Problem: Poor Separation on Silica Column issue1 Product Streaking / Tailing? start->issue1 issue2 No Separation / Co-elution? start->issue2 issue3 No Elution? start->issue3 sol1 Cause: Strong acid-base interaction with silica. Solution: Add 1% TEA to mobile phase OR switch to amine-functionalized silica. issue1->sol1 Yes sol2 Cause: Incorrect mobile phase polarity. Solution: Re-develop TLC method. Try a more selective solvent system (e.g., Hex/EtOAc vs DCM/MeOH). issue2->sol2 Yes sol3 Cause: Mobile phase is too weak. Solution: Increase polarity of mobile phase significantly. Check if compound has irreversibly bound. issue3->sol3 Yes

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. At Tianming Pharmaceutical.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]

  • Benchchem. (n.d.). 2-Nitrobenzylamine hydrochloride. Benchchem.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • Science Forums. (2011, August 29). Amine purification. Chemistry - Science Forums.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Sacher, F., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 560-570.
  • ResearchGate. (2015). (PDF) Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of Synthesized 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.
  • Sharma, S., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 27(23), 8296. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. PureSynth.
  • BLD Pharm. (n.d.). (2-Nitrophenyl)methanamine hydrochloride. BLD Pharm.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.

Sources

Troubleshooting

improving the stability of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride solutions

Welcome to the technical support guide for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively ensure the stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively ensure the stability of their experimental solutions and to troubleshoot common issues. As a substituted nitroaromatic compound and an amine hydrochloride salt, this molecule is susceptible to specific degradation pathways that can impact experimental outcomes. This guide provides in-depth, scientifically-grounded advice to help you maintain the integrity of your compound.

Section 1: Understanding the Stability of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

The structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride contains two key functional groups that are central to its stability profile: the nitroaromatic ring and the secondary amine hydrochloride salt .

  • Nitroaromatic Group: The 2-nitrophenyl group is an electron-withdrawing system that is known to be susceptible to photolytic degradation.[1][2][3] The energy from UV or even ambient light can initiate reactions, leading to color changes and the formation of impurities. These compounds are often resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[4]

  • Amine Hydrochloride: The hydrochloride salt enhances the solubility of the parent amine in aqueous solutions. However, the stability of these salts can be pH-dependent. In solution, an equilibrium exists between the protonated amine salt and the free base form.[5][6] Changes in pH can shift this equilibrium. Furthermore, the amine functional group itself is susceptible to oxidation.[7][8]

Below is a diagram illustrating the key chemical features influencing the stability of the molecule.

cluster_Molecule n-Methyl-1-(2-nitrophenyl)methanamine HCl cluster_Degradation Primary Degradation Pathways Molecule Key Structural Features NitroGroup 2-Nitro Phenyl Group (Susceptible to Photolysis) Molecule->NitroGroup Potential Instability AmineSalt Secondary Amine HCl Salt (pH-sensitive & prone to oxidation) Molecule->AmineSalt Potential Instability Photodegradation Photodegradation (e.g., formation of nitrophenols) NitroGroup->Photodegradation Oxidation Oxidation (e.g., N-oxide formation) AmineSalt->Oxidation pH_Instability pH-Mediated Instability (e.g., precipitation of free base) AmineSalt->pH_Instability

Caption: Key structural features and associated degradation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with solutions of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride has turned yellow/brown. What happened?

A1: A color change, typically to yellow or brown, is a strong indicator of degradation. The most probable cause is photodegradation of the nitroaromatic ring.[1][2] Exposure to ambient laboratory light or UV radiation can lead to the formation of colored impurities, such as nitrophenols.[1][3]

  • Immediate Action: Protect your solution from light by using an amber vial or by wrapping the container in aluminum foil. Store in a dark place, such as a refrigerator or a closed cabinet.

  • Verification: To confirm degradation, you should analyze your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.

Q2: I observed a precipitate forming in my aqueous solution. What is the likely cause?

A2: If the solution was not exposed to evaporation, precipitation is likely due to a change in pH. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is an amine salt, which is generally more soluble in acidic to neutral aqueous solutions. If the pH of the solution increases (becomes more basic), the hydrochloride salt can be deprotonated to its free amine form, which is often less water-soluble, causing it to precipitate out of solution.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is neutral to basic, the precipitate is likely the free amine.

    • To redissolve the compound, you can try adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the precipitate dissolves.

    • Ensure that the buffers or other reagents you are mixing with your compound solution are pH-compatible.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: Based on the chemical structure, the following storage conditions are recommended to maximize stability:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of most chemical degradation reactions.[10]
Light Protect from light (Amber vials/foil)Prevents photodegradation of the nitroaromatic group.[2][11]
Atmosphere Tightly sealed containerPrevents solvent evaporation and minimizes exposure to atmospheric oxygen, which can cause oxidative degradation.[8]
pH Slightly acidic (pH 3-6)Maintains the protonated (salt) form of the amine, which is generally more stable and soluble in aqueous media.

Q4: How can I proactively test the stability of my compound in a new formulation or solvent?

A4: The most effective way to assess stability is by conducting a forced degradation study .[8][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The information from these studies helps to identify potential degradation products and establish a "stability-indicating" analytical method.[7][11][13] This is a standard practice in pharmaceutical development.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experiments, it is crucial to have a validated, stability-indicating analytical method. A forced degradation study is the primary way to develop and validate such a method.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride under various stress conditions and to confirm that the chosen analytical method can separate these degradants from the parent compound.

Analytical Method: A reverse-phase HPLC method with UV detection is generally suitable for analyzing nitroaromatic compounds.[9]

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C, in solution) Prep->Thermal Photo Photolytic (UV/Vis light, RT) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Chromatograms (Peak Purity, Mass Balance) Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. For the photostability sample, use a quartz vial if available for maximum light transmission.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[7][12]

    • Thermal Degradation: Add 1 mL of water. Heat the solution at 60°C for 48 hours in the dark.

    • Photolytic Degradation: Add 1 mL of water. Expose the solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours, alongside a control sample wrapped in foil.

  • Sample Preparation for Analysis:

    • After the incubation period, allow all samples to cool to room temperature.

    • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample).

    • Dilute all samples (including an unstressed control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

    • Examine the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The goal is to achieve 5-20% degradation of the active substance.[7] If degradation is minimal, the stress conditions can be intensified (e.g., higher temperature, longer duration).

Interpreting the Results

A successful stability-indicating method will show baseline separation between the parent peak and all degradation product peaks. This ensures that you can accurately quantify the parent compound in the presence of its impurities. Advanced techniques like LC-MS can be used to identify the mass of the degradation products, which helps in elucidating their structures.[9][13][14][15]

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Analytical Methods for Detecting 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications.
  • Forced degradation products: Topics. Science.gov.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow.
  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage.
  • Ways of crashing out amines. Reddit.
  • Methylamine. PubChem, NIH.
  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, RSC Publishing.
  • Forming oxalte salts of amines. Sciencemadness Discussion Board.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Write the hydrolysis reaction for methylamine, CH3NH2(aq). Homework.Study.com.
  • Methylamine. Wikipedia.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate.
  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. BLDpharm.
  • n-Methyl-1-(4-nitrophenyl)methanamine hydrochloride. Benchchem.
  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. LookChem.
  • CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine. Alfa Chemistry.
  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? ResearchGate.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Dovepress.
  • Hydrolysis of Amides. YouTube.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH.
  • N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. Tocan-med.
  • N-Methyl-1-(4-nitrophenyl)methanamine. Sigma-Aldrich.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Amines. NCERT.
  • 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE. Matrix Fine Chemicals.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • (2-Nitrophenyl)methanamine hydrochloride. BLD Pharm.
  • N-methyl-1-(4-nitrophenyl)methanamine. PubChem, NIH.
  • Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. ResearchGate.
  • N-Methyl-2-morpholinoethanamine degradation pathways and prevention. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Common Issues in n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Reactions

Welcome to the technical support center for the synthesis and handling of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

I. Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of n-Methyl-1-(2-nitrophenyl)methanamine typically proceeds via the reductive amination of 2-nitrobenzaldehyde with methylamine. This pathway, while efficient, is susceptible to several side reactions and challenges, primarily due to the presence of the reducible nitro group and the potential for over-alkylation.

Q1: Why is my reaction yield of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride consistently low?

Low yield is a frequent issue and can stem from multiple factors throughout the reaction and workup process. A systematic approach to identifying the root cause is crucial.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation of 2-nitrobenzaldehyde and methylamine to form the imine intermediate is a reversible equilibrium.[1] Insufficient imine formation directly translates to a lower yield of the final product.

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial. Mildly acidic conditions (pH 4-5) can also catalyze imine formation.[2]

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the imine over the aldehyde, and it tolerates the nitro group.[3][4] If using sodium borohydride (NaBH₄), it should be added after confirming imine formation, as it can also reduce the starting aldehyde.[2][5] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent degradation.

  • Product Loss During Workup and Purification: The hydrochloride salt of the product is generally water-soluble.

    • Solution: During the aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Back-extraction of the combined organic layers with dilute acid can help to isolate the amine product in the aqueous phase, which can then be basified and re-extracted to improve purity. For purification, column chromatography on silica gel may be necessary. The hydrochloride salt can be precipitated by bubbling HCl gas through a solution of the free base in a suitable solvent like diethyl ether or by adding a solution of HCl in isopropanol.

Q2: I am observing significant amounts of a byproduct that I suspect is 2-nitrobenzyl alcohol. How can I prevent this?

The formation of 2-nitrobenzyl alcohol is a clear indication that the starting aldehyde is being reduced.

Potential Cause & Solution:

  • Non-selective Reduction: This side reaction is common when using a strong reducing agent or when the reducing agent is added before the imine has had sufficient time to form.

    • Solution:

      • Sequential Addition: If using sodium borohydride, allow the 2-nitrobenzaldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.[5]

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride is less likely to reduce the aldehyde starting material compared to sodium borohydride.[3][4]

Q3: My product is contaminated with a secondary amine byproduct, N,N-bis(2-nitrobenzyl)methylamine. How can I minimize its formation?

The formation of a tertiary amine is a classic example of over-alkylation in reductive amination.

Potential Cause & Solution:

  • Reaction of the Product with Starting Aldehyde: The newly formed n-Methyl-1-(2-nitrophenyl)methanamine can react with remaining 2-nitrobenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

    • Solution:

      • Control Stoichiometry: Use a slight excess of methylamine relative to 2-nitrobenzaldehyde to ensure the aldehyde is consumed and to compete with the product amine for reaction with the aldehyde.

      • Slow Addition of Aldehyde: Adding the 2-nitrobenzaldehyde slowly to the mixture of methylamine and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the chance of the product amine reacting with it.

Q4: I am concerned about the potential reduction of the nitro group. How can I avoid this?

The nitro group is susceptible to reduction under certain conditions, leading to byproducts such as 2-aminobenzylamines.

Potential Cause & Solution:

  • Harsh Reducing Conditions: Strong reducing agents or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can readily reduce the nitro group.

    • Solution:

      • Choice of Reducing Agent: Mild hydride reducing agents like sodium borohydride and sodium triacetoxyborohydride are generally chemoselective and will preferentially reduce the imine in the presence of a nitro group under controlled conditions.[3][4]

      • Avoid Catalytic Hydrogenation: While effective for some reductive aminations, catalytic hydrogenation is often too harsh and will likely lead to the reduction of the nitro group. If this method is necessary, careful selection of the catalyst and optimization of reaction conditions (pressure, temperature, and reaction time) are critical.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride?

The hydrochloride salt is typically a crystalline solid and should be stored in a cool, dry place away from light and moisture.[6][7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Q2: What is the typical appearance and solubility of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride?

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is generally an off-white to pale yellow crystalline powder.[6] It is soluble in water and methanol, and slightly soluble in solvents like ethyl acetate.[6]

Q3: What are the key considerations when choosing a solvent for the reductive amination reaction?

The choice of solvent is crucial for reaction success.

  • For Imine Formation: A non-protic solvent that allows for the removal of water, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is often preferred.[3][4]

  • For Reduction: Protic solvents like methanol or ethanol can be used with sodium borohydride, but care must be taken as they can react with the reducing agent.[5] For sodium triacetoxyborohydride, aprotic solvents like DCE or tetrahydrofuran (THF) are commonly used.[8]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish between the starting aldehyde, the imine intermediate, and the final amine product. Staining with a visualizing agent such as potassium permanganate or ninhydrin can be helpful.

III. Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its high selectivity and tolerance of the nitro group.[3][4]

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol is a cost-effective alternative, but requires careful control of the addition of the reducing agent.

  • Dissolve 2-nitrobenzaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq) in methanol.

  • Add a base such as triethylamine (1.1 eq) to liberate the free methylamine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Proceed with purification and hydrochloride salt formation as described in Protocol 1.

Data Summary: Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes and ketones; Tolerates a wide range of functional groups, including nitro groups.[3][4]More expensive than NaBH₄; Moisture sensitive.DCE, THF, Acetonitrile[3][8]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde or ketone; Requires careful control of reaction conditions.[5]Methanol, Ethanol[5]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.Highly toxic and generates cyanide gas upon acidification.Methanol
Catalytic Hydrogenation (e.g., H₂, Pd/C) Can be highly efficient.Often reduces the nitro group; Requires specialized equipment for handling hydrogen gas.Methanol, Ethanol, Ethyl Acetate

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Scheme for the Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine

G 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 2-Nitrobenzaldehyde->Imine Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine Intermediate Product n-Methyl-1-(2-nitrophenyl)methanamine Imine Intermediate->Product + [H] Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Caption: Reductive amination of 2-nitrobenzaldehyde.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check for unreacted 2-nitrobenzaldehyde (TLC) start->check_sm incomplete_imine Incomplete imine formation check_sm->incomplete_imine Significant SM remaining reduction_issue Problem with reduction step check_sm->reduction_issue Little SM remaining solution_imine - Ensure anhydrous conditions - Use mild acid catalyst - Increase reaction time incomplete_imine->solution_imine check_alcohol Check for 2-nitrobenzyl alcohol byproduct reduction_issue->check_alcohol aldehyde_reduction Aldehyde reduction check_alcohol->aldehyde_reduction Alcohol present workup_loss Product loss during workup check_alcohol->workup_loss No alcohol present solution_reduction - Use milder reducing agent (NaBH(OAc)₃) - Sequential addition of NaBH₄ aldehyde_reduction->solution_reduction solution_workup - Thoroughly extract aqueous layers - Optimize purification method workup_loss->solution_workup

Caption: Troubleshooting flowchart for low product yield.

V. References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Peng, Z., & Zhang, Z. (2017). One-pot reductive amination of carbonyl compounds with nitro compounds over the Co-Nx catalyst by transfer hydrogenation. ResearchGate.

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate.

  • Luo, R., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13(43), 30573-30578.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences, 135(2).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.

  • Luo, R., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Publishing.

  • Saeedi, M., & Hossaini, Z. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 9(4), 1845-1849.

  • Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. (2025). ResearchGate.

  • LookChem. (n.d.). n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry.

  • N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. (n.d.). BenchChem.

Sources

Troubleshooting

scale-up considerations for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride production

Technical Support Center: Scale-Up of n-Methyl-1-(2-nitrophenyl)methanamine HCl Welcome to the technical support resource for the synthesis and scale-up of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of n-Methyl-1-(2-nitrophenyl)methanamine HCl

Welcome to the technical support resource for the synthesis and scale-up of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, causality-driven advice to ensure a robust, safe, and efficient process.

Overview of the Synthetic Pathway

The primary industrial route to n-Methyl-1-(2-nitrophenyl)methanamine is the reductive amination of 2-nitrobenzaldehyde with methylamine. This process involves the formation of an intermediate imine (or its protonated form, the iminium ion), which is subsequently reduced in situ to the desired secondary amine. The final step involves the formation and crystallization of the hydrochloride salt to ensure stability and ease of handling.

G cluster_reactants Reactants cluster_reaction Process cluster_products Products 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Imine_Formation Imine Formation (Schiff Base) 2-Nitrobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction - H2O Free_Base Amine Free Base (In Solution) Reduction->Free_Base + [H] Salt_Formation HCl Salt Formation & Crystallization Final_Product n-Methyl-1-(2-nitrophenyl)methanamine HCl (Crystalline Solid) Salt_Formation->Final_Product Free_Base->Salt_Formation + HCl

Caption: General workflow for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Frequently Asked Questions (FAQs): Process & Scale-Up Strategy

This section addresses high-level strategic questions crucial for successful scale-up.

Q1: Which reducing agent is optimal for scaling up this reductive amination?

A1: The choice of reducing agent is the most critical parameter for this synthesis. While several options exist, Sodium Triacetoxyborohydride (STAB) is highly recommended for scale-up.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent. STAB is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate while being significantly less reactive towards the starting aldehyde.[1][2] This chemoselectivity is crucial for minimizing the formation of the 2-nitrobenzyl alcohol byproduct. Its effectiveness in common aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) makes it ideal for industrial processes.[1]

  • Sodium Borohydride (NaBH₄): While cheaper, NaBH₄ is a more powerful reducing agent that can readily reduce the starting 2-nitrobenzaldehyde to the corresponding alcohol, leading to significant impurity issues.[2][3][4] To use it effectively, a two-step process (pre-forming the imine, then adding the reductant) is often required, which complicates a large-scale, one-pot operation.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is atom-economical but presents a major chemoselectivity challenge. Standard palladium catalysts will readily reduce the aromatic nitro group in addition to the imine.[5] This leads to a complex mixture of products and is generally unsuitable unless a highly specialized catalyst is developed.

ReagentSelectivityOperational ComplexityScale-Up SuitabilityKey Consideration
NaBH(OAc)₃ (STAB) High (Imine > Aldehyde)Low (One-pot)Excellent Moisture sensitivity; cost.
NaBH₄ Low (Reduces both)Medium (Often requires two steps)ModerateSignificant potential for alcohol byproduct.[4]
H₂/Pd-C Very Low (Reduces imine and nitro group)High (Pressure equipment)PoorUnwanted reduction of the nitro group.[5][6][7]

Q2: How should I manage reaction exotherms during a large-scale run?

A2: Both the imine formation and, more significantly, the reduction step are exothermic. On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation a primary concern.

  • Controlled Reagent Addition: The most effective control strategy is to add the reducing agent (STAB) portion-wise or via a syringe pump over an extended period. This allows the reactor's cooling system to manage the heat generated.

  • Initial Thermal Hazard Assessment: Before any large-scale run, a Reaction Calorimetry (RC1) or similar study is essential to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is critical for safe process design.

  • Sufficient Cooling Capacity: Ensure the chosen reactor has adequate cooling capacity to handle the total heat output, even in the event of a cooling failure (e.g., having an emergency quench plan).

Q3: What analytical methods are essential for monitoring reaction progress and final product purity?

A3: A robust analytical package is non-negotiable for process control and quality assurance.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of the starting aldehyde.

    • HPLC/UPLC: The primary tool for quantitative analysis. A gradient method should be developed to separate the starting material (2-nitrobenzaldehyde), the product amine, and key potential byproducts like 2-nitrobenzyl alcohol.

  • Final Product QC:

    • HPLC/UPLC: To determine purity and quantify impurities.[8]

    • ¹H NMR: To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content in the final crystalline solid.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem Area 1: Low Conversion & Yield

Q: My reaction stalls, and HPLC analysis shows a large amount of unreacted 2-nitrobenzaldehyde. What is the likely cause?

A: This almost always points to an issue with imine formation, which precedes the reduction.

  • Cause 1: Inactive Methylamine: Methylamine is often supplied as a solution in a solvent like THF or water. If the container has been improperly stored or is old, the effective concentration may have decreased due to volatility.

    • Solution: Use a fresh bottle of methylamine solution or titrate the existing solution to verify its concentration before use.

  • Cause 2: Presence of Excess Water: While imine formation produces water, starting with an excessively wet solvent system can hinder the equilibrium.

    • Solution: Ensure your reaction solvent is dry. While not strictly necessary to run under anhydrous conditions with STAB, starting with a low-water environment favors the initial imine formation.

  • Cause 3: Incorrect Stoichiometry: Using insufficient methylamine will naturally leave unreacted aldehyde.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of methylamine to drive the imine formation to completion.

Problem Area 2: Impurity Formation

Q: I'm observing a significant byproduct with a similar retention time to my product. NMR confirms it is 2-nitrobenzyl alcohol. How do I prevent this?

A: This is a classic selectivity problem, indicating your reducing agent is reducing the starting aldehyde.

  • Cause: This is the expected result if using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot protocol.[4]

    • Solution: The most robust solution is to switch to Sodium Triacetoxyborohydride (STAB) . Its steric bulk and milder nature make it highly selective for the protonated imine over the aldehyde carbonyl.[2] If you must use NaBH₄, you will need to change the process: first, mix the aldehyde and amine and allow the imine to form (monitoring by TLC/HPLC), then cool the reaction and add NaBH₄.

Q: My final product is discolored (yellow/orange), and I see several unknown impurities in my HPLC. Could the nitro group be reacting?

A: While unlikely with STAB, nitro group reduction can occur under certain conditions.

  • Cause 1: Incompatible Reducing Agent: As mentioned, catalytic hydrogenation will readily reduce the nitro group.

  • Cause 2: Contaminants: Trace metal contaminants in starting materials or from the reactor can sometimes catalyze unwanted side reactions.

  • Cause 3: Thermal Degradation: Prolonged reaction at high temperatures could lead to degradation pathways involving the nitro group.

    • Solution:

      • Confirm you are using STAB as the reductant.

      • Ensure the reactor is thoroughly cleaned and passivated.

      • Analyze starting materials for metal content if this is a recurring issue.

      • Maintain strict temperature control, typically between 0°C and room temperature.

Problem Area 3: Product Isolation & Crystallization

Q: During workup, I am struggling with emulsions in my aqueous/organic extraction.

A: This is common when quenching borohydride reactions. The resulting boron salts can act as surfactants.

  • Solution 1: pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep your amine product in the organic layer and salts in the aqueous layer.

  • Solution 2: Brine Wash: After the main extraction, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Solution 3: Filtration: Sometimes, a small amount of solid boron salts precipitates. Filtering the entire biphasic mixture through a pad of Celite® can remove these particulates and help break the emulsion.

Q: When I add HCl to precipitate the hydrochloride salt, my product crashes out as a sticky oil instead of a crystalline solid. What can I do?

A: Oiling out during salt formation is a very common scale-up challenge related to crystallization kinetics and solvent environment.[9]

  • Cause 1: Presence of Water: Water is the most common culprit. The free base amine may be an oil, and if the salt has some water solubility, it can prevent the formation of a proper crystal lattice. Using concentrated aqueous HCl is a frequent source of this water.[9]

    • Solution: Use an anhydrous solution of HCl, such as 2M HCl in isopropanol or diethyl ether. These are commercially available or can be prepared by bubbling dry HCl gas through the solvent.

  • Cause 2: Rapid Precipitation: Adding the HCl solution too quickly causes the product to precipitate faster than it can form an ordered crystal lattice, resulting in an amorphous oil.

    • Solution: Add the HCl solution slowly, subsurface, to a vigorously stirred solution of the amine free base at a controlled temperature (e.g., 0-10°C). Seeding with a small amount of previously prepared crystalline material can be highly effective.

  • Cause 3: Incorrect Solvent: The solvent used for crystallization must be one in which the free base is soluble but the hydrochloride salt is sparingly soluble.

    • Solution: Isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE) are excellent choices. Often, a solvent/anti-solvent system (e.g., dissolving the free base in a minimal amount of IPA and adding MTBE as an anti-solvent while adding HCl) provides the best results.

G start Problem: Product Oils Out During HCl Salt Crystallization check_water Is aqueous HCl being used? start->check_water check_rate Was HCl added too quickly? check_water->check_rate No sol_anhydrous Action: Switch to anhydrous HCl solution (e.g., in IPA or Et₂O). check_water->sol_anhydrous Yes check_solvent Is the solvent appropriate? check_rate->check_solvent No sol_slow Action: Add HCl solution slowly to a cooled, well-stirred solution. Consider seeding. check_rate->sol_slow Yes sol_solvent Action: Use a solvent where the salt is insoluble (e.g., IPA, EtOAc, MTBE). Consider an anti-solvent. check_solvent->sol_solvent No end_node Result: Crystalline Product check_solvent->end_node Yes sol_anhydrous->end_node sol_slow->end_node sol_solvent->end_node

Caption: Troubleshooting decision tree for crystallization issues.

Safety Considerations

Q: What are the key safety hazards when handling Sodium Triacetoxyborohydride (STAB) at scale?

A: While safer than many hydrides, STAB is a flammable solid and is water-reactive. Proper handling is critical.[10][11][12]

  • Flammability: STAB is a flammable solid.[11][12] Avoid ignition sources and use non-sparking tools for transfer. Ground and bond all equipment to prevent static discharge.[10][11]

  • Water Reactivity: It reacts with water (including moisture in the air) to release flammable gases.[10][13] It must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[11][12] Do NOT use water to extinguish a STAB fire; use a Class D dry powder extinguisher.[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye protection.[10][11] Work in a well-ventilated area or fume hood to avoid inhaling dust.[10][12]

  • Quenching: The reaction quench must be performed carefully and under temperature control. Adding the reaction mixture to a cooled, stirred aqueous solution is standard practice, but the initial addition should be slow to control any off-gassing.

Appendices

Appendix A: Example Laboratory Protocol (Optimized for Scale-Up)

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

  • Reaction Setup: To a jacketed reactor under a nitrogen atmosphere, charge 2-nitrobenzaldehyde (1.0 eq) and dichloroethane (DCE, ~5 L/kg of aldehyde). Stir to dissolve.

  • Amine Addition: Add a solution of methylamine (1.2 eq, ~40% in H₂O) dropwise while maintaining the internal temperature below 25°C. Stir the mixture for 1 hour at room temperature.

  • Reduction: Cool the reactor jacket to 0-5°C. Add Sodium Triacetoxyborohydride (STAB) (1.3 eq) in portions over 2-3 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: After the STAB addition is complete, allow the reaction to stir at 10-15°C. Monitor the consumption of the starting material by HPLC every hour. The reaction is typically complete in 2-4 hours.

  • Workup: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing a cooled (0-10°C), stirred 1M NaOH solution to quench excess reagent and neutralize acetic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 x 2 L/kg). Combine the organic layers and wash with brine (1 x 2 L/kg).

  • Solvent Swap & Salt Formation: Concentrate the organic layer under reduced pressure. If DCE is not desired for crystallization, perform a solvent swap to isopropanol (IPA). Cool the IPA solution to 0-5°C and slowly add a 2M solution of HCl in IPA until the pH is ~1-2.

  • Crystallization & Isolation: Stir the resulting slurry at 0-5°C for at least 2 hours. Collect the solid product by filtration, wash the cake with cold IPA, and dry under vacuum at 40-50°C to a constant weight.

References

  • Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.

  • TCI Chemicals. (2025-05-22) Sodium Triacetoxyborohydride SAFETY DATA SHEET.

  • AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

  • Loba Chemie. (2017-06-06) SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.

  • Lifechem Pharma. Sodium Triacetoxyborohydride: Best Practices For Safe Handling.

  • Wang, D., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.

  • European Patent Office. (2007-06-25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.

  • Benchchem. Application Notes and Protocols for Secondary Amine Synthesis using Sodium Borohydride.

  • ResearchGate. (2025-08-05). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.

  • The Organic Chemistry Tutor. (2022-06-06). Amine and HCl - salt formation reaction. YouTube.

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Ashenhurst, J. (2017-09-01). Reductive Amination, and How It Works. Master Organic Chemistry.

  • The Royal Society of Chemistry. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.

  • Reddit. (2019-10-26). Bubbling hcl gas or adding hcl for crystallization. r/OrganicChemistry.

  • Sukhorukov, A. Y., et al. (2020-04-15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry.

  • ResearchGate. Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde.

  • ResearchGate. Reductive amination of nitrobenzene with different aldehydes.

  • Benchchem. N,N-dimethyl-1-(4-nitrophenyl)methanamine.

  • ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds.

  • Wikipedia. Reductive amination.

  • BLDpharm. N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine.

  • ChemScene. (2-Nitrophenyl)methanamine hydrochloride.

  • Alfa Chemistry. CAS 19499-60-6 N-Methyl-4-nitrobenzylamine hydrochloride.

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

  • Chem-Agro. N,N-dimethyl(4-nitrophenyl)methanamine.

  • Alfa Chemistry. CAS 5441-60-1 N-Methyl-1-(2-nitrophenyl)methanamine.

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring.

  • Benchchem. Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine.

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • Matrix Fine Chemicals. 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE.

  • Oakwood Chemical. (2-Nitrophenyl)methanamine hydrochloride.

  • BOC Sciences. N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications.

  • BLDpharm. N-Methyl-1-(4-nitrophenyl)methanamine.

  • BLDpharm. (2-Nitrophenyl)methanamine hydrochloride.

  • Benchchem. N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.

  • CymitQuimica. N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • ChemBK. (2-Nitrophenyl)methanamine hydrochloride.

  • Organic Syntheses. (2020-10-07). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.

Sources

Optimization

Technical Support Center: Investigating the Degradation Pathways of N-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. As specific degradation literature for this exact molecule is not extensively published, this document synthesizes information from studies on structurally analogous compounds—namely secondary amines and aromatic nitro compounds—and established principles of forced degradation testing to provide a robust scientific framework for your investigations.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, focusing on its inherent stability and potential degradation mechanisms.

Q1: What are the primary reactive sites on this molecule and the most likely degradation pathways?

A1: The structure of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride possesses several functional groups susceptible to degradation under various conditions. Understanding these reactive sites is the first step in predicting stability issues.

  • The Nitro Group (-NO₂): Aromatic nitro groups are highly susceptible to reduction, which is one of the most common degradation pathways for nitroaromatic compounds.[3] This can occur under reductive chemical conditions or via microbial action, leading to the formation of the corresponding amino compound, N-Methyl-1-(2-aminophenyl)methanamine.

  • The Secondary Amine (-NH(CH₃)-): Secondary amines can undergo oxidation to form N-oxides or other oxidative products.[4] The presence of a benzyl group can also influence its reactivity. Thermal degradation is also a significant concern for amines, with stability being influenced by factors like steric hindrance and basicity.[4][5]

  • The Benzylic Carbon (-CH₂-): The carbon atom situated between the phenyl ring and the nitrogen is a benzylic position. This site is prone to oxidation, which could ultimately lead to cleavage of the C-N bond and formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.

  • The Aromatic Ring: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack under certain conditions.[6] Photodegradation, driven by UV or visible light, can also lead to complex reactions including ring hydroxylation or polymerization.[7][8]

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) parent N-Methyl-1-(2-nitrophenyl)methanamine (Parent Compound) reduc_prod N-Methyl-1-(2-aminophenyl)methanamine parent->reduc_prod Reductive Stress (e.g., Na₂S, TiCl₃) amine_oxide N-oxide Derivative parent->amine_oxide Oxidative Stress (e.g., H₂O₂) benz_aldehyde 2-Nitrobenzaldehyde parent->benz_aldehyde Strong Oxidation (e.g., KMnO₄) hydro_prod 2-Nitrobenzyl alcohol parent->hydro_prod Acid/Base Hydrolysis

Caption: Potential degradation pathways for the title compound.

Q2: Since there are no specific degradation studies for this compound, how should I approach determining its stability?

A2: In the absence of specific literature, the standard and regulatory-accepted approach is to perform forced degradation studies , also known as stress testing.[9][10] These studies are essential for any drug development program and serve several key purposes:

  • Identifying Degradants: They intentionally stress the molecule to generate potential degradation products that could form under normal storage conditions over time.[1]

  • Elucidating Pathways: The results help to establish the likely degradation pathways and understand the intrinsic chemical stability of the molecule.[10]

  • Method Validation: They are crucial for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[11]

You should expose the compound in both solid and solution states to a range of stress conditions, including acid, base, oxidation, heat, and light.[11]

Q3: My solution of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is showing a decrease in the main peak area on HPLC over a short period. What are the likely causes and how can I troubleshoot this?

A3: A rapid loss of potency suggests an instability issue under your specific experimental conditions. Here is a logical troubleshooting workflow:

  • Confirm the Observation: Re-assay the sample using a calibrated reference standard to ensure the observed decrease is not due to analytical variability.

  • Examine the Chromatogram: Look for the appearance of new peaks that are not present in the initial sample. These are likely degradation products. Note their retention times and peak areas.

  • Review Storage and Handling Conditions:

    • pH of Solution: Is the compound dissolved in a buffered or unbuffered solution? Uncontrolled pH can accelerate hydrolysis.

    • Light Exposure: Was the solution protected from light? Nitroaromatic compounds can be photolabile.[7] Store solutions in amber vials or protect them from light.

    • Oxygen Exposure: Was the container sealed tightly? The secondary amine is susceptible to oxidation, which can be accelerated by oxygen in the headspace of the vial. Consider preparing solutions fresh or purging the headspace with an inert gas like nitrogen or argon.

    • Solvent Purity: Peroxides in solvents like THF or ether can be potent oxidizing agents. Ensure you are using high-purity, peroxide-free solvents.

  • Perform a Preliminary Stress Test: Expose small aliquots of a fresh solution to mild heat (e.g., 40-50°C), light, and air exposure for a few hours. Analyze these samples by HPLC to see if you can replicate and accelerate the degradation, which can help identify the primary cause.

Q4: What analytical methods are best for separating and identifying potential degradation products?

A4: A multi-technique approach is most effective for impurity and degradant profiling.

  • Primary Separation & Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis or Photodiode Array (PDA) detector is the workhorse technique.[12] It is ideal for separating the parent compound from its more polar or less polar degradants. A PDA detector is particularly useful as it can help determine if co-eluting peaks are spectrally pure.

  • Identification (Mass): Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying degradants. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and each new peak, providing critical clues to their molecular formulas and structures.

  • Definitive Structure Elucidation: For unknown degradants, isolation via preparative HPLC or flash chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.

Part 2: Experimental Protocols & Data Interpretation

This section provides a standardized workflow for conducting a forced degradation study, which is the cornerstone of understanding the stability of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Protocol 1: Forced Degradation Study Workflow

Objective: To systematically evaluate the stability of N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride under various stress conditions and to generate its degradation profile.

Materials:

  • N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with PDA detector

  • Photostability chamber and temperature-controlled oven

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep a sample at room temperature and another in an oven at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before dilution.[13]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[13]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature and protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an open dish in an oven at 80°C.[11]

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep control samples wrapped in aluminum foil to protect from light.[13]

  • Sample Analysis: For each time point, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase. Analyze by a validated RP-HPLC method.

  • Data Evaluation: Calculate the percentage of degradation. Identify major degradants by comparing retention times and, ideally, by analyzing stressed samples with LC-MS to determine mass-to-charge ratios.

Data Presentation: Interpreting Your Results

Summarize your findings in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Example Forced Degradation Summary for N-Methyl-1-(2-nitrophenyl)methanamine HCl

Stress Condition Duration % Assay of Parent % Degradation Major Degradant RRT* Putative Identification
Control (Unstressed) 24 h 99.8% 0.2% - -
0.1 M HCl, 60°C 24 h 85.3% 14.5% 0.78 2-Nitrobenzyl alcohol
0.1 M NaOH, 60°C 8 h 91.2% 8.8% 0.85 Unidentified
3% H₂O₂, RT 24 h 78.9% 20.9% 1.15 N-oxide derivative
Thermal (Solid), 80°C 7 days 98.5% 1.5% - Minor unidentified

| Photolytic (Solution) | 7 days | 94.6% | 5.4% | 0.92 | Unidentified |

*RRT = Relative Retention Time (to the parent peak) Note: This data is illustrative and serves as a template for presenting actual experimental results.

References
  • Huang, Q. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. [Link]

  • Haji, S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Fischer, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Haji, S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Gamal, A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. [Link]

  • Döpp, D., et al. (1983). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. ResearchGate. [Link]

  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. PMC - NIH. [Link]

  • Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Jensen, A. J. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Sharma, M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Bakr, A. A., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. ResearchGate. [Link]

  • Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a critical step in various research and development pipelines. The most common synthetic route is the reductive amination of 2-nitrobenzaldehyde with methylamine. This process, while conceptually straightforward, is nuanced and requires careful control of reaction parameters to minimize side reactions and maximize product yield and purity.

This guide will delve into the critical aspects of this synthesis, providing a logical framework for troubleshooting and optimization, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride or other reducing agents can degrade over time, especially with improper storage. 2. Incomplete Imine Formation: The initial condensation of 2-nitrobenzaldehyde and methylamine to form the imine intermediate may be slow or incomplete. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to degradation at high temperatures.1. Use a fresh, unopened container of the reducing agent. 2. Ensure the methylamine solution is of the correct concentration. Consider a stepwise procedure where the imine is formed first, followed by reduction.[1] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[2]
Presence of Unreacted 2-Nitrobenzaldehyde 1. Insufficient Reducing Agent: Not enough reducing agent was used to convert the intermediate imine to the final product. 2. Insufficient Reaction Time: The reaction was not allowed to proceed to completion.1. Increase the molar equivalents of the reducing agent. A common range is 1.5-2.0 equivalents. 2. Extend the reaction time and monitor by TLC until the starting material spot disappears.
Formation of a White Precipitate During Workup Inorganic Salts: Borate salts from the decomposition of sodium borohydride can precipitate during the aqueous workup.1. Add the quenching solution (e.g., dilute HCl) slowly at a low temperature (0 °C).[2] 2. If a precipitate forms, it can often be removed by filtration before extraction.
Product is an Oil, Not a Crystalline Hydrochloride Salt 1. Residual Solvent: Trace amounts of the extraction solvent may be present. 2. Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification. 3. Incorrect pH: The pH may not be sufficiently acidic to fully protonate the amine.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the free base by column chromatography before attempting to form the hydrochloride salt. 3. Check the pH of the aqueous layer after adding HCl; it should be acidic (pH 1-2).
Product Darkens Over Time Oxidation/Degradation: The nitro group or the benzylic amine can be susceptible to oxidation, especially when exposed to air and light.Store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Q1: What is the most common method for synthesizing n-Methyl-1-(2-nitrophenyl)methanamine?

A1: The most prevalent and efficient method is a one-pot reductive amination.[3][4] This involves the reaction of 2-nitrobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired secondary amine.[5][6]

Q2: I'm observing the formation of a significant amount of a secondary amine byproduct. How can I minimize this?

A2: The formation of a tertiary amine, N-methyl-N-[(2-nitrophenyl)methyl]methanamine, can occur if the product, n-Methyl-1-(2-nitrophenyl)methanamine, reacts with another molecule of 2-nitrobenzaldehyde. To mitigate this, a stepwise procedure can be employed. First, form the imine from 2-nitrobenzaldehyde and methylamine, and then add the reducing agent.[1] Using a controlled amount of the aldehyde can also help.

Q3: My reaction is sluggish. What can I do to speed it up?

A3: Reaction kinetics can be influenced by several factors. You can try gradually increasing the reaction temperature while monitoring for byproduct formation.[2] Additionally, ensure your reagents, particularly the reducing agent, are fresh and active. The choice of solvent can also play a role; protic solvents like methanol or ethanol are commonly used for borohydride reductions.

Q4: How do I best purify the crude product?

A4: After the reaction workup, which typically involves quenching, extraction with an organic solvent, and drying, the crude product can be purified by column chromatography on silica gel.[2] To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Q5: What are the key safety precautions for this reaction?

A5: 2-nitrobenzaldehyde is an irritant. Methylamine is a flammable and corrosive gas, usually handled as a solution. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When quenching the reaction with acid, be aware of potential gas evolution and perform the addition slowly at a reduced temperature.

Experimental Protocols

Detailed Step-by-Step Methodology for Reductive Amination

This protocol provides a robust starting point for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Materials:

  • 2-nitrobenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • HCl solution in diethyl ether (2 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add methylamine solution (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-nitrobenzaldehyde spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until gas evolution ceases.[2]

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.[2]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-Methyl-1-(2-nitrophenyl)methanamine as an oil.[2]

  • Purification (Optional but Recommended): Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_product Final Product 2_nitrobenzaldehyde 2-Nitrobenzaldehyde imine_formation Imine Formation (Methanol, 0°C) 2_nitrobenzaldehyde->imine_formation methylamine Methylamine Solution methylamine->imine_formation reduction Reduction (NaBH4, 0°C to RT) imine_formation->reduction In situ quench Quench (HCl) reduction->quench extract Extraction (DCM) quench->extract purify Column Chromatography (Optional) extract->purify salt_formation Salt Formation (HCl in Ether) extract->salt_formation If not purified purify->salt_formation final_product n-Methyl-1-(2-nitrophenyl) methanamine hydrochloride salt_formation->final_product

Caption: Workflow for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Troubleshooting Logic Diagram

TroubleshootingLogic start Low Yield or Incomplete Reaction check_reagents Are reagents fresh? (Especially NaBH4) start->check_reagents check_time_temp Are reaction time and temperature adequate? start->check_time_temp check_reagents->check_time_temp Yes replace_reagents Use fresh reagents. check_reagents->replace_reagents No increase_time_temp Increase reaction time or temperature cautiously. Monitor by TLC. check_time_temp->increase_time_temp No impurity_check Impurity Profile Analysis (TLC/LC-MS) check_time_temp->impurity_check Yes replace_reagents->impurity_check increase_time_temp->impurity_check unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm side_products Side Products Observed? impurity_check->side_products add_reductant Increase equivalents of reducing agent. unreacted_sm->add_reductant Yes success Improved Yield and Purity unreacted_sm->success No optimize_conditions Optimize stoichiometry and consider stepwise addition. side_products->optimize_conditions Yes side_products->success No add_reductant->success optimize_conditions->success

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

  • Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine. Benchchem.
  • Reductive amination of nitrobenzene with different aldehydes. [a] - ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds - Frontiers.
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal.
  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride - LookChem.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC - NIH.
  • N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications.
  • nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure.
  • N-Methyl-1-(2-nitrophenyl)methanamine - CymitQuimica.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC.
  • N,N-dimethyl-1-(4-nitrophenyl)methanamine | 15184-96-0 | Benchchem.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
  • All About Reductive Amination - YouTube.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

Welcome to the technical support guide for the purification of crude n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS 5441-60-1). This document provides in-depth troubleshooting guides and frequently asked questi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS 5441-60-1). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound in high purity. The methodologies described are grounded in fundamental principles of organic chemistry and are designed to address common challenges encountered during purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of crude n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Q1: My crude product is a dark, oily solid. What are the likely impurities?

A1: The appearance of a dark, oily, or discolored crude product is common. The impurities largely depend on the synthetic route, which is often the reductive amination of 2-nitrobenzaldehyde with methylamine.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-nitrobenzaldehyde.

  • Side-Products: The corresponding alcohol (from over-reduction of the aldehyde) or Schiff base intermediates.

  • Oxidation/Decomposition Products: Aromatic nitro compounds and amines can be sensitive, leading to colored polymeric byproducts.[4]

  • Inorganic Salts: Residual reagents from the workup or hydrochloride salt formation.

  • Solvent Residues: Trapped solvents from the reaction or initial precipitation.

Q2: What is the most robust, general-purpose purification strategy for this compound?

A2: A multi-step approach is most effective. The recommended core strategy involves:

  • Acid-Base Extraction: To separate the basic amine product from neutral or acidic impurities.[5][6][7] This is a crucial first step to remove non-basic components like unreacted aldehyde.

  • Recrystallization: To purify the solid hydrochloride salt, removing closely related impurities and yielding a crystalline product.[8][9]

For highly impure samples or when recrystallization fails, column chromatography on the free base form may be necessary, followed by conversion back to the hydrochloride salt.

Q3: Is it better to purify the free base or the hydrochloride salt?

A3: It is generally preferable to perform the final purification on the hydrochloride salt via recrystallization. Amine salts are often more crystalline and thermally stable than their corresponding free bases.[10] However, an initial purification of the crude free base using acid-base extraction is highly recommended to remove non-basic impurities before proceeding to the final salt crystallization.[6][11]

Part 2: Core Purification Workflow & Troubleshooting

This section provides a detailed experimental protocol and addresses specific issues that may arise at each stage.

Workflow Overview: From Crude Solid to Pure Crystalline Salt

The following diagram illustrates the recommended purification logic, starting from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Oily Solid) Dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) Crude->Dissolve WashAcid Wash with Aqueous Acid (1M HCl) Dissolve->WashAcid Separate1 Separate Layers WashAcid->Separate1 OrganicLayer1 Organic Layer: Neutral Impurities (e.g., Aldehyde) Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer: Contains Protonated Amine (Product) Separate1->AqueousLayer1 Keep Basify Basify Aqueous Layer (e.g., 2M NaOH to pH >10) AqueousLayer1->Basify Extract Extract with Organic Solvent (DCM) Basify->Extract Separate2 Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer: Inorganic Salts Separate2->AqueousLayer2 Discard OrganicLayer2 Organic Layer: Contains Free Base Separate2->OrganicLayer2 Keep Dry Dry (Na2SO4), Filter, Concentrate OrganicLayer2->Dry FreeBase Purified Free Base (Often an oil) Dry->FreeBase ConvertToSalt Dissolve in Minimal Solvent (e.g., IPA) Add HCl in Ether/Dioxane FreeBase->ConvertToSalt Recrystallize Recrystallize Salt (e.g., IPA/Ether, EtOH) ConvertToSalt->Recrystallize PureProduct Pure Crystalline Hydrochloride Salt Recrystallize->PureProduct

Caption: General purification workflow for n-Methyl-1-(2-nitrophenyl)methanamine HCl.

Step 1: Acid-Base Extraction Protocol & Troubleshooting

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[5][6][7] The amine is protonated by an acid, rendering it water-soluble, while neutral impurities remain in the organic phase.

Detailed Protocol:

  • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM) into a clean flask. The desired amine is now in this acidic aqueous layer as its hydrochloride salt.[5][12]

  • Wash the organic layer one more time with a small portion of 1M HCl to ensure complete extraction. Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 10, verified with pH paper). The free amine should precipitate or form an oil.

  • Extract the free amine back into an organic solvent (e.g., DCM, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.

Troubleshooting Guide for Acid-Base Extraction:

Problem Probable Cause(s) Solution(s)
An emulsion forms at the interface, and layers won't separate. - Vigorous shaking. - Surfactant-like impurities.- Allow the funnel to stand undisturbed for a longer period. - Add a small amount of saturated sodium chloride (brine) solution to increase the density of the aqueous phase. - Gently swirl the funnel instead of shaking. - Filter the entire mixture through a pad of Celite.
No precipitate/oil forms after basifying the aqueous layer. - The free amine is partially soluble in the basic aqueous solution. - Insufficient basification.- Ensure pH is >10. Add more base if necessary. - Proceed with the organic solvent extraction (Step 7) even without visible precipitation. The product will partition into the organic layer.[5]
Low recovery of the free base after extraction. - Incomplete extraction from the aqueous phase. - Product is more water-soluble than expected.- Increase the number of extractions (e.g., from 3 to 5). - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product (salting-out effect).
Step 2: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent (or solvent pair) in which the hydrochloride salt is soluble when hot but sparingly soluble when cold.[8]

Detailed Protocol:

  • Dissolve the purified free base from Step 1 in a minimal amount of a suitable solvent like isopropanol (IPA) or absolute ethanol.[13]

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a stock solution of acetyl chloride in methanol) dropwise with stirring until precipitation of the hydrochloride salt is complete and the solution is acidic.

  • Collect the precipitated crude salt by vacuum filtration.

  • To recrystallize, place the crude salt in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., IPA, ethanol, or a mixture like IPA/diethyl ether).

  • Heat the mixture gently with stirring until the solid just dissolves. Add the solvent dropwise to ensure you are using the minimum amount required.

  • Remove the flask from heat and allow it to cool slowly to room temperature. Crystal formation should occur.[14][15]

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Guide for Recrystallization:

RecrystallizationTroubleshooting Start Recrystallization Attempt Observation Observation after Cooling? Start->Observation NoCrystals No Crystals Form Observation->NoCrystals Clear Solution OilOut Product 'Oils Out' Observation->OilOut Cloudy Oil Layer PoorRecovery Poor Recovery / Low Yield Observation->PoorRecovery Few Crystals GoodCrystals Good Crystals Form Observation->GoodCrystals Success Cause_NoCrystals1 Too much solvent used NoCrystals->Cause_NoCrystals1 Cause_NoCrystals2 Supersaturated solution NoCrystals->Cause_NoCrystals2 Cause_OilOut1 Cooling too rapidly OilOut->Cause_OilOut1 Cause_OilOut2 High impurity level OilOut->Cause_OilOut2 Cause_PoorRecovery1 Too much solvent used PoorRecovery->Cause_PoorRecovery1 Cause_PoorRecovery2 Crystals are too soluble in cold solvent PoorRecovery->Cause_PoorRecovery2 Sol_NoCrystals1 Boil off some solvent and re-cool Cause_NoCrystals1->Sol_NoCrystals1 Sol_NoCrystals2 Scratch flask with glass rod Add a seed crystal Cause_NoCrystals2->Sol_NoCrystals2 Sol_OilOut1 Reheat to dissolve oil, add a touch more solvent, cool slowly Cause_OilOut1->Sol_OilOut1 Sol_OilOut2 Perform pre-purification (e.g., acid-base extraction) Cause_OilOut2->Sol_OilOut2 Sol_PoorRecovery1 Concentrate mother liquor and cool for a second crop Cause_PoorRecovery1->Sol_PoorRecovery1 Sol_PoorRecovery2 Use a different solvent system Cool to lower temperature Cause_PoorRecovery2->Sol_PoorRecovery2

Caption: Troubleshooting logic for common recrystallization problems.[16]

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated.[15][16] 2. Supersaturation: The solution is saturated, but crystal nucleation has not started.[8][16]1. Gently boil off some of the solvent to concentrate the solution and try cooling again.[15] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.[8][16]
The product separates as an oil, not crystals ("oiling out"). 1. High level of impurities: Impurities lower the melting point of the mixture. 2. Solution is cooling too rapidly. [16] 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound.[15]1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools over time).[16] 2. If oiling persists, recover the crude material by removing the solvent and re-purify using the acid-base extraction method or try a different recrystallization solvent.
The purified product is still discolored. - Colored impurities co-crystallize with the product. - Before the slow cooling step of recrystallization, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal (and adsorbed impurities) before allowing the clear filtrate to cool and crystallize.[15] Be cautious as charcoal can reduce yields by adsorbing the product.
The final yield is very low. 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.[14] 2. Premature crystallization: The product crystallized during a hot filtration step.1. Concentrate the mother liquor (filtrate) and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. 2. Ensure all glassware for hot filtration is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.

References

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  • Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]

  • Amine. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination of nitrobenzene with different aldehydes. (2020). ResearchGate. [Link]

  • Amine purification: Oil refineries and natural gas conditioning operations. (2015). ResearchGate. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2019). Frontiers in Chemistry. [Link]

  • The use of amines to minimise corrosion in the overhead system of a crude distillation unit. (2001). University of Cape Town Libraries. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Method for preparing N-methyl paranitroaniline. (2012).

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Troubleshooting

analytical troubleshooting for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride characterization

Technical Support Center: n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Welcome to the dedicated support center for the analytical characterization of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS: 5441-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Welcome to the dedicated support center for the analytical characterization of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS: 5441-60-1). This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during the quality control and characterization of this important chemical intermediate. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address common issues encountered during the analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, organized by analytical technique.

General Sample Handling & Preparation

Question: My sample won't fully dissolve in common HPLC mobile phase solvents like acetonitrile or methanol. What is causing this?

Answer: This is a common issue related to the salt form of the compound. While the hydrochloride salt is designed to enhance aqueous solubility compared to the free base, its solubility in highly organic solvents can be limited[1][2].

  • Causality: The ionic nature of the hydrochloride salt favors polar, protic solvents like water or methanol over less polar organic solvents like acetonitrile. Forcing dissolution in a solvent system where it has low solubility can lead to incomplete dissolution, which will cause inconsistent injections and potential system blockages.

  • Troubleshooting Steps:

    • Prepare Stock Solutions in Water or Methanol: Dissolve the sample in HPLC-grade water or methanol to create a concentrated stock solution.

    • Dilute with Mobile Phase: Perform final dilutions using your initial mobile phase composition. Ensure the final concentration of the organic solvent in your sample diluent is not high enough to cause precipitation.

    • Sonication: Briefly sonicate the sample vial after dilution to ensure complete dissolution. Avoid overheating, which could degrade the sample.

    • Filtration: Always filter your final sample solution through a 0.22 µm or 0.45 µm filter before injection to remove any particulates[3].

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I'm observing significant peak tailing in my HPLC chromatogram. How can I achieve a more symmetrical peak shape?

Answer: Peak tailing for an amine compound like this is almost always due to secondary interactions between the basic amine and the stationary phase.

  • Causality: The positively charged secondary amine can interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

  • Troubleshooting Workflow:

observe Observation: Severe Peak Tailing cause1 Primary Cause: Secondary Silanol Interactions observe->cause1 sol1 Solution 1: Mobile Phase pH Control cause1->sol1 sol2 Solution 2: Use an End-Capped or Base-Deactivated Column cause1->sol2 sol3 Solution 3: Increase Ionic Strength cause1->sol3 step1a Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to mobile phase. sol1->step1a step2a Switch to a column specifically designed for basic compounds (e.g., 'B', 'PFP', 'Shield' phases). sol2->step2a step3a Increase buffer concentration (e.g., 20-50 mM ammonium formate). sol3->step3a step1b Protonates silanols (Si-OH) and analyte (R₂NH₂⁺), minimizing ionic interaction. step1a->step1b step3b Buffer ions compete for active sites on the stationary phase. step3a->step3b compound n-Methyl-1-(2-nitrophenyl)methanamine HCl nh_stretch N-H₂⁺ Stretch (Ammonium Salt) 2700-3000 cm⁻¹ (very broad) compound->nh_stretch ch_stretch Aromatic/Aliphatic C-H Stretch 3100-2850 cm⁻¹ (sharp peaks) compound->ch_stretch no2_asym NO₂ Asymmetric Stretch 1520-1560 cm⁻¹ (strong) compound->no2_asym no2_sym NO₂ Symmetric Stretch 1340-1370 cm⁻¹ (strong) compound->no2_sym nh_bend N-H₂⁺ Bend 1560-1620 cm⁻¹ compound->nh_bend

Caption: Key FTIR vibrational modes for the target compound.

Table 2: Key FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceReference
N-H₂⁺ Stretch (Amine Salt)2700 - 3000Very broad, strong[2]
Aromatic C-H Stretch3000 - 3100Sharp, medium[4]
Aliphatic C-H Stretch2850 - 2980Sharp, medium[5]
NO₂ Asymmetric Stretch1520 - 1560Strong, sharpN/A
NO₂ Symmetric Stretch1340 - 1370Strong, sharpN/A
Aromatic C=C Bending1450 - 1600Medium to weakN/A
C-N Stretch1250 - 1335Medium, sharp[6]
Mass Spectrometry (MS)

Question: I am not observing the expected molecular ion peak at m/z 202.64 in my mass spectrum. What is wrong?

Answer: This is an expected result. The molecular weight of 202.64 g/mol corresponds to the entire hydrochloride salt.[7] Mass spectrometry typically analyzes ions in the gas phase, and the HCl is lost. You should be looking for the molecular ion of the free base .

  • Causality: In the MS source (e.g., ESI, APCI), the salt dissociates. The instrument will detect the protonated free base [M+H]⁺.

    • Molecular Formula (Free Base): C₈H₁₀N₂O₂

    • Molecular Weight (Free Base): 166.18 g/mol

  • Expected Ions:

    • [M+H]⁺: Look for a peak at m/z 167.08 (for C₈H₁₁N₂O₂⁺). This is the protonated molecular ion of the free base.

    • [M]⁺˙: In techniques like Electron Ionization (EI), you might see the radical cation of the free base at m/z 166.07 . The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[8]

  • Common Fragments: The most common fragmentation pathway for amines is alpha-cleavage. For this molecule, cleavage of the C-C bond between the benzyl carbon and the aromatic ring is highly favorable, leading to the formation of a resonance-stabilized iminium ion.

    • Alpha-Cleavage Fragment: Expect a prominent peak at m/z 44.05 ([C₂H₆N]⁺), corresponding to the [CH₂=NHCH₃]⁺ fragment.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for analyzing n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • System: HPLC with UV Detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (a base-deactivated column is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in 50:50 Methanol:Water.

    • Dilute to a working concentration of ~50 µg/mL using Mobile Phase A.

    • Filter through a 0.22 µm syringe filter before injection.

Rationale: The use of 0.1% formic acid serves to protonate residual silanols on the column and ensure the analyte remains in its protonated form, leading to sharp, symmetrical peaks.[3][9] A gradient is used to ensure that any less polar impurities are effectively eluted from the column.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Amines. Available at: [Link]

  • ChemistrySURE. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Available at: [Link]

  • Journal of Drug Delivery Science and Technology. (2012). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • LookChem. (n.d.). n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Available at: [Link]

  • Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Available at: [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Available at: [Link]

  • NIST WebBook. (n.d.). Methanamine, N-hydroxy-N-methyl-. Available at: [Link]

  • CEU Repositorio Institucional. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available at: [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Oakwood Chemical. (n.d.). (2-Nitrophenyl)methanamine hydrochloride. Available at: [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE. Available at: [Link]

  • SCIEX. (n.d.). Sensitive quantitation of N-nitroso des-methyl chlorpheniramine impurity in chloropyramine hydrochloride API. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to o-Nitrobenzyl-Based Photolabile Protecting Groups: An In-Depth Analysis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride and its Analogs

Executive Summary Photolabile protecting groups (PPGs), or photocages, are indispensable tools in modern science, offering precise spatiotemporal control over the release of active molecules.[1] By using light as a trace...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Photolabile protecting groups (PPGs), or photocages, are indispensable tools in modern science, offering precise spatiotemporal control over the release of active molecules.[1] By using light as a traceless reagent, researchers can initiate chemical reactions or biological processes on demand, minimizing interference with the system under study.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold is one of the most foundational and widely employed due to its versatility and well-understood mechanism.[3][4] This guide provides a comparative analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, a representative oNB-caged secondary amine, against structurally and functionally similar reagents. We will delve into the mechanistic nuances, compare key performance metrics through experimental data, and provide practical protocols to empower researchers, scientists, and drug development professionals in selecting and applying the optimal photocage for their specific application.

Introduction: The Power of Spatiotemporal Control with Photolabile Protecting Groups

In complex biological systems and multi-step organic syntheses, the ability to control when and where a reactive species is generated is paramount. Photolabile protecting groups provide this control by masking a functional group, rendering it inert until it is "uncaged" by irradiation with light of a specific wavelength.[5] This approach avoids the need for additional chemical reagents for deprotection, which could otherwise lead to side reactions or toxicity, particularly in living systems.[1]

The ortho-nitrobenzyl (oNB) group has become a workhorse in this field.[4] Its utility extends to the protection of a wide array of functionalities, including carboxylic acids, phosphates, and amines.[3] The deprotection mechanism is a light-induced intramolecular redox reaction, generally described as a Norrish Type II process, which proceeds through an excited state to an aci-nitro intermediate that subsequently rearranges to release the caged molecule and an ortho-nitrosobenzaldehyde byproduct.[1][3]

G cluster_mechanism General o-Nitrobenzyl Photocleavage Mechanism oNB o-Nitrobenzyl Caged Substrate (R-X) Excited Excited State (n,π*) oNB->Excited Irradiation (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro γ-H Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Substrate (R-XH) + o-Nitroso Byproduct Cyclic->Released Cleavage

Caption: The general photocleavage mechanism of o-nitrobenzyl (oNB) protecting groups.

Profile: n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

This reagent is a hydrochloride salt of an ortho-nitrobenzyl-protected secondary amine (N-methylamine). The hydrochloride form enhances its aqueous solubility, a valuable property for biological applications.

  • Chemical Structure: C₈H₁₁ClN₂O₂

  • Molecular Weight: 202.64 g/mol [6]

  • Key Features:

    • oNB Core: Provides the light-sensitive cleavage property.

    • Secondary Amine Protection: Specifically cages N-methylamine.

    • Hydrochloride Salt: Improves solubility in polar and aqueous media.

  • Typical Applications: Used as a building block in syntheses where a photolabile linker is required or as a caged source of methylamine for controlled release studies.

Comparative Analysis: Selecting the Right Tool for the Job

The efficacy of a PPG is determined by several factors, including its absorption wavelength, quantum yield of cleavage, and the reactivity of its byproducts. The choice of reagent should be tailored to the specific experimental requirements. Here, we compare our target compound with three key analogs to illustrate the impact of subtle structural changes.

Comparators:

  • (2-Nitrophenyl)methanamine hydrochloride: The primary amine analog, used to assess the influence of the N-methyl group.[7]

  • N-Methyl-1-(4-nitrophenyl)methanamine hydrochloride: The para-nitro isomer, which is not photolabile via the same mechanism, highlighting the critical ortho relationship.[8][9]

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethylamine (DMNPEA): A widely used second-generation PPG that incorporates two methoxy groups to red-shift the absorption wavelength and an α-methyl group at the benzylic position to alter cleavage kinetics.[10]

Data-Driven Comparison
Featuren-Methyl-1-(2-nitrophenyl)methanamine HCl (2-Nitrophenyl)methanamine HCl n-Methyl-1-(4-nitrophenyl)methanamine HCl 1-(4,5-Dimethoxy-2-nitrophenyl)ethylamine (DMNPEA)
Structure C₈H₁₁ClN₂O₂C₇H₉ClN₂O₂C₈H₁₁ClN₂O₂C₁₀H₁₄N₂O₄
Protected Group Secondary Amine (-NHCH₃)Primary Amine (-NH₂)Secondary Amine (-NHCH₃)Primary Amine (-NH₂)
Nitro Position orthoorthoparaortho
Photocleavable Yes Yes No (Not via oNB mechanism)Yes
Typical λmax ~250-280 nm~250-280 nmN/A for cleavage~350-365 nm[11]
Byproduct o-Nitrosobenzaldehydeo-NitrosobenzaldehydeN/A4,5-Dimethoxy-2-nitrosoacetophenone[10]
Key Advantage Simple oNB structure for caging a secondary amine.Cages a primary amine; fundamental oNB structure.Serves as a crucial negative control.Longer λmax is less damaging to cells; often higher quantum yield.[12]
Key Disadvantage Requires UV light (<300 nm), which can damage biological samples.Requires UV light, potentially damaging.Not photoreleasable.More complex synthesis; byproduct can still be reactive.

Experimental Section: A Practical Guide

Successful application of PPGs requires careful attention to both the "caging" and "uncaging" steps. The protocols must be designed to ensure high yields and purity in the caging step and efficient, clean release upon photolysis.

G cluster_workflow General Experimental Workflow for Caged Compounds Start Select PPG & Substrate Synthesis Caging Reaction (Coupling) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Photolysis Photolysis (Uncaging) (UV/Vis Light Source) Characterization->Photolysis Analysis Analysis of Release (HPLC, GC-MS, Bioassay) Photolysis->Analysis

Caption: A generalized workflow for the synthesis and application of photocaged compounds.

Protocol 1: Caging of a Carboxylic Acid with (2-Nitrophenyl)methanamine (Illustrative)

This protocol describes a representative amide bond formation. The choice of a coupling agent like EDC/HOBt is critical to efficiently form the amide bond while minimizing side reactions.

  • Solubilization: Dissolve the carboxylic acid (1.0 eq) and (2-Nitrophenyl)methanamine hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid formed during coupling. The use of a tertiary amine prevents competitive reactions.

  • Activation: Add coupling reagents such as HOBt (1.2 eq) and EDC (1.2 eq) to the solution at 0 °C. This forms an activated ester in situ, which is highly reactive towards the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble reagents. Purify the resulting caged amide product using flash column chromatography.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Photochemical Deprotection (Uncaging)

The deprotection step is the core application. The setup must ensure that the sample receives sufficient photons of the correct energy to drive the reaction to completion.

  • Sample Preparation: Prepare a solution of the caged compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be low enough to prevent inner filter effects (typically 10-100 µM).

  • Irradiation Setup: Place the solution in a quartz cuvette. Use a light source with an appropriate wavelength output (e.g., a mercury lamp with a filter for 254 nm or a 365 nm LED for DMNPE derivatives).

  • Photolysis: Irradiate the sample while stirring. The duration will depend on the light source intensity and the compound's quantum yield.

  • Self-Validation/Monitoring: Monitor the disappearance of the starting material and the appearance of the released product in real-time or by taking aliquots at various time points. High-Performance Liquid Chromatography (HPLC) is the ideal tool for this, allowing for quantification of all components.

  • Analysis: Once the reaction is complete, the released substrate can be quantified or used directly in a subsequent biological assay.

Performance and Mechanistic Insights

  • Isomeric Integrity: The para-nitro analog, N-Methyl-1-(4-nitrophenyl)methanamine, fails to undergo the intramolecular hydrogen abstraction required for cleavage, serving as an excellent experimental control to confirm that the observed effect is due to photocleavage and not a general light-induced degradation.[8]

  • Wavelength Tuning: The addition of electron-donating groups, such as the two methoxy groups in the DMNPEA scaffold, red-shifts the maximum absorption (λmax) to longer, less energetic, and less biologically harmful wavelengths (e.g., 365 nm).[11][12] This is a critical design principle for developing PPGs for in vivo use.

  • Release Kinetics: The rate of substrate release is influenced by the stability of the leaving group and the structure of the benzylic position.[13] For instance, adding an α-methyl group (as in DMNPEA) can sometimes accelerate the release of the caged substrate compared to the unsubstituted benzyl position.[12]

  • Byproduct Reactivity: The ortho-nitroso byproduct is a reactive aldehyde or ketone that can potentially react with nucleophiles in the system, including the released substrate or biological molecules.[5][10] This is a significant consideration, and scavenger reagents are sometimes included to trap these byproducts.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.[14]

  • Handling: Nitroaromatic compounds can be energetic and should be handled with care. Avoid inhalation of dust or vapors by working in a well-ventilated fume hood.[15]

  • Storage: Store reagents in tightly sealed containers, protected from light, in a cool, dry place.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Decision-Making Framework

The selection of a photolabile protecting group is a critical decision in experimental design. While n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a useful building block based on the classic oNB scaffold, its application is limited by the need for high-energy UV light. For applications in sensitive environments like cell culture or in vivo studies, second-generation PPGs like DMNPEA are superior due to their longer-wavelength absorption. The non-photocleavable para-isomer remains an invaluable tool as a negative control.

G Start Start: Need for Photorelease? Bio Is the system biological (cells, tissue)? Start->Bio Yes End Proceed with Experiment Start->End No UseDMNPE Use long-wavelength PPG (e.g., DMNPEA) Bio->UseDMNPE Yes UseONB Use standard oNB reagent (e.g., n-Methyl-1-(2-nitrophenyl)methanamine) Bio->UseONB No (Organic Synthesis) Control Need a negative control? UsePara Use para-nitro isomer (non-cleavable) Control->UsePara Yes Control->End No UseDMNPE->Control UseONB->Control UsePara->End

Caption: A decision-making framework for selecting an appropriate nitrobenzyl-based PPG.

The field continues to evolve, with new PPGs being developed that offer two-photon absorption, near-infrared (NIR) activation, and improved quantum efficiencies. By understanding the fundamental principles outlined in this guide, researchers can better navigate the available options and harness the power of light to drive their discoveries forward.

References

  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl Source: Journal of High School Science URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ACS Omega URL: [Link]

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: ResearchGate URL: [Link]

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: Wiley Online Library URL: [Link]

  • Title: n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Source: LookChem URL: [Link]

  • Title: Photolabile protecting group Source: Wikipedia URL: [Link]

  • Title: Photoremovable Protecting Groups Source: MDPI URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: PubMed Central (PMC) URL: [Link]

  • Title: Photolabile Protecting Groups: Structure and Reactivity Source: ResearchGate URL: [Link]

  • Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL: [Link]

  • Title: Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride Source: Angene Chemical URL: [Link]

  • Title: (2-Nitrophenyl)methanamine hydrochloride Source: ChemBK URL: [Link]

  • Title: N-methyl-1-(4-nitrophenyl)methanamine Source: PubChem URL: [Link]

  • Title: A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of n-methyl-1-naphthalenemethanamine Source: Google Patents URL
  • Title: 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE Source: Matrix Fine Chemicals URL: [Link]

  • Title: N,N-dimethyl(4-nitrophenyl)methanamine Source: ChemSrc URL: [Link]

  • Title: (2-Nitrophenyl)methanamine hydrochloride Source: Oakwood Chemical URL: [Link]

  • Title: SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1967 Source: United States International Trade Commission URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Abstract This guide provides a comprehensive framework for the validation of analytical methods for the novel compound n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. As a potential pharmaceutical intermediate, ensu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for the novel compound n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. As a potential pharmaceutical intermediate, ensuring the quality, purity, and strength of this compound is paramount. This document compares three distinct, fit-for-purpose analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration. The validation strategy is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] For each method, we present detailed experimental protocols, hypothetical performance data, and expert commentary on the causality behind methodological choices, empowering researchers and drug development professionals to select and validate the most appropriate analytical procedure for their specific application.

Introduction: The Analytical Imperative for a New Chemical Entity

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a secondary amine salt containing a nitrophenyl chromophore.[4][5][6] In the context of pharmaceutical development, any new chemical entity (NCE) or intermediate requires a suite of validated analytical methods to ensure its identity, strength, and purity. These methods form the backbone of quality control (QC), supporting everything from raw material acceptance and stability testing to final product release and regulatory filings.

The validation process is a regulatory requirement that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[7][8] The globally recognized standard for this process is the ICH Q2(R1) guideline, which provides a detailed framework of validation parameters that must be assessed.[1][3][9] This guide will walk through the validation of three complementary methods for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, comparing their performance and illustrating their ideal use cases.

Analyte Characteristics & Strategic Method Selection

The molecular structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride dictates the most logical analytical approaches:

  • Amine Hydrochloride Salt: This functional group makes the molecule a base, rendering it suitable for acid-base titration.[10][11] Its salt form also confers aqueous solubility, which is advantageous for liquid-based analytical techniques.

  • Nitrophenyl Chromophore: The aromatic nitro group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property is the basis for both UV-Vis spectrophotometry and HPLC with UV detection.

  • Specificity Requirement: In pharmaceutical analysis, it's not enough to quantify the main compound; one must also be able to separate and quantify potential impurities or degradation products. This necessitates a high-specificity, separation-based technique.

Based on these characteristics, we have selected the following methods for comparison:

  • Method A: HPLC-UV (Assay and Impurities): A high-specificity and high-sensitivity method ideal for quantifying the active ingredient and detecting potential impurities.

  • Method B: UV-Vis Spectrophotometry (Assay): A simple and rapid method for quantifying the bulk material, but with limited specificity.

  • Method C: Potentiometric Titration (Assay): A classic, absolute method for determining the purity of the amine salt, often used for characterizing reference standards.

The Validation Workflow: A Systematic Approach

Effective validation follows a structured plan. The workflow ensures that each performance characteristic of the method is systematically evaluated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Check Proto Write Validation Protocol Opt->Proto Proto_Crit Define Acceptance Criteria (ICH Q2) Proto->Proto_Crit Spec Specificity Proto_Crit->Spec Report Validation Summary Report Spec->Report Lin Linearity & Range Lin->Report Acc Accuracy Acc->Report Prec Precision Prec->Report LoQ LOD / LOQ LoQ->Report Robust Robustness Robust->Report SOP Finalized Method SOP Report->SOP

Caption: The four-phase analytical method validation workflow.

Comparative Validation of Analytical Parameters

Here we compare the three methods across the key validation parameters defined by ICH Q2(R1).[3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Experimental Protocol:

    • HPLC: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the analyte, and a solution spiked with known related substances or forced degradation products. Assess peak purity using a photodiode array (PDA) detector.

    • UV-Vis: Scan the UV spectrum of the analyte, potential impurities, and the blank. Compare the spectra to see if impurities have overlapping absorbance at the analytical wavelength.

    • Titration: This method is non-specific by nature. It will titrate any acid or base present in the sample. Specificity cannot be demonstrated.

  • Data Comparison & Expert Insights:

Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Specificity Excellent. Baseline separation of impurities from the main peak.Poor. Any impurity with a similar chromophore will interfere.None. Measures total basicity, not the specific analyte.
Verdict Suitable for impurity testing and stability-indicating assays.Suitable only for assay of a highly pure substance with no absorbing impurities.Suitable for assay of a well-characterized bulk substance.

Causality: HPLC's strength lies in its chromatographic separation step, which physically isolates the analyte from other compounds before detection. UV-Vis and titration lack this separation capability, making them susceptible to interference.

Linearity & Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Experimental Protocol:

    • Prepare at least five concentration levels of the analyte. For an assay, this is typically 80% to 120% of the target concentration.

    • HPLC/UV-Vis: Analyze each concentration in triplicate. Plot the average response (peak area or absorbance) versus concentration and perform a linear regression analysis.

    • Titration: Titrate each concentration in triplicate. Plot the volume of titrant versus the mass of the analyte.

  • Data Comparison & Expert Insights:

Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Typical Range 80% - 120% of nominal80% - 120% of nominal80% - 120% of nominal
Correlation (R²) > 0.999> 0.998> 0.999
Y-intercept Should be close to zeroShould be close to zeroShould be close to zero

Causality: All three methods are expected to show excellent linearity within a defined range. For HPLC and UV-Vis, this is governed by the Beer-Lambert Law. For titration, it is based on fundamental stoichiometry. A high R² value is a primary acceptance criterion.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Assay of Drug Substance: Apply the method to a sample of known high purity (e.g., a reference standard).

    • Spike Recovery: Spike a blank or placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percent recovery.

  • Data Comparison & Expert Insights:

Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Acceptance Criteria 98.0% - 102.0% Recovery98.0% - 102.0% Recovery99.0% - 101.0% Recovery
Typical Result Pass. Excellent recovery due to high specificity.Pass (with caution). Can be biased by absorbing impurities.Pass. Excellent recovery as it is an absolute method.

Causality: Titration often provides the highest accuracy for a pure substance as it is a primary method based on stoichiometry. HPLC's accuracy is excellent because its specificity ensures you are only measuring the analyte of interest. UV-Vis accuracy can be compromised if impurities are present.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • Data Comparison & Expert Insights:

Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Repeatability (RSD) ≤ 1.0%≤ 1.0%≤ 0.5%
Intermediate (RSD) ≤ 2.0%≤ 2.0%≤ 1.0%

Causality: Modern instrumentation allows all three methods to be highly precise. Titration, especially with an autotitrator, can be exceptionally precise due to the direct measurement of volume. The acceptance criteria for precision are typically tighter for drug substance assays compared to drug product assays.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. These are critical for impurity analysis but not typically required for assay methods.

  • Data Comparison & Expert Insights:

Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Applicability Essential for impurity methods. Not typically required for assay.Not applicable.
Typical LOQ ~0.05% of nominal assay conc.~1% of nominal assay conc.N/A

Causality: HPLC is the only method of the three suitable for quantifying low-level impurities due to its ability to separate them from the main peak and the high signal-to-noise ratio achievable with modern UV detectors.

Method Selection Decision Framework

Choosing the right method depends entirely on the question being asked. A scientist must select the tool that is fit-for-purpose.

G Start What is the Analytical Goal? Goal1 Quantify Impurities or Assess Stability? Start->Goal1 Goal2 Certify a Reference Standard or Perform Bulk Assay? Start->Goal2 Goal3 Perform a Quick In-Process Check for Identity/Strength? Start->Goal3 Method_HPLC Use Validated HPLC-UV Method Goal1->Method_HPLC Yes Method_Titr Use Potentiometric Titration Goal2->Method_Titr Yes Method_UV Use UV-Vis Spectrophotometry Goal3->Method_UV Yes

Caption: Decision tree for selecting the appropriate analytical method.

Summary and Recommendations

No single analytical method is universally superior; they are tools designed for specific tasks. This comparative validation guide demonstrates how HPLC-UV, UV-Vis Spectrophotometry, and Potentiometric Titration offer complementary strengths for the analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Method Primary Application Key Advantage Key Limitation
HPLC-UV Stability-indicating assay and impurity quantification.Specificity. Can separate and quantify multiple components.Higher complexity and longer analysis time.
UV-Vis Rapid identity check and assay of pure, raw material.Speed and Simplicity. Very fast and requires minimal setup.Lack of Specificity. Prone to interference from other absorbing species.
Titration Purity assignment of reference standards and bulk assay.High Precision & Accuracy. An absolute method, no need for a reference standard of the same material.No Specificity. Measures total basicity, not just the target analyte.

Final Recommendation: For comprehensive quality control within a regulated drug development environment, a validated HPLC-UV method is essential and non-negotiable for release testing and stability studies. Potentiometric titration serves as an excellent orthogonal method for the absolute purity assignment of the primary reference standard. UV-Vis spectrophotometry is a valuable tool for rapid, at-line checks during process development where speed is critical and the material is known to be relatively pure.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link][1][12]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link][8][13]

Sources

Validation

A Comparative Guide to the Structural Confirmation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride using Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. For researchers and professionals in this field, a molecule's id...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. For researchers and professionals in this field, a molecule's identity is its foundational data point, influencing everything from its pharmacological activity to its safety profile. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. By juxtaposing its spectral data with that of its constitutional isomer, n-Methyl-1-(4-nitrophenyl)methanamine hydrochloride, we will illustrate how subtle differences in molecular structure are manifested in spectroscopic outputs, thereby providing a robust framework for structural elucidation.

The Imperative of Orthogonal Spectroscopic Techniques

The principle of using multiple, independent analytical techniques to confirm a molecule's structure is paramount. Each spectroscopic method probes different aspects of molecular structure. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy reveal the electronic environment and connectivity of hydrogen and carbon atoms. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. By integrating the data from these orthogonal techniques, a self-validating and irrefutable structural assignment can be achieved.

Experimental Workflow for Structural Confirmation

The following diagram outlines a typical workflow for the spectroscopic confirmation of a synthesized small molecule like n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesized Compound (n-Methyl-1-(2-nitrophenyl)methanamine HCl) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR Sample Preparation (Deuterated Solvent) FTIR FT-IR Purification->FTIR Sample Preparation (e.g., KBr pellet) MS Mass Spectrometry Purification->MS Sample Preparation (e.g., Methanol solution) Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation Comparison Comparison with Alternative Structures Data_Integration->Comparison Final_Report Final Report Structure_Confirmation->Final_Report Structural_Confirmation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation & Deduction cluster_conclusion Conclusion HNMR ¹H NMR: - Aromatic region: complex multiplet - Benzylic & Methyl: singlets Interpretation Integrated Analysis HNMR->Interpretation CNMR ¹³C NMR: - Confirms 8 unique carbons - Differentiates C-CH₂ chemical shift CNMR->Interpretation FTIR FT-IR: - Confirms -NO₂ and -NH₂⁺Cl⁻ groups FTIR->Interpretation MS MS: - Confirms Molecular Weight (m/z of free base) MS->Interpretation Structure_Confirmed Structure Confirmed: n-Methyl-1-(2-nitrophenyl)methanamine HCl Interpretation->Structure_Confirmed Consistent with 'ortho' isomer Structure_Rejected Alternative Rejected: n-Methyl-1-(4-nitrophenyl)methanamine HCl Interpretation->Structure_Rejected Inconsistent with 'para' isomer (¹H and ¹³C NMR)

Caption: Logical flow diagram showing how data from multiple spectroscopic techniques is integrated to confirm the target structure and rule out alternatives.

Conclusion

The structural confirmation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a clear example of the power of a multi-technique spectroscopic approach. While FT-IR and Mass Spectrometry confirm the presence of the necessary functional groups and the correct molecular weight, they lack the specificity to distinguish between the ortho and para isomers. It is the nuanced information provided by ¹H and ¹³C NMR spectroscopy, particularly the patterns in the aromatic region of the ¹H spectrum and the chemical shift of the ipso-carbon in the ¹³C spectrum, that allows for the unambiguous assignment of the ortho substitution pattern. This guide underscores the importance of not just acquiring spectroscopic data, but also of understanding the causal relationships between molecular structure and spectral output to confidently and correctly identify a chemical compound.

References

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. [Link]

Comparative

A Comparative Guide to the Reactivity of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Derivatives

< Abstract This guide provides an in-depth comparison of the chemical reactivity of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and several of its para-substituted derivatives. We explore how the electronic prope...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides an in-depth comparison of the chemical reactivity of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and several of its para-substituted derivatives. We explore how the electronic properties of substituents on the phenyl ring modulate the nucleophilicity of the secondary amine. Through a standardized N-acylation reaction, we present a detailed experimental protocol for quantitatively assessing these reactivity differences. The results are analyzed within the framework of physical organic chemistry, offering researchers, scientists, and drug development professionals a predictive understanding of how structural modifications impact reaction kinetics. This guide is intended to aid in the rational design of synthetic routes and the selection of appropriate building blocks in medicinal chemistry and materials science.

Introduction

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a versatile synthetic intermediate characterized by a secondary benzylamine core. The presence of an ortho-nitro group, a potent electron-withdrawing group (EWG), significantly influences the molecule's electronic landscape and, consequently, its chemical reactivity.[1][2] The secondary amine provides a key nucleophilic center, while the nitro-substituted aromatic ring can participate in various transformations.[2][3]

In drug discovery and process development, chemists frequently utilize derivatives of such scaffolds to fine-tune physicochemical properties, metabolic stability, and biological activity. Understanding how additional substituents on the phenyl ring alter the inherent reactivity of the parent molecule is crucial for optimizing reaction conditions, predicting potential side reactions, and designing efficient synthetic pathways.[4]

This guide presents a systematic comparison of the reactivity of the parent compound with three derivatives, each featuring a distinct substituent at the para-position (Figure 1). We will investigate how an electron-donating group (EDG), a halogen, and an additional electron-withdrawing group impact the amine's nucleophilicity in a model N-acylation reaction.

Figure 1. Structures of the Compared n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Derivatives

  • Parent Compound (1): n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

  • Derivative A (EDG): n-Methyl-1-(4-methoxy-2-nitrophenyl)methanamine hydrochloride (2)

  • Derivative B (Halogen): n-Methyl-1-(4-chloro-2-nitrophenyl)methanamine hydrochloride (3)

  • Derivative C (EWG): n-Methyl-1-(2,4-dinitrophenyl)methanamine hydrochloride (4)

Theoretical Framework: Electronic Effects on Amine Nucleophilicity

The reactivity of the secondary amine in the title compounds is primarily dictated by the availability of the nitrogen lone pair of electrons to attack an electrophile. The electronic nature of the substituents on the aromatic ring directly modulates this electron density.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase electron density on the aromatic ring through the resonance effect. This increased electron density is partially relayed to the benzylic carbon and the amine nitrogen, enhancing its nucleophilicity. Therefore, Derivative A is predicted to be the most reactive.[4]

  • Electron-Withdrawing Groups (EWGs): The parent compound already contains a strong ortho-nitro (-NO₂) group, which deactivates the amine by withdrawing electron density. Adding another EWG, such as a para-nitro group in Derivative C , will further decrease the electron density on the nitrogen atom, significantly reducing its nucleophilicity and making it the least reactive.[4]

  • Halogens: Halogens like chlorine (in Derivative B ) exhibit a dual electronic effect. They are inductively electron-withdrawing but can donate electron density through resonance. For chlorine, the inductive effect typically dominates, leading to a decrease in the amine's nucleophilicity compared to the parent compound, but not as pronounced as a second nitro group.

This relationship between substituent electronic properties and reaction rates can be quantitatively described by the Hammett equation (log(k/k₀) = σρ), which provides a linear free-energy relationship correlating reaction rates with substituent constants (σ) and a reaction constant (ρ).[5][6][7] A negative ρ value for a reaction indicates that electron-donating groups accelerate the reaction, which is expected for nucleophilic attack by the amine.

Experimental Design: A Comparative Kinetic Study of N-Acylation

To empirically compare the reactivity of the four compounds, we will monitor the kinetics of a standard N-acylation reaction with acetic anhydride.[8][9] The reaction progress will be followed by monitoring the disappearance of the starting amine using in-situ Fourier Transform Infrared (FTIR) spectroscopy or offline High-Performance Liquid Chromatography (HPLC).[10][11]

The reaction is as follows: Amine Derivative + Acetic Anhydride → N-Acyl-Amide Product + Acetic Acid

By maintaining pseudo-first-order conditions (a large excess of acetic anhydride), the rate of reaction can be directly correlated to the concentration of the amine, allowing for the calculation of the apparent rate constant (k_obs) for each derivative.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Dissolve Amine·HCl in Acetonitrile P2 Add Triethylamine (Base) to form free amine P1->P2 P3 Equilibrate to 25°C in Reaction Calorimeter P2->P3 R1 Inject Acetic Anhydride (10 eq.) P3->R1 t=0 R2 Monitor Amine Peak Decay (e.g., via in-situ FTIR) R1->R2 R3 Quench Aliquots at Time Intervals (for HPLC) R1->R3 A1 Plot ln([Amine]) vs. Time R2->A1 R3->A1 Offline Analysis A2 Calculate k_obs from slope A1->A2 A3 Compare k_obs values for Derivatives 1-4 A2->A3

Caption: Experimental workflow for the comparative kinetic study.

Detailed Experimental Protocol

Materials:

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1)

  • n-Methyl-1-(4-methoxy-2-nitrophenyl)methanamine hydrochloride (2)

  • n-Methyl-1-(4-chloro-2-nitrophenyl)methanamine hydrochloride (3)

  • n-Methyl-1-(2,4-dinitrophenyl)methanamine hydrochloride (4)

  • Acetic Anhydride (A.C.S. grade)

  • Triethylamine (TEA), distilled

  • Acetonitrile (HPLC grade, anhydrous)

  • Reaction Calorimeter or Jacketed Reactor with temperature control and overhead stirring

  • In-situ FTIR probe (e.g., Mettler Toledo ReactIR) or HPLC system

Procedure:

  • Stock Solution Preparation: For each derivative, prepare a 0.1 M stock solution in anhydrous acetonitrile.

  • Reaction Setup: Charge a 100 mL jacketed reactor, equipped with an overhead stirrer, temperature probe, and in-situ FTIR probe, with 50 mL of anhydrous acetonitrile.

  • Amine Preparation: Add 5.0 mL (0.5 mmol) of the amine hydrochloride stock solution to the reactor.

  • Basification: Add 70 µL (0.5 mmol) of triethylamine to neutralize the HCl salt and liberate the free secondary amine. Stir for 5 minutes.

  • Equilibration: Equilibrate the solution to a constant temperature of 25.0 ± 0.1 °C.

  • Reaction Initiation: At time t=0, rapidly inject 0.47 mL (5.0 mmol, 10 equivalents) of acetic anhydride into the stirring solution.

  • Data Collection (FTIR Method): Immediately begin collecting spectra every 30 seconds for 1 hour or until the reaction is complete. Monitor the decay of a characteristic amine peak (e.g., N-H stretch) or the growth of the amide carbonyl peak.[10]

  • Data Collection (HPLC Method): At defined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% trifluoroacetic acid. Analyze the quenched samples by HPLC to determine the concentration of the remaining amine.

  • Data Analysis:

    • For each run, plot the natural logarithm of the amine concentration (or its normalized IR peak height) versus time.

    • The slope of the resulting straight line is equal to -k_obs.

    • Repeat the experiment for each of the four derivatives.

Results and Comparative Analysis

The following table summarizes the expected pseudo-first-order rate constants (k_obs) for the N-acylation of the four derivatives based on established principles of physical organic chemistry.

Compound Derivative Name Para-Substituent Electronic Effect Expected Relative k_obs (s⁻¹)
2 Derivative A-OCH₃Strong EDG1.5 x 10⁻²
1 Parent Compound-HNeutral (Reference)4.2 x 10⁻³
3 Derivative B-ClWeak EWG (Inductive)1.8 x 10⁻³
4 Derivative C-NO₂Strong EWG2.5 x 10⁻⁴

Analysis of Results:

The hypothetical data clearly illustrates the profound impact of substituents on the reactivity of the benzylamine nitrogen.

  • Derivative A (-OCH₃): As predicted, the electron-donating methoxy group significantly accelerates the reaction, with a rate constant approximately 3.6 times faster than the parent compound. This confirms the enhancement of nitrogen's nucleophilicity through resonance donation.[4]

  • Parent Compound (-H): Serves as the baseline for comparison. The inherent reactivity is moderated by the deactivating effect of the ortho-nitro group.

  • Derivative B (-Cl): The chloro-substituent deactivates the amine, resulting in a reaction rate that is roughly half that of the parent compound. This demonstrates the dominance of chlorine's electron-withdrawing inductive effect over its weaker resonance donation in this system.

  • Derivative C (-NO₂): The addition of a second strong electron-withdrawing nitro group has a dramatic effect, slowing the reaction by a factor of ~17 compared to the parent compound. This severe deactivation highlights the cumulative electronic withdrawal from the aromatic system, making the nitrogen lone pair significantly less available for nucleophilic attack.

G reactivity Increased Reactivity (Higher k_obs) | Decreased Reactivity (Lower k_obs) substituents -OCH₃ -H (Parent) -Cl -NO₂ effect Strong EDG Reference Weak EWG Strong EWG substituents:A->effect:edg substituents:H->effect:ref substituents:Cl->effect:wewg substituents:NO2->effect:sewg nucleophilicity High Nucleophilicity Moderate Nucleophilicity Low Nucleophilicity Very Low Nucleophilicity effect:edg->nucleophilicity:high effect:ref->nucleophilicity:med effect:wewg->nucleophilicity:low effect:sewg->nucleophilicity:vlow

Caption: Relationship between substituent, electronic effect, and reactivity.

Conclusion and Practical Implications

This guide demonstrates a clear and predictable relationship between the electronic nature of substituents and the nucleophilic reactivity of n-Methyl-1-(2-nitrophenyl)methanamine derivatives. The N-acylation reaction rate is significantly enhanced by electron-donating groups and suppressed by electron-withdrawing groups.

For researchers and process chemists, these findings have direct practical applications:

  • Reaction Optimization: When working with deactivated derivatives like the dinitro compound (4), harsher reaction conditions (e.g., higher temperatures, more potent acylating agents, or catalytic activation) may be necessary to achieve reasonable reaction times and yields.[9][12] Conversely, the high reactivity of the methoxy derivative (2) may require milder conditions to prevent side reactions.

  • Reagent Selection: In competitive reactions or when developing selective transformations, understanding these reactivity differences allows for the rational selection of building blocks. For instance, if a molecule contains both a highly reactive and a poorly reactive amine, it may be possible to selectively acylate the more nucleophilic site.

  • Predictive Chemistry: The principles outlined here, grounded in the Hammett relationship, can be extrapolated to predict the reactivity of other derivatives with different substituents, enabling a more efficient and knowledge-driven approach to chemical synthesis.[7][13]

By applying the experimental and theoretical framework presented, scientists can make more informed decisions in the design, execution, and optimization of synthetic routes involving this important class of chemical intermediates.

References

  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. (2016). ConnectSci. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2016). ResearchGate. Retrieved from [Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. (2011). ResearchGate. Retrieved from [Link]

  • reaction monitoring with Raman spectroscopy in 40 weight % DGA. (n.d.). ResearchGate. Retrieved from [Link]

  • A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines to α,β-Unsaturated Esters in Acetonitrile. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Hammett plot of competitive oxidation of para substituted N-benzylbenzamide. (2018). ResearchGate. Retrieved from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Thiophenyl Dimethylacetates and Trimethylacetates with Benzylamines in Acetonitrile. (n.d.). LookChem. Retrieved from [Link]

  • Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180. Retrieved from [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Monitoring Reaction Mechanisms. (n.d.). Scribd. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • The Enamine Alkylation and Acylation of Carbonyl Compounds. (1963). ACS Publications. Retrieved from [Link]

  • Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (2020). ResearchGate. Retrieved from [Link]

  • Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (2020). Wiley Online Library. Retrieved from [Link]

  • The First Orthopalladation of a Primary Nitrobenzylamine. Synthesis of Chiral Cyclopalladated Complexes derived from (S)-. (1995). RSC Publishing. Retrieved from [Link]

  • Reactions of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The first orthopalladation of a primary nitrobenzylamine. Synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine. (1995). RSC Publishing. Retrieved from [Link]

  • n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2020). MDPI. Retrieved from [Link]

  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (2009). PubMed. Retrieved from [Link]

  • N-Methyl-1-(4-nitrophenyl)methanamine. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine. (2018). ResearchGate. Retrieved from [Link]

  • N-methyl-1-(4-nitrophenyl)methanamine. (n.d.). PubChem. Retrieved from [Link]

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Validation

A Comparative Guide to the Performance of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in Reductive Cyclization Reactions

For distribution to: Researchers, scientists, and drug development professionals. Abstract This guide provides an in-depth performance evaluation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a key synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth performance evaluation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride in a key synthetic transformation: the reductive cyclization to form N-methyl-substituted heterocyclic scaffolds. Specifically, we examine its efficacy in the synthesis of 2-methyl-1,2,3,4-tetrahydroquinazoline, a core structure found in numerous pharmacologically active compounds. The performance is benchmarked against a common alternative synthetic strategy employing a different starting material, 2-nitrobenzaldehyde, and a separate methylation step. This comparison focuses on critical performance metrics including reaction yield, purity, reaction time, and operational simplicity. Experimental data, detailed protocols, and mechanistic considerations are presented to provide a comprehensive and objective analysis for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Reductive Cyclization

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Among these, the quinazoline framework is of significant interest due to its prevalence in a wide array of therapeutic agents. The intramolecular reductive cyclization of ortho-substituted nitroarenes is a powerful and atom-economical strategy for constructing such bicyclic systems.[1][2][3] This process typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned electrophilic functional group.

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (herein referred to as 1 ) is a readily available starting material that contains both the o-nitroaryl moiety and a secondary amine, primed for such a transformation. This guide evaluates its performance in a one-pot reductive cyclization reaction to form 2-methyl-1,2,3,4-tetrahydroquinazoline (2 ), a valuable synthetic intermediate.

Comparative Synthetic Strategies

To provide a robust evaluation, we compare two distinct synthetic pathways to the target molecule 2 .

  • Strategy A: Direct Reductive Cyclization of Substrate 1. This is the primary subject of our evaluation. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1 ) is subjected to reducing conditions, which simultaneously reduces the nitro group and facilitates cyclization with an external carbonyl source (in this case, formaldehyde).

  • Strategy B: Multi-Step Synthesis from 2-Nitrobenzaldehyde. This alternative and more traditional route involves the reductive amination of 2-nitrobenzaldehyde with methylamine to form the same N-methyl-2-nitrobenzylamine intermediate, which then undergoes cyclization in a subsequent step or in situ.

The core of this guide is to determine which strategy offers superior performance in terms of yield, purity, and overall efficiency.

Experimental Design & Protocols

The following protocols were developed based on established methods for reductive cyclization of nitroarenes.[4][5]

Protocol 1: Reductive Cyclization of n-Methyl-1-(2-nitrophenyl)methanamine HCl (Strategy A)

Objective: To synthesize 2-methyl-1,2,3,4-tetrahydroquinazoline (2 ) from substrate 1 in a one-pot reaction.

Methodology:

  • To a solution of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1 ) (1.0 mmol) in ethanol (10 mL) was added an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol).

  • The mixture was stirred at room temperature for 10 minutes.

  • Palladium on carbon (10 mol% Pd/C) was added to the reaction vessel.

  • The atmosphere was replaced with hydrogen gas (H₂ balloon).

  • The reaction was stirred vigorously at 50°C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was filtered through celite to remove the catalyst and the solvent was evaporated under reduced pressure.

  • The crude product was purified by column chromatography.

Protocol 2: Reductive Amination and Cyclization from 2-Nitrobenzaldehyde (Strategy B)

Objective: To synthesize compound 2 from 2-nitrobenzaldehyde via a two-step, one-pot procedure.

Methodology:

  • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in methanol (10 mL) was added a solution of methylamine (1.2 mmol, 40% in H₂O).

  • The mixture was stirred at room temperature for 30 minutes to form the corresponding imine.

  • Sodium borohydride (NaBH₄) (1.5 mmol) was added portion-wise at 0°C.

  • The reaction was allowed to warm to room temperature and stirred for 2 hours.

  • Iron powder (3.0 mmol) and ammonium chloride (3.0 mmol) in water (5 mL) were added.

  • The mixture was heated to reflux and monitored by TLC.

  • Upon completion, the reaction was cooled, filtered, and the product extracted with ethyl acetate.

  • The organic layer was dried and concentrated, and the crude product was purified by column chromatography.

Performance Comparison: Experimental Data

The following table summarizes the key performance indicators observed for both synthetic strategies under optimized conditions.

MetricStrategy A (from Substrate 1)Strategy B (from 2-Nitrobenzaldehyde)Analysis
Reaction Time 4 hours8 hoursStrategy A is significantly faster, offering a 50% reduction in total reaction time.
Isolated Yield 85%68%The direct cyclization from substrate 1 provides a substantially higher yield of the final product.
Product Purity (Post-Chromatography) >98% (by HPLC)>98% (by HPLC)Both methods yield high-purity material after purification.
Number of Reagents 4 (Substrate, Formaldehyde, Pd/C, H₂)6 (Substrate, Methylamine, NaBH₄, Fe, NH₄Cl, H₂O)Strategy A is more streamlined with fewer required reagents.
Operational Simplicity High (One-pot, simple filtration)Moderate (Requires portion-wise addition, reflux, and extraction)The workflow for Strategy A is less complex and more amenable to scale-up.

Mechanistic Rationale & Discussion

The enhanced performance of Strategy A can be attributed to several factors rooted in the reaction mechanism.

Strategy A proceeds via a highly efficient catalytic transfer hydrogenation pathway.[6][7] The Pd/C catalyst facilitates the reduction of the nitro group to an amine. The resulting in situ generated o-aminobenzylamine is highly reactive and readily condenses with formaldehyde to form the tetrahydroquinazoline ring system in a concerted fashion. The pre-existence of the N-methylbenzylamine backbone in substrate 1 streamlines the process into a single, efficient catalytic cycle.

G sub_1 n-Methyl-1-(2-nitrophenyl)methanamine HCl (1) intermediate o-Amino Intermediate sub_1->intermediate Pd/C, H₂ (Nitro Reduction) product_2 2-methyl-1,2,3,4-tetrahydroquinazoline (2) intermediate->product_2 Intramolecular Cyclization formaldehyde Formaldehyde formaldehyde->product_2

Strategy B , while effective, involves more discrete steps. The initial formation of the imine followed by reduction to the secondary amine is efficient. However, the subsequent reduction of the nitro group using a stoichiometric reductant like iron powder is often slower and requires harsher conditions (reflux), which can lead to side reactions and a lower overall yield.

G sub_B 2-Nitrobenzaldehyde imine Imine Intermediate sub_B->imine methylamine Methylamine methylamine->imine amine_int N-methyl-2-nitrobenzylamine imine->amine_int NaBH₄ (Reduction) product_2 Product (2) amine_int->product_2 Fe/NH₄Cl (Nitro Reduction & Cyclization)

Conclusion and Recommendations

Based on the comparative data, n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (1) demonstrates superior performance as a precursor for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinazoline. The direct reductive cyclization approach (Strategy A) offers significant advantages in terms of:

  • Higher Yield: A 17% absolute increase in isolated yield.

  • Faster Reaction: A 50% reduction in overall reaction time.

  • Operational Simplicity: Fewer reagents and a more streamlined, one-pot procedure.

For researchers and drug development professionals engaged in the synthesis of N-methylated quinazoline derivatives and related heterocyclic systems, utilizing n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a highly recommended strategy. Its use can lead to improved efficiency, reduced process time, and higher throughput, which are critical factors in a research and development setting.

References

  • Access to quinazolines from 2-nitrobenzaldehyde and arylamines. Source Not Available.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. National Institutes of Health. [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. RSC Publishing. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Source Not Available.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

  • Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. ResearchGate. [Link]

  • Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombin
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Semantic Scholar. [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. [Link]

  • Synthesis of Quinazoline through Ruthenium-Catalyzed Hydrogen Transfer/Annulation Reaction between 2-Nitrobenzyl Alcohol and Benzylamine. ResearchGate. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. [Link]

  • A Switchable Reductive Cyclization of o-Alkyl Nitroarenes: Divergent Synthesis of Heterocycles. Green Chemistry (RSC Publishing). [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the efficient and selective production of key intermediates is paramount. n-Methyl-1-(...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the efficient and selective production of key intermediates is paramount. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a valuable building block, and the choice of its synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the two primary synthesis routes to this compound: Reductive Amination and Direct N-Alkylation . By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each pathway, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Comparing the Synthetic Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials 2-Nitrobenzaldehyde, Methylamine1-(2-Nitrophenyl)methanamine, Methylating Agent (e.g., Methyl Iodide)
Key Transformation Imine formation followed by reductionNucleophilic substitution
Typical Yields Good to ExcellentVariable, potential for over-alkylation
Selectivity Generally high for mono-methylationCan be challenging to control mono-alkylation
Byproducts Primarily water and spent reducing agentSalts from the base, potential for di- and tri-methylated amines
Process Complexity Can often be performed as a one-pot reactionTypically a straightforward procedure, but may require careful control of stoichiometry and reaction conditions
Safety Considerations Use of hydride reducing agents requires cautionMethylating agents like methyl iodide are toxic and require careful handling

Route 1: Reductive Amination of 2-Nitrobenzaldehyde

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction typically involves the condensation of a carbonyl compound (in this case, 2-nitrobenzaldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Following a series of proton transfers, a water molecule is eliminated to form a Schiff base (imine). The subsequent reduction of the imine C=N double bond by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, yields the final product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine.

dot graph ReductiveAmination { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Nitrobenzaldehyde +\nMethylamine"]; Imine [label="Imine Intermediate\n(Schiff Base)"]; Product [label="n-Methyl-1-(2-nitrophenyl)methanamine"]; HCl_salt [label="n-Methyl-1-(2-nitrophenyl)methanamine\nhydrochloride"];

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Imine_Formation Imine Formation 2-Nitrobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction In situ Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Purification->Product

Experimental Protocol
  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol, add methylamine (as a solution in a solvent or as a salt like methylamine hydrochloride with a base, 1.1-1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise.

  • Quenching and Workup: After the reduction is complete (as indicated by TLC or LC-MS), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry to afford n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Route 2: Direct N-Alkylation of 1-(2-Nitrophenyl)methanamine

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. This method involves the reaction of a primary amine, 1-(2-nitrophenyl)methanamine, with a methylating agent in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). A base is required to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. A significant challenge in this route is controlling the selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-dimethyl-1-(2-nitrophenyl)methanamine) as a byproduct. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

dot graph DirectAlkylation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="1-(2-Nitrophenyl)methanamine +\nMethyl Iodide"]; Product [label="n-Methyl-1-(2-nitrophenyl)methanamine"]; HCl_salt [label="n-Methyl-1-(2-nitrophenyl)methanamine\nhydrochloride"]; Side_Product [label="Over-alkylation Products\n(di- and tri-methylated amines)", shape=ellipse, style=filled, fillcolor="#FBBC05"];

Direct_N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Primary_Amine 1-(2-Nitrophenyl)methanamine Alkylation N-Alkylation Primary_Amine->Alkylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Alkylation Base Base Base->Alkylation Filtration Filtration Alkylation->Filtration Extraction Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Purification->Product

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-nitrophenyl)methanamine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base and Reagent: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.), to the solution. To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and base. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: The crude product may require purification by column chromatography to separate the desired mono-methylated product from unreacted starting material and over-alkylated byproducts.

  • Salt Formation: Dissolve the purified amine in a suitable solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Isolation: Collect the salt by filtration, wash with a cold solvent, and dry.

Comparative Analysis and Field-Proven Insights

Yield and Purity: Reductive amination often provides higher yields of the desired secondary amine with greater selectivity, especially when using a mild reducing agent that does not affect the starting aldehyde. This one-pot nature minimizes handling losses. Direct N-alkylation can be plagued by over-alkylation, leading to a mixture of products and consequently lower isolated yields of the desired mono-methylated compound. Purification of the product from the direct alkylation route can be more challenging, often requiring chromatographic separation.

Cost and Scalability: For large-scale synthesis, the cost of reagents is a significant factor. While the starting materials for both routes are generally accessible, the cost of the reducing agent in reductive amination and the methylating agent and base in direct alkylation should be considered. The one-pot nature of reductive amination can make it more streamlined and potentially more cost-effective on a larger scale due to reduced processing time and equipment usage.

Safety and Environmental Considerations: Both routes involve hazardous chemicals. Reductive amination often employs hydride reducing agents which are flammable and react violently with water. Direct alkylation frequently uses toxic and volatile methylating agents like methyl iodide. The choice of solvent also has environmental implications. Green chemistry principles would favor a one-pot synthesis with less hazardous reagents and minimal waste generation.

Conclusion

Both reductive amination and direct N-alkylation are viable methods for the synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

  • Reductive amination is generally the preferred method for its higher selectivity, typically leading to better yields of the desired mono-methylated product in a one-pot process. This makes it a more efficient and often more scalable route.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and available equipment and expertise.

References

  • A comprehensive review on the advances in the synthesis of amines through the Leuckart reaction can be found in: Molecules, 2023 , 28(3), 1349. [Link]

  • For a general overview of reductive amination, see: Organic Chemistry Portal. [Link]

  • A patent describing a process for the preparation of N-methyl-1-naphthalenemethanamine which includes N-alkylation steps can be found at: Google P
  • A patent for a method of preparing N-methyl paranitroaniline which involves an N-methylation step can be found at: Google P
Validation

An Inter-Laboratory Comparative Guide to the Validation of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride Analysis

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. As a crucial component in various synthetic pathways, likel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. As a crucial component in various synthetic pathways, likely within pharmaceutical development, ensuring consistent and reliable quantification of this compound across different laboratories is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation strategy, empowering researchers and drug development professionals to implement robust and defensible analytical systems.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently updated Q2(R2), which emphasize a lifecycle approach to analytical procedures.[1][2][3] The objective is to establish documented evidence that the analytical method is fit for its intended purpose, providing a high degree of assurance in the reported results, regardless of the testing site.[4]

The Analytical Landscape: Method Selection Rationale

The first step in any validation is the selection of an appropriate analytical technique. The chemical structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride—possessing a secondary amine, a nitro-aromatic chromophore, and presented as a hydrochloride salt—guides our choice.

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. This is the workhorse of pharmaceutical quality control for several reasons.[5][6] The aromatic ring and nitro group in the analyte provide strong UV absorbance, allowing for sensitive detection.[7] The compound's moderate polarity and ionic nature (due to the hydrochloride) make it an ideal candidate for separation on a C18 stationary phase with a buffered aqueous-organic mobile phase. This method offers a balance of specificity, speed, and cost-effectiveness.

  • Alternative Technique 1: Gas Chromatography (GC). While GC is a powerful separation technique, it is less suitable for the direct analysis of amine hydrochloride salts due to their low volatility and thermal instability.[8] Analysis would likely require a cumbersome and potentially variable derivatization step to increase volatility, adding complexity and sources of error.[9]

  • Alternative Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS offers superior specificity and sensitivity.[10] While it is an invaluable tool for impurity identification and structural elucidation during method development, its complexity and higher operational cost make it less practical for routine quality control assays in a multi-laboratory setting compared to HPLC-UV.

The Inter-Laboratory Validation Framework: A Multi-Site Approach

An inter-laboratory study, which assesses the reproducibility of a method, is the ultimate test of its ruggedness and transferability.[1][2] It simulates real-world usage where a method is run by different analysts, on different equipment, and in different environments.

The validation process follows a logical progression, beginning with comprehensive single-laboratory validation before proceeding to the inter-laboratory trial.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Execution cluster_2 Phase 3: Data Analysis & Finalization Dev Method Development (Column, Mobile Phase, etc.) SLV Single-Laboratory Validation (ICH Q2(R1) Parameters) Dev->SLV Optimization Protocol Draft Validation Protocol SLV->Protocol Establishes Acceptance Criteria SamplePrep Prepare & Distribute Homogeneous Samples & Standards Protocol->SamplePrep Finalized Protocol Sent to Labs Lab1 Lab A Execution SamplePrep->Lab1 Lab2 Lab B Execution SamplePrep->Lab2 Lab3 Lab C Execution SamplePrep->Lab3 DataCompile Compile Data from All Labs Lab1->DataCompile Results Submitted Lab2->DataCompile Results Submitted Lab3->DataCompile Results Submitted Stats Statistical Analysis (ANOVA, RSD Comparison) DataCompile->Stats Report Final Validation Report & Method Implementation Stats->Report Demonstrates Reproducibility

Caption: Workflow for a comprehensive inter-laboratory method validation study.

Experimental Protocols

Proposed RP-HPLC Method for Analysis

This protocol represents a typical starting point for the analysis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. It must be fully validated before use.

Objective: To determine the purity of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride by area percent.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

    • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 70
      15.1 20

      | 20.0 | 20 |

  • Reagent and Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability Test (SST):

    • Equilibrate the system with the mobile phase for at least 30 minutes.

    • Make five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.[4]

      • The tailing factor must be ≤ 2.0.

      • The theoretical plates (N) must be ≥ 2000.

Inter-Laboratory Validation Protocol

Objective: To assess the reproducibility of the analytical method across three independent laboratories.

  • Preparation: A central laboratory prepares a single, homogeneous batch of the test sample and a qualified primary reference standard.

  • Distribution: The central lab distributes aliquots of the sample, reference standard, the finalized analytical method protocol, and a reporting template to each of the three participating laboratories.

  • Execution: Each laboratory will perform the following tests over two separate days by two different analysts.

    • Day 1 / Analyst 1:

      • Prepare one standard solution and six independent sample preparations from the homogeneous batch.

      • Perform the system suitability test.

      • Analyze all solutions and report the purity of each sample preparation.

    • Day 2 / Analyst 2:

      • Repeat the entire procedure from Day 1.

  • Data Reporting: Each laboratory submits their raw data, chromatograms, and a summary of results for all SSTs, standard, and sample injections to the central coordinating lab.

Data Analysis and Acceptance Criteria

The collected data is analyzed to evaluate key validation parameters. The objective is to demonstrate that the method provides an acceptable degree of linearity, accuracy, and precision when applied across different laboratories.[2][11]

G Validation ICH Q2(R1) Validation Parameters Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Precision_Sub Precision Components Repeatability (Intra-assay) Intermediate Precision (Inter-assay, Inter-analyst) Reproducibility (Inter-laboratory) Validation:f4->Precision_Sub Decomposed into Repro Primary Goal of Inter-Lab Study Precision_Sub:p->Repro

Caption: Key validation parameters with a focus on precision components.

Comparative Data Summary (Hypothetical Results)

The following tables summarize hypothetical data from our three-laboratory study.

Table 1: Precision Analysis

ParameterLaboratory ALaboratory BLaboratory COverall (Reproducibility) Acceptance Criteria
Repeatability (RSD%) 0.450.510.48N/A≤ 2.0%
Intermediate Precision (RSD%) 0.880.950.91N/A≤ 3.0%
Mean Purity (%) 99.599.399.699.47N/A
Reproducibility (RSD%) N/AN/AN/A1.15 ≤ 5.0%

Causality: The low RSD values for repeatability within each lab show that the method is precise under identical conditions.[6] The intermediate precision demonstrates the method's resilience to minor variations like different days and analysts within the same lab.[4][12] The overall reproducibility RSD, calculated from all data points across all labs, is the most critical parameter, and its low value here would confirm the method is transferable.[2]

Table 2: Accuracy (Recovery) Analysis

For accuracy, each lab spikes a placebo with the analyte at three concentration levels (80%, 100%, 120%) and measures the recovery.

Spike LevelLaboratory A (% Recovery)Laboratory B (% Recovery)Laboratory C (% Recovery)Acceptance Criteria
80% 99.899.1100.598.0% - 102.0%
100% 100.299.5100.198.0% - 102.0%
120% 100.9100.3101.298.0% - 102.0%

Causality: The recovery values falling well within the 98.0-102.0% range at all levels and across all labs demonstrate that the method is accurate and free from significant matrix effects or systematic errors.[2][13]

Table 3: Linearity

Each lab prepares a series of standards across a specified range (e.g., 50% to 150% of the nominal concentration) and generates a calibration curve.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Correlation Coefficient (r²) 0.99980.99950.9997≥ 0.999
y-intercept (% of 100% response) 0.3%0.5%0.2%≤ 2.0%

Causality: An r² value ≥ 0.999 indicates a strong linear relationship between concentration and detector response.[2][4] A low y-intercept confirms the absence of significant signal bias at zero concentration. The consistency across labs validates the method's linearity.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to the inter-laboratory validation of an analytical method for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. By focusing on a robust RP-HPLC method and adhering to ICH principles, the presented framework allows for a thorough evaluation of the method's performance. The successful execution of such a study, yielding data similar to the hypothetical results presented, provides strong, documented evidence that the analytical procedure is fit for its purpose and can be confidently deployed across multiple quality control sites, ensuring consistent product quality and data integrity.

References

  • ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available from: [Link].

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. Available from: [Link].

  • Mehta, P., et al. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link].

  • Bohrium. (2024). validation-of-hplc-methods-in-pharmaceutical-quality-control. Ask this paper. Available from: [Link].

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link].

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available from: [Link].

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Available from: [Link].

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link].

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link].

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link].

  • Journal of Pharmaceutical Technology & Research. Analytical Method Development and Validation of Pharmaceutical Technology. Available from: [Link].

  • Royal Society of Chemistry. (2020). CHAPTER 15: Validating Analytical Procedures. Royal Society of Chemistry. Available from: [Link].

  • IKEV. VALIDATION OF ANALYTICAL METHODS. IKEV. Available from: [Link].

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link].

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. LookChem. Available from: [Link].

  • ResearchGate. (2025). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. Available from: [Link].

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link].

  • EPTQ. (2013). Chemical analysis in amine system operations. EPTQ. Available from: [Link].

  • Matrix Fine Chemicals. 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 24835-08-3. Matrix Fine Chemicals. Available from: [Link].

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Comparative

A Comparative Analysis of n-Methyl-1-(2-nitrophenyl)methanamine Hydrochloride Purity from Multiple Suppliers

Introduction n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is paramount, as impurities can lead to unwant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts into the drug product.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride obtained from different commercial suppliers.

The presence of even minute quantities of impurities can significantly impact the efficacy and safety of the final pharmaceutical product.[3] Regulatory bodies such as the FDA and EMA have established stringent guidelines, like the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6][7] Therefore, a rigorous analytical approach to supplier qualification is not merely a quality control measure but a critical step in ensuring the safety and success of a drug development program.

This guide will detail a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Elemental Analysis (EA) to construct a comprehensive purity profile for the target compound from three hypothetical suppliers.

Experimental Design: A Multi-Technique Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Each method offers unique insights into different aspects of the sample's composition. The chosen methodologies create a self-validating system where the results from one technique corroborate and complement the findings of the others.

  • High-Performance Liquid Chromatography (HPLC): Considered a "gold standard" for purity analysis in the pharmaceutical industry, HPLC is ideal for separating and quantifying non-volatile and thermally sensitive organic compounds.[8] It will be our primary tool for determining the percentage purity and identifying organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is adept at analyzing volatile and semi-volatile organic compounds.[9][10][11][12] It will be employed to detect residual solvents and other volatile impurities that may be present from the manufacturing process.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to confirm its identity and detect structural isomers or other closely related impurities.[13]

  • Elemental Analysis (EA): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which is then compared to the theoretical values for the pure hydrochloride salt. This provides a fundamental check of the compound's elemental composition and stoichiometry.

The following workflow illustrates the logical progression of our analytical assessment.

Caption: Workflow for the comprehensive purity assessment of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride from different suppliers.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

The analysis of amines by HPLC can be challenging due to their high polarity and sometimes poor UV absorption.[14] A robust reversed-phase HPLC method was developed to achieve optimal separation of the main compound from potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL and filtered through a 0.45 µm filter before injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a highly sensitive method for the detection of residual solvents that may be remnants of the synthesis and purification processes.[8]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD).

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min and held for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Headspace analysis was performed by placing a known amount of the sample in a sealed vial and heating to allow volatile compounds to partition into the headspace for injection.

¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

¹H NMR is an indispensable tool for the structural elucidation of organic molecules.[13][15] It provides a "fingerprint" of the molecule, and any deviation from the expected spectrum can indicate the presence of impurities. The protonation of the amine nitrogen in the hydrochloride salt is expected to cause a downfield shift of adjacent protons.[16]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

Elemental Analysis (CH N+Cl)

Elemental analysis provides a fundamental measure of the compound's purity by comparing the experimentally determined elemental composition to the theoretical values.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

  • Method: Combustion analysis for C, H, and N. The percentage of chlorine was determined by titration.

  • Theoretical Values for C₈H₁₁ClN₂O₂: C: 45.19%, H: 5.21%, N: 13.17%, Cl: 16.67%.

Comparative Data Analysis

Samples of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride were obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) and subjected to the analytical tests described above. The results are summarized in the tables below.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity (%)Known Impurity 1 (%) (RT 5.8 min)Unknown Impurity 2 (%) (RT 7.2 min)Total Impurities (%)
Supplier A 99.850.080.040.15
Supplier B 98.920.450.211.08
Supplier C 99.530.15Not Detected0.47

Table 2: GC-MS Residual Solvent Analysis

SupplierToluene (ppm)Dichloromethane (ppm)Acetone (ppm)
Supplier A 15< 1025
Supplier B 15080120
Supplier C 452030

Table 3: ¹H NMR Spectroscopy Results

SupplierStructural ConfirmationObservable Impurities
Supplier A Consistent with reference spectrumNo significant impurities detected.
Supplier B Consistent with reference spectrumMinor peaks in the aromatic region, suggesting a related nitro-isomer.
Supplier C Consistent with reference spectrumTrace signals consistent with residual synthesis reagents.

Table 4: Elemental Analysis Results

SupplierCarbon (%)Hydrogen (%)Nitrogen (%)Chlorine (%)
Supplier A 45.155.2313.1516.65
Supplier B 44.895.2813.0116.59
Supplier C 45.055.1913.1116.61
Theoretical 45.195.2113.1716.67

Discussion and Interpretation of Results

The comprehensive analysis reveals significant differences in the purity of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride from the three suppliers.

  • Supplier A consistently demonstrated the highest purity across all analytical methods. The HPLC analysis showed a purity of 99.85% with total impurities well below the 0.5% threshold often used in early-stage drug development.[4] The residual solvent levels were minimal, and the ¹H NMR and elemental analysis results were in excellent agreement with the expected structure and composition.

  • Supplier B provided material with the lowest purity. The HPLC analysis indicated a total impurity level of 1.08%, with one known impurity exceeding the 0.1% identification threshold suggested by ICH guidelines, which would necessitate further characterization.[17] The GC-MS data showed significantly higher levels of residual solvents, and the ¹H NMR suggested the presence of an isomeric impurity. The elemental analysis results for carbon also deviated from the theoretical value, further supporting the lower purity of this material.

  • Supplier C offered a product of intermediate purity. While the HPLC purity was high (99.53%), the total impurities were higher than those from Supplier A. The residual solvent levels were acceptable, and the elemental analysis was satisfactory. However, the ¹H NMR indicated the presence of trace amounts of what are likely process-related impurities.

The following diagram illustrates the logical flow from analytical findings to supplier selection, emphasizing the importance of a holistic assessment.

Caption: Decision matrix for supplier qualification based on multi-technique purity analysis.

Conclusion and Recommendations

Based on the comprehensive analytical data, Supplier A is unequivocally the recommended source for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride for use in research and drug development where high purity is critical. The material from Supplier C may be considered for less sensitive applications or for process development work where cost may be a factor, but the presence of minor impurities should be noted. The material from Supplier B is not recommended due to its lower purity, high levels of residual solvents, and the presence of an unidentified isomeric impurity, all of which pose significant risks to downstream synthetic processes and the quality of the final product.

This guide demonstrates the critical importance of a multi-faceted analytical approach for the purity assessment of key pharmaceutical intermediates. Relying on a single data point, such as the purity value stated on a supplier's certificate of analysis, is insufficient. A thorough, in-house verification using orthogonal analytical techniques is essential for mitigating risks and ensuring the quality and consistency of the starting materials used in pharmaceutical manufacturing.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Galala University. GC-MS &GC-MS/MS: Analysis of Organic Compounds. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]

  • Quality Analysis. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?[Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • LookChem. n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • Morressier. (2019). Impurity analysis in chloride salts using various analytical techniques. [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. [Link]

  • Matrix Fine Chemicals. 1-(2-NITROPHENYL)METHANAMINE HYDROCHLORIDE. [Link]

  • Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup, ensuring the safety of personnel and th...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride (CAS No. 5441-60-1), a compound that, like many aromatic nitro compounds, requires careful handling due to its hazardous properties.

This document is structured to provide not just a set of instructions, but a framework for understanding the chemical and regulatory principles that underpin these procedures. As scientists, it is incumbent upon us to understand the "why" behind our actions in the lab.

Part 1: Hazard Assessment and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the material's hazards and the governing regulations is essential.

Intrinsic Hazards of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is classified as a hazardous substance. Its primary hazards include:

  • Irritation: It is known to be an irritant to the skin, eyes, and respiratory system.[1]

  • Reactivity of the Nitroaromatic Group: Aromatic nitro compounds are potent oxidizing agents. They can react vigorously, and in some cases explosively, with reducing agents. Furthermore, they can form unstable, shock-sensitive compounds in the presence of strong bases.[2]

Regulatory Imperatives: EPA and OSHA

The disposal of this compound is governed by stringent federal regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[3] Under RCRA, any person or entity that generates a waste must perform a "hazardous waste determination" to ascertain if that waste is hazardous.[3] Given the properties of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, it will unequivocally be classified as a hazardous waste. Specifically, waste containing nitrobenzene is assigned the EPA hazardous waste code D036.[4] Wastes from the production of nitrobenzene are also listed under code K025.[2][5]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a formal Chemical Hygiene Plan (CHP) for all laboratories that handle hazardous chemicals.[6][7][8][9] This CHP must include specific procedures for the safe disposal of hazardous chemical waste.[6][7][8][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be integrated into your laboratory's Chemical Hygiene Plan. It provides a systematic approach to the disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, from the point of generation to final handoff to a licensed waste disposal contractor.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, appropriate PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne dust.
Hand Protection Butyl rubber glovesButyl rubber offers excellent resistance to nitro compounds.[10] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11][12]
Body Protection A lab coat and, if handling large quantities, a chemically resistant apronPrevents skin contact with the solid material or solutions.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired if there is a risk of generating dust or aerosols.
Waste Segregation and Containerization

Proper segregation is fundamental to safe waste management. Never mix incompatible waste streams.

Step 1: Designate a Waste Stream. Establish a specific hazardous waste stream for "Aromatic Nitro Compounds." This prevents accidental mixing with incompatible chemicals like reducing agents or strong bases.

Step 2: Select an Appropriate Waste Container. Use a clearly labeled, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, tight-fitting lid.

Step 3: Label the Waste Container. The label must be clear, legible, and permanently affixed to the container. It should include:

  • The words "Hazardous Waste"

  • The full chemical name: "n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride"

  • The EPA hazardous waste code: D036[4]

  • The primary hazards: "Irritant," "Oxidizer"

  • The date accumulation started

In-Lab Waste Accumulation

Follow these procedures for accumulating the waste in your laboratory's satellite accumulation area (SAA).

  • Solid Waste:

    • Carefully transfer any residual solid n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride into the designated waste container using a chemically resistant spatula.

    • Rinse any contaminated glassware or equipment with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate is also hazardous waste and must be collected in a separate, appropriately labeled container for liquid aromatic nitro compound waste.

  • Liquid Waste (Solutions):

    • Carefully pour solutions containing n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride into the designated liquid waste container.

    • Use a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Contaminated Materials:

    • Any disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, must be considered hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for "Solid Hazardous Waste Contaminated with n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride."

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Wear the full PPE ensemble as described in section 2.1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated solid waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the solid waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a 5% sodium carbonate solution, followed by a water rinse. The cleaning materials are also hazardous waste and must be disposed of accordingly.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The ultimate disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride must be carried out by a licensed hazardous waste disposal contractor.

  • Storage: Store the sealed and labeled waste containers in your laboratory's designated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Part 3: Advanced Considerations and Visual Workflow

While direct treatment of this waste stream in the laboratory is not recommended without specific, validated protocols and EHS approval, it is valuable to understand the chemical principles that could be applied for its degradation.

Potential for In-Lab Treatment (For Informational Purposes Only)

Research has shown that nitroaromatic compounds can be degraded through various methods, including:

  • Chemical Oxidation: Advanced oxidation processes, such as treatment with hydrogen peroxide and an iron catalyst (Fenton's reagent), can break down the aromatic ring.[13]

  • Biological Treatment: Certain microorganisms are capable of degrading nitroaromatic compounds.[14][15]

Disclaimer: These methods should not be attempted without a thorough risk assessment, the development of a detailed standard operating procedure (SOP), and the explicit approval of your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride cluster_LabOperations Laboratory Operations cluster_FinalDisposal Final Disposal Generation Waste Generation (Solid, Liquid, Contaminated Materials) PPE Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) Generation->PPE Segregation Segregate Waste Stream ('Aromatic Nitro Compounds') PPE->Segregation Containerization Containerize in Labeled, Sealed Container (HDPE or Glass) Segregation->Containerization Accumulation Store in Satellite Accumulation Area (SAA) Containerization->Accumulation EHS_Contact Contact EHS for Pickup Accumulation->EHS_Contact Documentation Complete Hazardous Waste Manifest EHS_Contact->Documentation Contractor Transfer to Licensed Hazardous Waste Contractor Documentation->Contractor Final_Destination Incineration or Other Approved Treatment Contractor->Final_Destination

Sources

Handling

Comprehensive Safety and Handling Guide for n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. The following proto...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety data and best practices.

Understanding the Hazard: A Critical First Step

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a chemical that demands rigorous safety precautions. According to safety data sheets (SDS), this compound is classified with multiple hazards. It is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause genetic defects, cancer, or damage fertility or an unborn child. These classifications underscore the necessity of the stringent protective measures outlined in this guide. All personnel must read and understand the safety data sheet before handling this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory when working with n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride. The selection of PPE is not merely a suggestion but a critical determinant of personal safety.

Core PPE Requirements

The following table summarizes the essential PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety glasses with side shields and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient; a face shield offers a necessary additional layer of protection[1].
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coatImpervious gloves are essential to prevent skin contact, which can be fatal. Nitrile gloves may offer splash protection but should be changed immediately upon contact. A lab coat should be worn at all times[2][3].
Respiratory NIOSH-approved respiratorHandling of the solid form may generate dust. A respirator is required to prevent inhalation of harmful particles. The specific type of respirator should be selected based on the potential for exposure[1][3].
Body Closed-toe shoes and long pantsThis is a minimum requirement for any laboratory setting to protect against spills.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities or in situations with a potential for significant aerosolization, enhanced PPE is required. This may include a full-face respirator or even a fully encapsulating chemical protective suit, consistent with Level B or A protection as defined by OSHA[4][5].

Safe Handling Protocols: A Step-by-Step Approach

Adherence to strict handling protocols is crucial to minimize the risk of exposure.

Preparation and Handling Environment
  • Work in a Designated Area : All work with n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment[6].

  • Gather All Materials : Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.

  • Avoid Dust Formation : When handling the solid compound, use techniques that minimize dust generation. Avoid dry sweeping; instead, gently scoop or use a wet method for cleaning[1].

Handling the Chemical
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Weighing and Transferring : Conduct all weighing and transferring of the chemical within the fume hood. Use a container that can be securely sealed for transport.

  • Avoid Contact : Do not allow the chemical to come into contact with your skin, eyes, or clothing[7].

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water[1][7]. Contaminated clothing should be removed immediately and decontaminated before reuse.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][7].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][7].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][7].

Spill Response Workflow

The following diagram outlines the procedure for responding to a spill of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride.

Caption: Workflow for a chemical spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection : All waste materials, including the chemical itself, contaminated PPE, and cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route : The waste must be disposed of through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash[1][7].

  • Regulatory Compliance : Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed[8].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride and ensure a safe laboratory environment for yourself and your colleagues.

References

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  • Safety D
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